Technical Documentation Center

Methyl 2-(5-nitrothiophen-2-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(5-nitrothiophen-2-yl)acetate
  • CAS: 1154278-32-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(5-nitrothiophen-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-nitrothiophen-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a nitro-substituted thiophene ring linked to a methyl acetate moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive exploration of two plausible and efficient synthetic pathways for this target molecule. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs. The synthesis strategies discussed herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Methyl 2-(5-nitrothiophen-2-yl)acetate

The 5-nitrothiophene scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[1]. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the thiophene ring, often enhancing the molecule's interaction with biological targets. The acetate side chain provides a handle for further chemical modifications, allowing for the development of diverse molecular libraries for drug discovery. Consequently, the efficient and reliable synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate is of considerable interest to the drug development community.

This guide will explore two primary synthetic routes to obtain Methyl 2-(5-nitrothiophen-2-yl)acetate:

  • Pathway A: A direct approach involving the nitration of a pre-synthesized Methyl 2-(thiophen-2-yl)acetate.

  • Pathway B: A multi-step route commencing with 2-acetylthiophene, followed by nitration and subsequent functional group transformation via the Willgerodt-Kindler reaction.

Pathway A: Direct Nitration of Methyl 2-(thiophen-2-yl)acetate

This pathway is conceptually the most straightforward approach to the target molecule. It involves the initial preparation of Methyl 2-(thiophen-2-yl)acetate, followed by a regioselective nitration at the 5-position of the thiophene ring.

Logical Framework for Pathway A

Pathway_A Thiophene Thiophene Thienylacetic_Acid 2-Thienylacetic Acid Thiophene->Thienylacetic_Acid Multi-step (e.g., via 2-iodothiophene) Methyl_Thienylacetate Methyl 2-(thiophen-2-yl)acetate Thienylacetic_Acid->Methyl_Thienylacetate Esterification (Methanol, Acid catalyst) Final_Product Methyl 2-(5-nitrothiophen-2-yl)acetate Methyl_Thienylacetate->Final_Product Nitration (HNO3, H2SO4)

Caption: Synthetic scheme for Pathway A.

Step 1: Synthesis of Methyl 2-(thiophen-2-yl)acetate

The precursor, Methyl 2-(thiophen-2-yl)acetate, can be synthesized from 2-thienylacetic acid. 2-Thienylacetic acid is commercially available or can be prepared through various methods, such as the reaction of 2-iodothiophene with diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol: Esterification of 2-Thienylacetic Acid

  • To a solution of 2-thienylacetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-(thiophen-2-yl)acetate.

Step 2: Nitration of Methyl 2-(thiophen-2-yl)acetate

The key step in this pathway is the electrophilic aromatic substitution to introduce the nitro group. The thiophene ring is highly activated towards electrophilic attack, and the 5-position is electronically favored. The acetate side chain is an electron-withdrawing group, which deactivates the ring but further directs the incoming electrophile to the 5-position. The reaction conditions must be carefully controlled to prevent over-nitration and side reactions. A common and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid[2][3][4].

Experimental Protocol: Nitration

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 volumes relative to the ester) to 0-5 °C in an ice-water bath.

  • Slowly add Methyl 2-(thiophen-2-yl)acetate (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Parameter Value Reference
Starting Material Methyl 2-(thiophen-2-yl)acetateN/A
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid[2][3][4]
Temperature 0-10 °C[2][3][4]
Reaction Time 1-3 hoursInferred
Typical Yield 70-85%Estimated

Pathway B: Willgerodt-Kindler Reaction Approach

This alternative pathway begins with a more readily available starting material, 2-acetylthiophene, and involves a sequence of nitration followed by a fascinating rearrangement and functional group interconversion.

Logical Framework for Pathway B

Pathway_B Two_Acetylthiophene 2-Acetylthiophene Nitrated_Ketone 2-Acetyl-5-nitrothiophene Two_Acetylthiophene->Nitrated_Ketone Nitration (HNO3, H2SO4) Thioamide 2-(5-nitrothiophen-2-yl)thioacetamide Nitrated_Ketone->Thioamide Willgerodt-Kindler (Sulfur, Morpholine) Carboxylic_Acid 2-(5-nitrothiophen-2-yl)acetic acid Thioamide->Carboxylic_Acid Hydrolysis (Acid or Base) Final_Product Methyl 2-(5-nitrothiophen-2-yl)acetate Carboxylic_Acid->Final_Product Esterification (Methanol, Acid catalyst)

Caption: Synthetic scheme for Pathway B.

Step 1 & 2: Synthesis and Nitration of 2-Acetylthiophene

2-Acetylthiophene can be readily synthesized via the Friedel-Crafts acylation of thiophene. The subsequent nitration of 2-acetylthiophene is expected to proceed regioselectively at the 5-position due to the directing effect of the acetyl group.

Experimental Protocol: Synthesis of 2-Acetyl-5-nitrothiophene

A detailed procedure for the nitration of thiophene can be adapted for 2-acetylthiophene[5].

Step 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, with the functional group migrating to the terminal position of the alkyl chain.[6][7] In this case, 2-acetyl-5-nitrothiophene is reacted with sulfur and a secondary amine, typically morpholine, to yield the corresponding thioacetamide derivative.

Experimental Protocol: Willgerodt-Kindler Reaction

  • A mixture of 2-acetyl-5-nitrothiophene (1.0 eq), sulfur (2.5-3.0 eq), and morpholine (3.0-5.0 eq) is heated to reflux (around 120-140 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated solid, the thioamide, is collected by filtration, washed with water, and dried.

Parameter Value Reference
Starting Material 2-Acetyl-5-nitrothiopheneN/A
Reagents Sulfur, Morpholine[7][8]
Temperature 120-140 °C[7]
Reaction Time 4-8 hoursInferred
Typical Yield 60-80%Estimated
Step 4 & 5: Hydrolysis and Esterification

The resulting thioamide is then hydrolyzed under acidic or basic conditions to 2-(5-nitrothiophen-2-yl)acetic acid. This carboxylic acid is subsequently esterified with methanol, as described in Pathway A, to yield the final product, Methyl 2-(5-nitrothiophen-2-yl)acetate.

Experimental Protocol: Hydrolysis of the Thioamide

  • The thioamide is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., 10% H₂SO₄) or base (e.g., 10% NaOH).

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • If acidic hydrolysis is used, the mixture is cooled, and the precipitated carboxylic acid is collected by filtration.

  • If basic hydrolysis is used, the mixture is cooled, acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

  • The crude carboxylic acid can be purified by recrystallization.

Comparative Analysis of the Synthetic Pathways

Aspect Pathway A Pathway B
Overall Length Shorter (fewer steps)Longer (more steps)
Starting Materials 2-Thienylacetic acid or its ester2-Acetylthiophene
Key Reaction Electrophilic NitrationWillgerodt-Kindler Reaction
Potential Challenges Controlling the exothermicity and regioselectivity of the nitration.The Willgerodt-Kindler reaction requires high temperatures and can sometimes have variable yields.
Overall Efficiency Potentially higher due to fewer steps.May be lower due to the multi-step nature.

Conclusion

Both Pathway A and Pathway B represent viable and robust strategies for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway A offers a more direct and potentially higher-yielding approach, provided that the nitration step is carefully controlled. Pathway B, while longer, starts from a very common and inexpensive material and utilizes a classic named reaction that can be very effective. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers to successfully synthesize this important building block for their drug discovery and development endeavors.

References

  • BenchChem. (2025). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers. BenchChem.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Ghareb, N., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. BMC Chemistry, 16(1), 38.
  • Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

  • ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis. Retrieved from a relevant synthesis procedure page on the ChemicalBook website.
  • Belkacem, M., et al. (2022).
  • MSU Chemistry. (2009). Willgerodt-Kindler Reaction.
  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • Gilis, P. M., et al. (2001). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Arkivoc, 2001(2), 147-153.
  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72.
  • Li, C. J., et al. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
  • Huang, Y., & Dömling, A. (2011). The Willgerodt–Kindler Reaction. In Science of Synthesis.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Wang, Y., et al. (2024). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry, 89(5), 3014-3023.
  • PubChem. (n.d.). Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate.
  • Khambete, M., et al. (2020). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Archiv der Pharmazie, 353(1), 1900259.
  • Tabei, K., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. BMC Chemistry, 16(1), 38.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Hrytsai, I., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(11), 1598.
  • Ayyad, R. R., et al. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 4(2).
  • Schramm, M. P., et al. (2025).
  • Liu, X., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
  • PubMed. (1992). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. Toxicology Letters, 62(2-3), 247-253.
  • Scribd. (n.d.). Nitration of Methyl Benzoate.
  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.
  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Sciences, 5(3), 141-151.
  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

Sources

Exploratory

"Methyl 2-(5-nitrothiophen-2-yl)acetate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2-(5-nitrothiophen-2-yl)acetate, a nitroaromati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(5-nitrothiophen-2-yl)acetate, a nitroaromatic compound of interest in medicinal chemistry and materials science. By synthesizing available data with established principles of chemical reactivity and structural analysis, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Nitrothiophene Scaffold

Nitroaromatic compounds, particularly those containing a thiophene ring, represent a cornerstone in the development of therapeutic agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, often imparting potent biological activities. Nitrothiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, and antiparasitic properties.[1][2][3] Their mechanism of action is frequently attributed to the intracellular reduction of the nitro group, leading to the formation of reactive nitrogen species that can induce cellular damage in pathogenic organisms.[3] Methyl 2-(5-nitrothiophen-2-yl)acetate, as a member of this class, holds potential as a versatile building block or a pharmacologically active agent in its own right.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 2-(5-nitrothiophen-2-yl)acetate consists of a thiophene ring substituted with a nitro group at the 5-position and a methyl acetate group at the 2-position.

Molecular Formula: C₇H₇NO₄S[2]

Molecular Weight: 201.20 g/mol [2]

CAS Number: 1154278-32-6[2]

The presence of the nitro group and the ester functionality dictates the molecule's polarity and reactivity. The thiophene ring provides a rigid scaffold, while the ester group offers a site for potential hydrolysis or modification.

Predicted Physicochemical Properties:

PropertyPredicted Value
Melting Point>205°C (decomposition) (based on similar aromatic nitro compounds)[4]
Boiling PointDecomposes before boiling at atmospheric pressure
SolubilitySoluble in DMSO, methanol (with heating)[4]
AppearanceLikely a solid at room temperature

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Methyl 2-(5-nitrothiophen-2-yl)acetate. The following are predicted spectral characteristics based on known data for similar 5-nitrothiophene derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methylene protons of the acetate group, and the methyl protons of the ester.

  • Thiophene Protons (H-3 and H-4): Two doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of ortho-coupling in a thiophene ring. The proton at the 4-position will be downfield due to the deshielding effect of the adjacent nitro group.

  • Methylene Protons (-CH₂-): A singlet in the range of δ 3.8-4.2 ppm.

  • Methyl Protons (-OCH₃): A singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Thiophene Carbons: Four signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C-5) and the carbon attached to the acetate group (C-2) will be significantly deshielded.

  • Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-175 ppm).

  • Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[5]

  • NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations around 1540-1500 cm⁻¹ and 1350-1320 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1740-1720 cm⁻¹.

  • C-O Stretch: A band in the region of 1250-1150 cm⁻¹.

  • C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) at m/z 201. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the nitro group (-NO₂).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible two-step synthesis would involve the nitration of a commercially available precursor followed by esterification.

G cluster_0 Synthetic Pathway start Methyl 2-(thiophen-2-yl)acetate step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 Step 1 intermediate Methyl 2-(5-nitrothiophen-2-yl)acetate step1->intermediate

Caption: Proposed synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate.

Step 1: Nitration of Methyl 2-(thiophen-2-yl)acetate

The nitration of the thiophene ring is a classic electrophilic aromatic substitution.[6][7]

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H⁚SO₄) is a common nitrating agent.

  • Mechanism: The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich thiophene ring. The substitution is expected to occur predominantly at the 5-position due to the directing effect of the acetate group at the 2-position.

Alternative Step: Esterification of 2-(5-nitrothiophen-2-yl)acetic acid

If 2-(5-nitrothiophen-2-yl)acetic acid is available, a direct esterification can be performed.

  • Reagents: Methanol in the presence of an acid catalyst (e.g., H⁚SO₄) or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8][9][10]

  • Mechanism: Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Chemical Reactivity

The reactivity of Methyl 2-(5-nitrothiophen-2-yl)acetate is governed by its functional groups.

  • Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H⁚/Pd-C). This transformation is crucial for the synthesis of a wide range of derivatives with potential biological activities.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols.

  • Thiophene Ring: The thiophene ring is susceptible to nucleophilic aromatic substitution, particularly at the position bearing the nitro group, which acts as a strong activating group.[3]

Potential Applications in Drug Development

The structural motifs present in Methyl 2-(5-nitrothiophen-2-yl)acetate suggest several avenues for its application in drug discovery.

  • Antimicrobial Agents: As a nitrothiophene derivative, it is a candidate for evaluation as an antibacterial or antifungal agent.[1][2]

  • Antiparasitic Drug Discovery: Nitroaromatic compounds are well-established antiparasitic agents. This molecule could serve as a lead compound for the development of new treatments for diseases like leishmaniasis or Chagas disease.[3]

  • Enzyme Inhibitors: The thiophene scaffold is present in numerous enzyme inhibitors. This compound could be tested for its inhibitory activity against various enzymatic targets.

  • Medicinal Chemistry Scaffold: The reactivity of the nitro and ester groups allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Drug Discovery Workflow A Methyl 2-(5-nitrothiophen-2-yl)acetate (Starting Material) B Chemical Modification (e.g., Reduction of NO₂, Hydrolysis of Ester) A->B C Library of Derivatives B->C D Biological Screening (e.g., Antimicrobial, Antiparasitic Assays) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F

Caption: Workflow for utilizing the compound in drug discovery.

Experimental Protocols

Illustrative Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Methyl 2-(thiophen-2-yl)acetate in acetic anhydride to 0°C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and acetic acid to the reaction mixture while maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization
  • NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film.

  • Mass Spectrometry: Analyze the compound using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS) to confirm the molecular weight.

Conclusion

Methyl 2-(5-nitrothiophen-2-yl)acetate is a promising, yet underexplored, molecule with significant potential in the field of drug development. Its nitrothiophene core is a well-established pharmacophore, and the presence of reactive functional groups makes it an ideal candidate for the synthesis of diverse chemical libraries. This guide provides a foundational understanding of its structure, properties, and potential applications, serving as a catalyst for further research and development in this exciting area of medicinal chemistry.

References

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
  • ResearchGate. (n.d.). Structures of 5-nitrofuran and 5-nitrothiophene derivatives, and in vitro bioassay results against epimastigote forms of T. cruzi. Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

  • AccelaChem. (n.d.). 1154278-32-6,Methyl 2-(5-Nitro-2-thienyl)acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Nitro-thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Retrieved from [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Sci-Hub. (n.d.). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrothiophene-2-carboxaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemical Behavior of the Thiophene Ring in 2-Acetylthiophenes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. Retrieved from [Link]

  • PMC. (n.d.). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US2423545A - Esterification of terpene alcohols.
  • Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Evaluate the Efficacy and Safety of D-2570 in Participants With Moderate-to-Severe Plaque Psoriasis. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study Measuring the Effectiveness, Safety, and Tolerability of BMS-986278 in Participants With Lung Fibrosis. Retrieved from [Link]

  • AccelaChem. (n.d.). 1269151-06-5,3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Methyl 2-(5-nitrothiophen-2-yl)acetate (CAS 1154278-32-6): Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction The landscape of modern medicinal chemistry is characterized by an enduring quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this context, nitroaromatic compounds, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern medicinal chemistry is characterized by an enduring quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this context, nitroaromatic compounds, particularly those containing a thiophene nucleus, have garnered significant attention. The 5-nitrothiophene moiety is a recognized pharmacophore present in a variety of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive research framework for the synthesis, characterization, and potential biological evaluation of a specific, yet underexplored, member of this class: Methyl 2-(5-nitrothiophen-2-yl)acetate (CAS 1154278-32-6).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a reasoned, experience-driven approach to investigating this promising molecule. While direct literature on this specific ester is sparse, this guide will build upon the established chemistry and biology of its structural analogues to provide a robust starting point for its scientific exploration.

Physicochemical Properties and Structural Features

A foundational understanding of a molecule's properties is paramount to any research endeavor. The structural characteristics of Methyl 2-(5-nitrothiophen-2-yl)acetate are presented below.

PropertyValueSource
CAS Number1154278-32-6[5]
Molecular FormulaC7H7NO4S[5]
Molecular Weight201.20 g/mol [5]

The molecule's structure, characterized by a thiophene ring substituted with a nitro group at the 5-position and a methyl acetate group at the 2-position, suggests several key chemical features. The electron-withdrawing nature of the nitro group is expected to significantly influence the reactivity of the thiophene ring and the acidity of the alpha-protons on the acetate moiety.

Proposed Synthesis Pathway

Synthesis_Pathway start Methyl 2-(thiophen-2-yl)acetate (CAS 19432-68-9) product Methyl 2-(5-nitrothiophen-2-yl)acetate (CAS 1154278-32-6) start->product Nitration reagents1 Nitrating Agent (e.g., HNO3/H2SO4 or Acetyl Nitrate) reagents1->product Biological_Screening cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies compound Methyl 2-(5-nitrothiophen-2-yl)acetate antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus, E. coli) compound->antimicrobial antifungal Antifungal Assays (e.g., MIC against C. albicans) compound->antifungal anticancer Anticancer Assays (e.g., MTT against HeLa, MCF-7) compound->anticancer moa Mechanism of Action Studies (e.g., DNA intercalation, enzyme inhibition) antimicrobial->moa antifungal->moa anticancer->moa sar Structure-Activity Relationship (SAR) (Synthesis of Analogues) moa->sar Mechanism_of_Action compound 5-Nitrothiophene Derivative nitroreductase Nitroreductase Enzymes compound->nitroreductase Enzymatic Reduction reactive_species Reactive Nitroso & Hydroxylamine Species nitroreductase->reactive_species cellular_damage Cellular Damage (e.g., DNA damage, Oxidative Stress) reactive_species->cellular_damage Induces

Sources

Exploratory

A Technical Guide to Methyl 2-(5-nitrothiophen-2-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Introduction In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the thiophene ring being recognized as a "privileged structure" due to its presence in numerous approved ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the thiophene ring being recognized as a "privileged structure" due to its presence in numerous approved therapeutic agents.[1] The introduction of a nitro group onto this scaffold, as seen in Methyl 2-(5-nitrothiophen-2-yl)acetate, dramatically alters the molecule's electronic properties and biological profile. The electron-withdrawing nature of the nitro group makes the thiophene ring electron-deficient, activating it for various chemical transformations and often imparting significant pharmacological activity.[1][2]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of Methyl 2-(5-nitrothiophen-2-yl)acetate. We will delve into its core physicochemical properties, provide a detailed synthetic protocol, explore its potential therapeutic applications, and elucidate its proposed mechanism of action, grounding all claims in authoritative scientific literature.

Part 1: Physicochemical Properties and Characterization

Methyl 2-(5-nitrothiophen-2-yl)acetate is a nitrothiophene derivative with significant potential as a building block in the synthesis of novel therapeutic agents. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇NO₄S[3]
Molecular Weight 201.20 g/mol [3]
CAS Number 1154278-32-6[3]
Appearance (Expected) Crystalline SolidN/A

Part 2: Synthesis and Workflow

The synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate can be logically achieved through the direct nitration of its non-nitrated precursor, Methyl 2-(thiophen-2-yl)acetate. This electrophilic substitution reaction is a common and effective method for introducing a nitro group onto an activated heterocyclic ring like thiophene.

2.1: Proposed Synthetic Workflow

The diagram below illustrates the single-step conversion of the starting material to the final product.

G cluster_workflow Synthetic Workflow Start Methyl 2-(thiophen-2-yl)acetate (Starting Material) Reaction Nitration Reaction Start->Reaction Fuming HNO₃ Acetic Anhydride Product Methyl 2-(5-nitrothiophen-2-yl)acetate (Final Product) Reaction->Product Work-up & Purification

Caption: Proposed synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate via nitration.

2.2: Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of thiophene.[1] The causality for using acetic anhydride is to form acetyl nitrate in situ, which is a milder and more selective nitrating agent than nitric acid alone, helping to control the reaction and prevent over-nitration or degradation of the thiophene ring.

Materials:

  • Methyl 2-(thiophen-2-yl)acetate

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10°C. This exothermic reaction generates the acetyl nitrate reagent.

  • Dissolution of Starting Material: In a separate three-necked, round-bottom flask equipped with a thermometer and stirrer, dissolve Methyl 2-(thiophen-2-yl)acetate in a mixture of glacial acetic acid and acetic anhydride.

  • Reaction: Cool the solution of the starting material to 0-5°C using an ice bath. Add the prepared nitrating mixture dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture slowly over crushed ice. Extract the aqueous mixture three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(5-nitrothiophen-2-yl)acetate.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Biological Activity and In Vitro Evaluation

Nitrothiophene derivatives are a promising class of molecules, demonstrating considerable potential in antimicrobial and anticancer applications.[4][5] The nitro group is a key pharmacophore, significantly influencing the molecule's biological activity.[4]

3.1: Antimicrobial Potential

Compounds bearing the 5-nitrothiophene moiety have shown marked chemotherapeutic activities, including broad-spectrum antibacterial effects against clinically relevant pathogens such as E. coli and S. aureus.[5]

Protocol: Minimum Inhibitory Concentration (MIC) Determination This protocol provides a self-validating system by including positive (known antibiotic) and negative (vehicle) controls to ensure the assay is performing correctly.

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Bacterial strain (e.g., S. aureus)

  • Liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plate

  • Standardized bacterial suspension (0.5 McFarland standard)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in the liquid growth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[4]

  • Controls: Include wells with medium only (sterility control), medium and inoculum (negative/growth control), and medium, inoculum, and a standard antibiotic (positive control).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.[4]

3.2: Anticancer Efficacy

Several 2-nitrothiophene derivatives have been investigated for their cytotoxic effects against various human cancer cell lines.[4] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plate

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) and a vehicle control (DMSO).[4] Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, replace the medium with fresh medium containing MTT solution (typically diluted 1:10) and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% reduction in net cell growth) or IC₅₀ value.

Part 4: Proposed Mechanism of Action

The primary mechanism of action for many nitro-heterocyclic antimicrobial and anticancer drugs is believed to be metabolic activation through the reduction of the nitro group.[6]

This process is particularly effective in anaerobic or hypoxic environments, such as those found in certain bacteria or the core of solid tumors. The single-electron reduction of the nitro group forms a short-lived, highly reactive nitroso radical anion.[5] This radical can then undergo further reduction or react with molecular oxygen to produce superoxide radicals, leading to oxidative stress. Subsequent reduction steps can form cytotoxic nitroso and hydroxylamine derivatives, which are capable of damaging critical cellular macromolecules, including DNA, leading to cell death.[5][6]

G cluster_mechanism Reductive Activation Mechanism Parent R-NO₂ (Nitrothiophene) Radical R-NO₂⁻˙ (Nitro Radical Anion) Parent->Radical + e⁻ (Nitroreductase) Nitroso R-NO (Nitroso Derivative) Radical->Nitroso + e⁻, + H⁺ Damage DNA Damage & Oxidative Stress Radical->Damage Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Nitroso->Damage Hydroxylamine->Damage

Caption: Proposed mechanism of action via reductive activation of the nitro group.

Conclusion

Methyl 2-(5-nitrothiophen-2-yl)acetate represents a valuable chemical entity with a foundation for significant biological activity. Its straightforward synthesis and the proven therapeutic potential of the 5-nitrothiophene scaffold make it a compelling candidate for further investigation in drug discovery programs. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to explore and harness the antimicrobial and anticancer properties of this and related compounds. Future work should focus on synthesizing analog libraries to establish structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (n.d.). 2-Nitrothiophene in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Comparative Efficacy of 2-Nitrothiophene Derivatives: A Guide for Researchers. BenchChem.
  • Various Authors. (2025). Studies on the biological activity of some nitrothiophenes. ResearchGate.
  • BenchChem. (n.d.). 2-Nitrothiophene CAS 609-40-5 | Research Chemical. BenchChem.
  • ChemScene. (n.d.). Methyl 2-(5-nitrothiophen-2-yl)acetate. ChemScene.
  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298.

Sources

Foundational

Spectroscopic Data Analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(5-nitrothiophen-2-yl)acetate is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-nitrothiophen-2-yl)acetate is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust, predictive analysis. This document serves as a valuable resource for researchers in the synthesis, characterization, and application of nitrothiophene derivatives.

Molecular Structure and Key Features

Methyl 2-(5-nitrothiophen-2-yl)acetate possesses a thiophene ring substituted at the 2-position with a methyl acetate group and at the 5-position with a nitro group. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the electronic environment of the thiophene ring, which is reflected in its spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For Methyl 2-(5-nitrothiophen-2-yl)acetate, we can predict the chemical shifts and coupling patterns of the protons on the thiophene ring and the methyl acetate group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-37.2 - 7.4Doublet4.0 - 4.5
Thiophene H-47.8 - 8.0Doublet4.0 - 4.5
Methylene (-CH₂-)4.0 - 4.2Singlet-
Methyl (-OCH₃)3.7 - 3.9Singlet-
Analysis and Rationale
  • Thiophene Protons: The two protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing effect of the nitro group at the 5-position will significantly deshield the adjacent proton (H-4), causing it to resonate at a higher chemical shift (downfield) compared to H-3. The typical coupling constant for protons in a thiophene ring is in the range of 4-5 Hz.[1][2]

  • Methylene Protons: The methylene protons of the acetate group are adjacent to the thiophene ring and the ester carbonyl group. This environment will cause them to be deshielded, and they are predicted to appear as a singlet in the region of 4.0 - 4.2 ppm.

  • Methyl Protons: The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 3.7 - 3.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Methyl 2-(5-nitrothiophen-2-yl)acetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in Methyl 2-(5-nitrothiophen-2-yl)acetate are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Thiophene C-5150 - 155
Thiophene C-2145 - 150
Thiophene C-4130 - 135
Thiophene C-3125 - 130
Methyl (-OCH₃)52 - 55
Methylene (-CH₂-)35 - 40
Analysis and Rationale
  • Carbonyl Carbon: The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the 168-172 ppm range.[3]

  • Thiophene Carbons: The carbon atom attached to the nitro group (C-5) will be the most deshielded of the ring carbons due to the strong electron-withdrawing nature of the nitro group. The carbon atom bearing the methyl acetate group (C-2) will also be significantly deshielded. The chemical shifts of C-3 and C-4 will be influenced by their proximity to the substituents.[4][5]

  • Methyl and Methylene Carbons: The methyl carbon of the ester will resonate in the typical region for such groups (52-55 ppm). The methylene carbon, being attached to both the aromatic ring and the carbonyl group, will appear further downfield than a simple alkyl chain carbon.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (NO₂)Symmetric Stretch1360 - 1290Strong
Carbonyl (C=O)Stretch1735 - 1750Strong
C-O (Ester)Stretch1200 - 1250Strong
Aromatic C=CStretch1600 - 1450Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Analysis and Rationale
  • Nitro Group: The presence of the nitro group will be clearly indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

  • Ester Group: The ester functionality will give rise to a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1735-1750 cm⁻¹. Another strong band corresponding to the C-O single bond stretch will be observed in the 1200-1250 cm⁻¹ region.[7]

  • Thiophene Ring: The aromatic C=C stretching vibrations of the thiophene ring will appear in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[8]

  • Aliphatic C-H: The C-H stretching vibrations of the methylene and methyl groups will appear in the region just below 3000 cm⁻¹.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 201 (Calculated for C₇H₇NO₄S)

  • Major Fragment Ions (m/z):

    • 170 ([M - OCH₃]⁺)

    • 155 ([M - NO₂]⁺)

    • 142 ([M - COOCH₃]⁺)

    • 114

    • 97

    • 59 ([COOCH₃]⁺)

Analysis and Rationale
  • Molecular Ion Peak: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (201 g/mol ).

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner.

    • Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z 170.[10]

    • Loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds, leading to a peak at m/z 155.[11][12]

    • Cleavage of the entire methyl ester group (-COOCH₃) would give a fragment at m/z 142.[13]

    • The fragment at m/z 59 is characteristic of the methyl ester group itself.

    • Further fragmentation of the thiophene ring would lead to other smaller fragments.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection cluster_output Data Output Sample Methyl 2-(5-nitrothiophen-2-yl)acetate Ionization Electron Ionization (EI) Sample->Ionization Vaporization MassAnalyzer Quadrupole or Time-of-Flight (TOF) Ionization->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: Workflow for Mass Spectrometry Analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to provide a comprehensive and unambiguous structural elucidation.

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound Methyl 2-(5-nitrothiophen-2-yl)acetate HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Protons Proton Environment (Chemical Shifts, Couplings) HNMR->Protons Carbons Carbon Skeleton CNMR->Carbons FuncGroups Functional Groups (NO₂, C=O, C-O) IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure Confirmed Structure Protons->Structure Carbons->Structure FuncGroups->Structure MolWeight->Structure

Caption: Integrated approach to structural elucidation.

By combining the information gathered from each spectroscopic method, a confident structural assignment of Methyl 2-(5-nitrothiophen-2-yl)acetate can be made:

  • MS confirms the molecular weight.

  • IR confirms the presence of the key functional groups (nitro and ester).

  • ¹³C NMR confirms the carbon backbone, including the carbonyl and aromatic carbons.

  • ¹H NMR provides the final piece of the puzzle by confirming the substitution pattern on the thiophene ring and the presence of the methyl and methylene groups.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for Methyl 2-(5-nitrothiophen-2-yl)acetate. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. This comprehensive approach to spectroscopic analysis is essential for ensuring the purity and structural integrity of compounds in research and development.

References

  • Dey, A. L. (2022). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. [Link]

  • Sharma, H., et al. (2024). Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl thiophen-2-acetate. PubChem. [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Reemtsma, T., et al. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 2987-2996. [Link]

  • Chemistry Learning by Dr. P. K. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central. [Link]

  • Consiglio, G., et al. (1984). A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Journal of the Chemical Society, Perkin Transactions 2, (5), 781-784. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry Learning by Dr. P. K. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. NIST WebBook. [Link]

  • Kadentsev, V. I., et al. (1998b). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. [Link]

  • Reemtsma, T., et al. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PubMed Central. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

Sources

Exploratory

The Strategic Versatility of Methyl 2-(5-nitrothiophen-2-yl)acetate: A Gateway to Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The quest for novel therapeutic agents is a perpetual challenge in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding innovative starting materials that offer facile routes to diverse and biologically active scaffolds. Methyl 2-(5-nitrothiophen-2-yl)acetate has emerged as a highly strategic building block, possessing a unique combination of reactive sites that can be selectively manipulated to construct a wide array of heterocyclic compounds. The presence of the nitro group, a well-established pharmacophore, coupled with the versatile thiophene ring and the modifiable acetate moiety, provides a rich platform for chemical exploration. This technical guide elucidates the synthetic pathways to this core moiety and explores its application as a precursor to novel compounds with significant therapeutic potential, including antitubercular and antifungal agents. Detailed experimental insights, mechanistic considerations, and data-driven analyses are presented to empower researchers in leveraging this potent starting material for next-generation drug discovery.

The Core Moiety: Synthesis and Chemical Profile of Methyl 2-(5-nitrothiophen-2-yl)acetate

The utility of any starting material is fundamentally linked to its accessibility and the predictability of its chemical behavior. Methyl 2-(5-nitrothiophen-2-yl)acetate is a stable, crystalline solid that can be reliably synthesized through a multi-step sequence, beginning with the nitration of thiophene.

Synthetic Pathway to the Core Moiety

The synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate is most efficiently achieved through a three-stage process, commencing with the regioselective nitration of thiophene.

Stage 1: Nitration of Thiophene to 2-Nitrothiophene

The direct nitration of the electron-rich thiophene ring requires carefully controlled conditions to favor the formation of the 2-nitro isomer and to mitigate the risk of over-nitration or oxidative degradation. A common and effective method involves the use of a mixture of fuming nitric acid and acetic anhydride at low temperatures.[1][2][3]

  • Causality of Experimental Choice: Acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate, a milder nitrating agent than nitric acid alone. This moderation is crucial for achieving high regioselectivity for the 2-position of the thiophene ring. Maintaining a low temperature (typically below 10°C) is essential to control the exothermic reaction and prevent the formation of undesired byproducts.[1][3]

Stage 2: Formylation of 2-Nitrothiophene

While not a direct precursor to the acetate, the formylation of 2-nitrothiophene to 5-nitrothiophene-2-carbaldehyde is a key intermediate step that allows for the introduction of the two-carbon side chain. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction.

Stage 3: Oxidation and Esterification

The 5-nitrothiophene-2-carbaldehyde is then oxidized to the corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid. A reliable method for this transformation is the use of sodium chlorite in the presence of a chlorine scavenger.[4]

  • Protocol: Oxidation of 5-nitrothiophene-2-carbaldehyde

    • Dissolve 5-nitrothiophene-2-carbaldehyde in a suitable solvent such as dioxane.

    • Add a chlorine scavenger, for example, sulfamic acid.

    • Cool the mixture to 0°C.

    • Slowly add an aqueous solution of sodium chlorite.

    • Allow the reaction to warm to room temperature and stir until completion.

    • The resulting 5-nitrothiophene-2-carboxylic acid can be isolated by extraction.[4]

The final step is the esterification of 5-nitrothiophene-2-carboxylic acid to yield the target molecule, Methyl 2-(5-nitrothiophen-2-yl)acetate. Standard esterification procedures, such as Fischer-Speier esterification using methanol in the presence of an acid catalyst (e.g., sulfuric acid), are effective.[5]

  • Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The characteristic signals in the 1H and 13C NMR spectra will confirm the presence of the methyl ester, the methylene bridge, and the substituted nitrothiophene ring.

Application as a Starting Material for Novel Compound Synthesis

The true value of Methyl 2-(5-nitrothiophen-2-yl)acetate lies in its potential to be transformed into more complex, biologically active molecules. The ester functionality, the activated methylene group, and the nitro-substituted thiophene ring all present opportunities for chemical modification.

Synthesis of Novel Pyrazole Derivatives with Antitubercular Activity

A compelling application of this scaffold is in the synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, which have shown promising antituberculosis activity.[6] While the referenced study starts from the corresponding chalcones, a logical and efficient synthetic route can be envisioned starting from Methyl 2-(5-nitrothiophen-2-yl)acetate.

Conceptual Synthetic Workflow:

G start Methyl 2-(5-nitrothiophen-2-yl)acetate step1 Claisen Condensation with Acetophenone start->step1 step2 1,3-Diketone Intermediate step1->step2 Formation of C-C bond step3 Cyclocondensation with Hydrazine step2->step3 Introduction of N-N bond product 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole step3->product Ring formation

Caption: Conceptual workflow for pyrazole synthesis.

Experimental Protocol (Proposed):

  • Claisen Condensation: Methyl 2-(5-nitrothiophen-2-yl)acetate can undergo a Claisen condensation with a suitable ketone, such as acetophenone, in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.

  • Cyclocondensation: The resulting 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux. This cyclocondensation reaction forms the pyrazole ring.

  • Mechanistic Insight: The initial deprotonation of the α-carbon of the ester by the base generates a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the acetophenone. Subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group yields the 1,3-diketone. The reaction with hydrazine proceeds via nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by dehydration to form the stable pyrazole ring.

Data Presentation: Antitubercular Activity of Nitrothiophene Pyrazoles

Compound IDStructureMIC (µg/mL) against M. tuberculosis H37Rv
Lead Pyrazole 1 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole< 0.2
Lead Pyrazole 2 3-(4-chlorophenyl)-5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole< 0.2

Data adapted from Khambete, et al.[6]

The exceptional potency of these compounds underscores the importance of the 5-nitrothiophene moiety in conferring antitubercular activity.

Synthesis of 1,3,4-Thiadiazole Derivatives with Antifungal and Antileishmanial Activity

The acetate group of the starting material can be readily converted to a hydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles, including 1,3,4-thiadiazoles. These scaffolds are known to exhibit a broad range of biological activities.[7]

Synthetic Workflow:

G start Methyl 2-(5-nitrothiophen-2-yl)acetate step1 Hydrazinolysis start->step1 step2 2-(5-nitrothiophen-2-yl)acetohydrazide step1->step2 step3 Reaction with Carbon Disulfide and Potassium Hydroxide step2->step3 step4 Potassium dithiocarbazate salt step3->step4 step5 Cyclization with Acid step4->step5 step6 5-(5-nitrothiophen-2-ylmethyl)-1,3,4-thiadiazole-2-thiol step5->step6 step7 Alkylation/Amination step6->step7 product Novel 1,3,4-Thiadiazole Derivatives step7->product

Caption: Synthesis of 1,3,4-Thiadiazole derivatives.

Experimental Protocol (Adapted):

  • Hydrazide Formation: Reflux Methyl 2-(5-nitrothiophen-2-yl)acetate with hydrazine hydrate in ethanol to yield 2-(5-nitrothiophen-2-yl)acetohydrazide.

  • Dithiocarbazate Salt Formation: React the hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the potassium dithiocarbazate salt.

  • Cyclization: Treat the dithiocarbazate salt with a strong acid (e.g., sulfuric acid) to induce cyclization and form the 5-(5-nitrothiophen-2-ylmethyl)-1,3,4-thiadiazole-2-thiol.

  • Functionalization: The thiol group at the 2-position of the thiadiazole ring is a versatile handle for further derivatization, such as alkylation or reaction with amines, to generate a library of novel compounds.[7]

Data Presentation: Antileishmanial Activity of 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives

Compound IDSubstituent at C-2IC50 (µg/mL) against L. major (48h)
6a Phenylthio> 50
6e Methylimidazolylthio7.1
Glucantime (Standard) -25

Data adapted from a study on related thiadiazole derivatives.[7]

The data clearly indicates that specific substitutions on the thiadiazole ring, facilitated by the synthetic route from the core moiety, can lead to compounds with significantly enhanced biological activity compared to the standard drug.

Synthesis of Thiosemicarbazone Derivatives with Antifungal Properties

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antifungal properties.[8] These can be synthesized from an aldehyde precursor, which can be obtained from Methyl 2-(5-nitrothiophen-2-yl)acetate.

Synthetic Workflow:

G start Methyl 2-(5-nitrothiophen-2-yl)acetate step1 Reduction (e.g., DIBAL-H) start->step1 step2 2-(5-nitrothiophen-2-yl)acetaldehyde step1->step2 step3 Condensation with Thiosemicarbazide step2->step3 product 2-(5-nitrothiophen-2-yl)acetaldehyde thiosemicarbazone step3->product

Caption: Synthesis of Thiosemicarbazone derivatives.

Experimental Protocol (Proposed):

  • Reduction to Aldehyde: The ester group of Methyl 2-(5-nitrothiophen-2-yl)acetate can be selectively reduced to the corresponding aldehyde, 2-(5-nitrothiophen-2-yl)acetaldehyde, using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Condensation: The resulting aldehyde is then condensed with a substituted or unsubstituted thiosemicarbazide in an acidic medium (e.g., acetic acid) to yield the desired thiosemicarbazone.

  • Trustworthiness of the Protocol: This two-step sequence is a well-established and reliable method for converting esters to thiosemicarbazones. The reduction of esters to aldehydes with DIBAL-H is a standard transformation in organic synthesis, and the condensation of aldehydes with thiosemicarbazides is a robust and high-yielding reaction.

Conclusion and Future Perspectives

Methyl 2-(5-nitrothiophen-2-yl)acetate is more than just a chemical compound; it is a versatile platform for the generation of novel molecular architectures with significant potential in drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for the rational design and construction of diverse heterocyclic libraries. The examples presented herein, leading to potent antitubercular, antileishmanial, and antifungal agents, serve as a testament to the strategic value of this starting material. Future research should focus on further exploring the chemical space accessible from this core moiety, including the synthesis of novel fused heterocyclic systems and the investigation of a broader range of biological targets. The continued exploration of the reactivity of Methyl 2-(5-nitrothiophen-2-yl)acetate is poised to yield a new generation of bioactive compounds to address unmet medical needs.

References

  • Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. ([Link])

  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. ([Link])

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. ([Link])

  • Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. ([Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ([Link])

  • Acid to Ester - Common Conditions. ([Link])

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ([Link])

  • Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. ([Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ([Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ([Link])

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. ([Link])

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. ([Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ([Link])

  • Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. ([Link])

  • 2-nitrothiophene - Organic Syntheses Procedure. ([Link])

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ([Link])

  • Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. ([Link])

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. ([Link])

  • US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay c
  • PRODUCTION OF NOVEL BIOACTIVE SECONDARY METABOLITES FROM TRICHOTOMOSPORA CAESIA AC-1134 FOR BIOLOGICAL APPLICATIONS. ([Link])

  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ([Link])

  • Cyclocondensation of Thioamides and Haloacetic Acid Derivatives Provides Only 4-Thiazolidinones. ([Link])

Sources

Foundational

Methyl 2-(5-nitrothiophen-2-yl)acetate: A Guide to Chemical Stability and Optimal Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction Methyl 2-(5-nitrothiophen-2-yl)acetate is a substituted thiophene...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(5-nitrothiophen-2-yl)acetate is a substituted thiophene derivative incorporating three key functional groups: a thiophene ring, a nitro group, and a methyl ester. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. However, the same functional groups that provide its synthetic utility also introduce specific vulnerabilities that dictate its chemical stability. The electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the thiophene ring and the susceptibility of the ester to hydrolysis, creates a complex stability profile.[1][2][3]

This guide provides a comprehensive analysis of the factors influencing the stability of Methyl 2-(5-nitrothiophen-2-yl)acetate. We will explore its potential degradation pathways from a mechanistic perspective, outline detailed experimental protocols for stress testing, and establish evidence-based recommendations for its handling and storage to ensure its integrity for research and development applications.

Theoretical Stability Assessment: A Triad of Reactive Centers

The stability of Methyl 2-(5-nitrothiophen-2-yl)acetate is best understood by examining the individual contributions of its core structural components.

  • The Thiophene Ring: Thiophene is an aromatic heterocycle that, while stable, is susceptible to oxidative degradation.[4] The sulfur atom can be oxidized to a sulfoxide and then a sulfone, which can disrupt the ring's aromaticity and lead to further decomposition. The presence of substituents significantly influences this reactivity.[5]

  • The Nitro Group: Aromatic nitro compounds are known for their thermal sensitivity and can undergo exothermic decomposition at elevated temperatures.[6][7] The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring toward electrophilic attack but can make it susceptible to nucleophilic substitution.[1][8] Furthermore, the nitro group itself is readily reduced to nitroso, hydroxylamino, and ultimately amino functionalities under reducing conditions.[8]

  • The Methyl Acetate Side Chain: The ester functional group is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.[2] This degradation pathway would result in the formation of 2-(5-nitrothiophen-2-yl)acetic acid and methanol. Given that acidic or basic conditions may be encountered during experimental workups or through exposure to atmospheric contaminants, hydrolysis represents a significant stability risk.

Potential Degradation Pathways

Based on the chemical nature of the molecule, three primary degradation pathways can be anticipated under stress conditions. These pathways are crucial for designing stability-indicating analytical methods and for understanding potential impurities that may arise during storage or use.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation parent Methyl 2-(5-nitrothiophen-2-yl)acetate acid 2-(5-nitrothiophen-2-yl)acetic Acid + Methanol parent->acid H⁺ or OH⁻ / H₂O amine Methyl 2-(5-aminothiophen-2-yl)acetate parent->amine [H] (e.g., metal catalysts) sulfoxide Thiophene S-oxide Derivative parent->sulfoxide [O] (e.g., H₂O₂) ring_cleavage Ring-Cleaved Products sulfoxide->ring_cleavage Further [O]

Caption: Potential degradation pathways for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Recommended Storage and Handling

To mitigate the risks of thermal decomposition, hydrolysis, and oxidation, a multi-faceted approach to storage and handling is required. The following conditions are recommended to preserve the compound's purity and integrity.

ParameterRecommendationRationale
Temperature Store in a cool environment, preferably refrigerated (2-8 °C).Minimizes the rate of potential hydrolytic and oxidative degradation and reduces the risk of thermal decomposition associated with nitro-aromatic compounds.[6][9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation of the thiophene ring.[4]
Light Protect from light by using an amber vial or storing in a dark location.Thiophene-containing compounds can be susceptible to photolytic degradation.[5]
Moisture Keep container tightly closed in a dry place or desiccator.Prevents hydrolysis of the methyl ester moiety.[2][10][11]
pH Avoid contact with strong acids and bases.Strong acids and bases will catalyze the rapid hydrolysis of the ester.[2][12]

Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[13][14] These studies provide the necessary samples to develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[13][15]

Caption: Experimental workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-(5-nitrothiophen-2-yl)acetate in a 50:50 mixture of acetonitrile and water.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution in a sealed vial at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.[12][16]

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Note: Basic hydrolysis is often much faster than acidic hydrolysis.[12][17]

  • Sample Processing: Prior to analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH and the basic aliquots with 0.1 M HCl. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light.[12][18]

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Processing: Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis. No quenching is typically required if samples are analyzed promptly.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Stress (Solid State): Place a few milligrams of the solid compound in a clear glass vial and expose it to 80°C in a calibrated oven for 7 days.[12][13]

  • Thermal Stress (Solution): Prepare a 1 mg/mL solution as in Protocol 1. Seal the vial and keep it in an 80°C oven for 7 days.

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Sample Processing: For the solid samples, dissolve them in the mobile phase to a known concentration. For the solution samples, dilute as needed for HPLC analysis.

Conclusion

Methyl 2-(5-nitrothiophen-2-yl)acetate possesses inherent stability risks associated with its thiophene, nitro, and methyl ester functionalities. The primary degradation pathways are hydrolysis, oxidation, and reduction. To ensure the compound's integrity, it is imperative to store it under cool, dry, and dark conditions, preferably under an inert atmosphere. The provided forced degradation protocols offer a robust framework for researchers to systematically evaluate its stability, identify potential impurities, and develop validated analytical methods essential for its application in regulated drug development environments.

References

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. (2024-02-21). Available at: [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). Available at: [Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed. (2022-09-08). Available at: [Link]

  • Methyl acetate,4857E-4,2025/02/17 - Safety Data Sheet. Available at: [Link]

  • Methyl acetate - Penta chemicals. (2025-04-23). Available at: [Link]

  • Safety Data Sheet Methyl acetate Revision 5, Date 25 Jan 2021 - Redox. (2025-09-23). Available at: [Link]

  • Forced Degradation Studies - MedCrave online. (2016-12-14). Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • Forced degradation and impurity profiling. Available at: [Link]

  • Material Safety Data Sheet - Methyl nitroacetate, 98% - Cole-Parmer. Available at: [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) - SciSpace. Available at: [Link]

  • Safety Data Sheet - Crystal Reports ActiveX Designer - MSDS_9.RPT. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate - PubChem. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available at: [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011-08-18). Available at: [Link]

  • NITRO COMPOUNDS. (2020-03-29). Available at: [Link]

  • Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem - NIH. Available at: [Link]

  • Receptor Chem - Innovation in Life Science Research. Available at: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. (2024-02-23). Available at: [Link]

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - NIH. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012-03-05). Available at: [Link]

Sources

Exploratory

"Methyl 2-(5-nitrothiophen-2-yl)acetate" potential biological activities

An In-Depth Technical Guide on the Potential Biological Activities of Methyl 2-(5-nitrothiophen-2-yl)acetate Authored by: A Senior Application Scientist Methyl 2-(5-nitrothiophen-2-yl)acetate is a nitrothiophene derivati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of Methyl 2-(5-nitrothiophen-2-yl)acetate

Authored by: A Senior Application Scientist

Methyl 2-(5-nitrothiophen-2-yl)acetate is a nitrothiophene derivative with a chemical structure suggesting a strong potential for diverse biological activities. The thiophene scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group at the 2-position often confers significant antimicrobial and anticancer properties.[1] This is frequently attributed to the bioreduction of the nitro group, particularly in hypoxic environments, leading to the formation of reactive radical species that can damage cellular macromolecules.[1] The methyl acetate moiety may influence the compound's solubility, cell permeability, and metabolic stability, potentially modulating its overall biological profile. This technical guide provides a comprehensive exploration of the potential antimicrobial, anticancer, and anti-inflammatory activities of Methyl 2-(5-nitrothiophen-2-yl)acetate. We will delve into the mechanistic rationale for these potential activities, provide detailed experimental protocols for their investigation, and discuss the interpretation of potential outcomes, offering a roadmap for researchers and drug development professionals.

Table of Contents

  • Introduction to Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Potential Antimicrobial Activity

  • Potential Anticancer Activity

  • Potential Anti-inflammatory Activity

  • References

Introduction to Methyl 2-(5-nitrothiophen-2-yl)acetate

Methyl 2-(5-nitrothiophen-2-yl)acetate belongs to the class of nitrothiophene compounds, which are characterized by a thiophene ring substituted with a nitro group. The core structure of 2-nitrothiophene serves as a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with a wide range of biological effects.[2] The electron-withdrawing nature of the nitro group is pivotal to the bioactivity of these molecules, often functioning as a pro-drug feature, especially in their antimicrobial action.[2]

Chemical Structure:

  • IUPAC Name: Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Molecular Formula: C₇H₇NO₄S[3]

  • Molecular Weight: 201.20 g/mol [3]

The synthesis of related nitrothiophene derivatives often involves the nitration of a thiophene precursor.[4] While specific synthesis routes for Methyl 2-(5-nitrothiophen-2-yl)acetate are not extensively detailed in currently available literature, general methods for the synthesis of similar compounds can be adapted.

Potential Antimicrobial Activity

Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents.[5] The antimicrobial activity of these compounds, including 2-nitrothiophene derivatives, is often linked to the reductive activation of the nitro group by bacterial nitroreductases.[2] This process generates reactive nitrogen species that are toxic to the bacterial cell.[2]

Proposed Mechanism of Antimicrobial Action

The primary proposed mechanism involves the enzymatic reduction of the nitro group within the microbial cell. This process is often more efficient in anaerobic or microaerophilic environments, where it can lead to the formation of cytotoxic metabolites.

Antimicrobial Mechanism Compound Methyl 2-(5-nitrothiophen-2-yl)acetate Cell Bacterial Cell Compound->Cell Uptake Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Reduction of Nitro Group RNS Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->RNS Damage Cellular Damage (DNA, proteins, lipids) RNS->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of antimicrobial action for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Experimental Protocol: Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Methyl 2-(5-nitrothiophen-2-yl)acetate against a panel of pathogenic bacteria.

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve Methyl 2-(5-nitrothiophen-2-yl)acetate in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Bacterial Culture: Inoculate the test bacteria in MHB and incubate until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on Mueller-Hinton Agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Potential Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the development of bioreductive drugs.[6] Nitroaromatic compounds can be selectively activated in these oxygen-deprived regions to exert cytotoxic effects.[6]

Proposed Mechanism of Anticancer Action

Under hypoxic conditions, intracellular reductases can reduce the nitro group of Methyl 2-(5-nitrothiophen-2-yl)acetate to form reactive intermediates. These intermediates can induce cellular damage through various mechanisms, including DNA cross-linking and the generation of reactive oxygen species.

Anticancer Mechanism Compound Methyl 2-(5-nitrothiophen-2-yl)acetate Tumor_Cell Hypoxic Tumor Cell Compound->Tumor_Cell Uptake Reductases Intracellular Reductases Compound->Reductases Bioreduction Reactive_Intermediates Reactive Intermediates Reductases->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage Inflammatory_Stimuli->Cell NF_kB_Pathway NF-κB Pathway Cell->NF_kB_Pathway COX_Enzymes COX Enzymes Cell->COX_Enzymes Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Cytokines) NF_kB_Pathway->Pro_inflammatory_Mediators COX_Enzymes->Pro_inflammatory_Mediators Compound Methyl 2-(5-nitrothiophen-2-yl)acetate Compound->NF_kB_Pathway Inhibition Compound->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the ability of Methyl 2-(5-nitrothiophen-2-yl)acetate to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation
Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control
LPS only0
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)

Conclusion and Future Directions

Methyl 2-(5-nitrothiophen-2-yl)acetate emerges as a compound of significant interest for further investigation due to the well-documented biological activities of the nitrothiophene scaffold. The proposed antimicrobial, anticancer, and anti-inflammatory properties are scientifically plausible and warrant a systematic evaluation using the detailed protocols outlined in this guide. Future research should focus on elucidating the precise molecular targets and mechanisms of action. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the development of more potent and selective therapeutic agents. In vivo studies in appropriate animal models will be a crucial next step to validate the in vitro findings and assess the compound's pharmacokinetic and toxicological profiles.

References

  • Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Studies on the biological activity of some nitrothiophenes | Request PDF - ResearchGate. Available at: [Link]

  • Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate - PubChem. Available at: [Link]

  • Products and Mechanism of the NO3 Reaction with Thiophene - ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • Synthesis of methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review - MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - NIH. Available at: [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl] - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16427290/
  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC - NIH. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Publishing. Available at: [Link]

  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - MDPI. Available at: [Link]

  • Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli - NIH. Available at: [Link]

  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones - Semantic Scholar. Available at: [Link]

  • Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC. Available at: [Link]

  • Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Available at: [Link]

  • On the mechanism of the pharmacological activity of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate - PubMed. Available at: [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - MDPI. Available at: [Link]

  • Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed. Available at: [Link]

  • (PDF) Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - ResearchGate. Available at: [Link]

  • Anti-Inflammatory, Neurotrophic, and Cytotoxic Oxylipins Isolated from Chaenomeles sinensis Twigs - MDPI. Available at: [Link]

  • The anti-inflammatory effects of N-methyl-(2S,4R). Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. Available at: [Link]

  • The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains - MDPI. Available at: [Link]

  • Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(5-nitrothiophen-2-yl)acetate: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 2-(5-nitrothiophen-2-yl)acetate, a nitro-heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific lite...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-(5-nitrothiophen-2-yl)acetate, a nitro-heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this molecule is nascent, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, a plausible synthetic pathway, expected analytical characteristics, and the scientific rationale for its potential biological activities, drawing parallels from structurally related nitro-aromatic compounds.

Introduction: The Significance of the Nitrothiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a nitro group to this heterocyclic system can profoundly influence its physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can modulate the reactivity of the thiophene ring and introduce potential for novel biological interactions. Nitro-heterocyclic compounds, such as nitroimidazoles, are well-established antimicrobial agents, and there is growing interest in the therapeutic potential of nitrothiophenes.[1][2] Methyl 2-(5-nitrothiophen-2-yl)acetate, with its combination of a nitrothiophene core and an ester functional group, represents an intriguing candidate for further investigation in drug discovery and as a versatile chemical intermediate.

Physicochemical Properties and Structural Information

Methyl 2-(5-nitrothiophen-2-yl)acetate is a small molecule with the chemical formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[3] Its structure features a thiophene ring substituted at the 2-position with a methyl acetate group and at the 5-position with a nitro group.

PropertyValueSource
CAS Number 1154278-32-6[3]
Molecular Formula C₇H₇NO₄S[3]
Molecular Weight 201.20 g/mol [3]

Based on the structure and data from analogous compounds like methyl thiophen-2-acetate, we can predict the following spectroscopic characteristics:

Spectroscopic DataPredicted Chemical Shifts / BandsRationale
¹H NMR * δ ~3.7 ppm (s, 3H, -OCH₃) * δ ~4.0 ppm (s, 2H, -CH₂-) * δ ~7.2-8.0 ppm (d, 2H, thiophene protons)The methyl ester protons will appear as a singlet. The methylene protons adjacent to the thiophene ring will also be a singlet. The two protons on the thiophene ring will be doublets due to coupling, with their chemical shifts pushed downfield by the electron-withdrawing nitro group.
¹³C NMR * δ ~35-45 ppm (-CH₂-) * δ ~52 ppm (-OCH₃) * δ ~120-150 ppm (thiophene carbons) * δ ~170 ppm (C=O)The chemical shifts are estimated based on standard values for these functional groups and the influence of the nitro-aromatic system.
IR Spectroscopy * ~1740 cm⁻¹ (C=O stretch, ester) * ~1520 and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretch)These are characteristic vibrational frequencies for the ester and nitro functional groups.
Mass Spectrometry * M⁺ at m/z = 201.01The molecular ion peak would correspond to the exact mass of the compound.

Proposed Synthesis Pathway

A logical and efficient synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate can be envisioned starting from the commercially available Methyl 2-(thiophen-2-yl)acetate. The synthesis involves a regioselective nitration of the thiophene ring.

Synthesis_Pathway cluster_reagents Reagents & Conditions Start Methyl 2-(thiophen-2-yl)acetate Intermediate Methyl 2-(5-nitrothiophen-2-yl)acetate Start->Intermediate HNO₃ / H₂SO₄ Reagents Nitrating Mixture: - Nitric Acid (HNO₃) - Sulfuric Acid (H₂SO₄) - Acetic Anhydride (optional) Conditions: - Low Temperature (e.g., -10 to 0 °C) - Inert Atmosphere

Caption: Proposed synthetic route for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Detailed Experimental Protocol:

Objective: To synthesize Methyl 2-(5-nitrothiophen-2-yl)acetate via electrophilic nitration of Methyl 2-(thiophen-2-yl)acetate.

Materials:

  • Methyl 2-(thiophen-2-yl)acetate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 2-(thiophen-2-yl)acetate (1 equivalent) in acetic anhydride (5-10 volumes).

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (1.1 equivalents) while maintaining a low temperature.

  • Add the prepared nitrating mixture dropwise to the solution of Methyl 2-(thiophen-2-yl)acetate over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality behind Experimental Choices:

  • Low Temperature: The nitration of activated aromatic rings like thiophene is a highly exothermic and potentially hazardous reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize side product formation.

  • Acetic Anhydride: This can be used as a solvent and also to generate acetyl nitrate in situ, which can be a milder nitrating agent than the mixed acid, potentially leading to higher regioselectivity and cleaner reactions.

  • Regioselectivity: The acetate group at the 2-position of the thiophene ring is weakly deactivating, while the sulfur atom activates the ring towards electrophilic substitution, directing primarily to the 5-position.

Potential Biological Activities and Applications in Drug Development

The incorporation of a nitro group into a heterocyclic scaffold is a well-established strategy in the development of antimicrobial agents.[2] Nitro-heterocyclic drugs often act as prodrugs that are activated under the low oxygen conditions found in certain bacteria and protozoa. This activation typically involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA.

Biological_Activity Compound Methyl 2-(5-nitrothiophen-2-yl)acetate (Prodrug) Activation Nitroreductase (in pathogen) Compound->Activation Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine) Activation->ReactiveSpecies Generates Target Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveSpecies->Target Damages Effect Cell Death / Inhibition of Growth Target->Effect Leads to

Caption: Hypothesized mechanism of action for antimicrobial activity.

Given the structural similarities to other bioactive nitro-heterocycles, Methyl 2-(5-nitrothiophen-2-yl)acetate could be investigated for the following therapeutic areas:

  • Antibacterial Activity: The nitrothiophene moiety may exhibit activity against a range of bacteria, including anaerobic bacteria and potentially drug-resistant strains.[4][5]

  • Antiparasitic Activity: Nitroimidazoles are effective against parasites like Leishmania, and nitrothiophenes could share a similar mechanism of action.[1]

  • Antifungal Activity: Some nitro-containing compounds have demonstrated efficacy against fungal pathogens.

  • Hypoxia-activated Prodrugs for Cancer Therapy: The nitro group can be selectively reduced in the hypoxic environment of solid tumors, making this scaffold a potential candidate for targeted cancer therapy.

The methyl ester functionality provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This versatility makes Methyl 2-(5-nitrothiophen-2-yl)acetate a valuable building block in medicinal chemistry. The methyl group itself can also play a role in modulating the pharmacokinetic properties of a potential drug candidate.[6]

Conclusion and Future Directions

Methyl 2-(5-nitrothiophen-2-yl)acetate is a compound with considerable, yet largely unexplored, potential. This guide provides a foundational understanding of its synthesis, predicted properties, and likely avenues for its application, particularly in the realm of antimicrobial drug discovery. The proposed synthetic route is robust and based on well-established chemical principles. Future research should focus on the practical synthesis and full analytical characterization of this molecule. Subsequently, a thorough evaluation of its biological activity against a panel of relevant microbial pathogens is warranted. The insights gained from such studies could pave the way for the development of novel therapeutics based on the nitrothiophene scaffold.

References

  • PubChem. (n.d.). Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl thiophen-2-acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]

  • RSC Publishing. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. Retrieved from [Link]

  • PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]/]([Link])

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate: A Detailed Experimental Protocol for Researchers

Abstract This comprehensive application note provides a detailed experimental protocol for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The presence of the nitro group on the thiophene ring imparts unique electronic properties, making this compound a key precursor for a diverse range of functionalized derivatives with potential biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide offers a step-by-step methodology, explains the rationale behind experimental choices, and includes protocols for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction

Substituted 2-nitrothiophenes are a significant class of heterocyclic compounds in the field of medicinal chemistry. The electron-withdrawing nature of the nitro group profoundly influences the reactivity and biological profile of the thiophene scaffold.[3] This makes them attractive starting materials for the synthesis of novel therapeutic agents. This document details a reliable synthetic route to Methyl 2-(5-nitrothiophen-2-yl)acetate, proceeding through the formation of the key intermediate, 2-(5-nitrothiophen-2-yl)acetic acid, followed by esterification.

Overall Synthetic Strategy

The synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate is accomplished through a multi-step sequence, commencing with the nitration of a suitable thiophene precursor. The resulting 2-nitrothiophene derivative is then functionalized to introduce the acetic acid side chain. The final step involves the esterification of the carboxylic acid to yield the target methyl ester.

Reaction Scheme:

Synthesis_Workflow Thiophene Thiophene Nitrothiophene 2-Nitrothiophene Thiophene->Nitrothiophene Nitration Acid 2-(5-nitrothiophen-2-yl)acetic acid Nitrothiophene->Acid Side-chain formation Ester Methyl 2-(5-nitrothiophen-2-yl)acetate Acid->Ester Esterification

Caption: Overall synthetic workflow for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Experimental Protocols

Part 1: Synthesis of 2-(5-nitrothiophen-2-yl)acetic acid

This part of the synthesis focuses on the introduction of the nitro group and the subsequent formation of the acetic acid side chain. A common method for the synthesis of thienylacetic acids involves the chloromethylation of the thiophene ring, followed by cyanation and subsequent hydrolysis of the nitrile.

Step 1a: Nitration of Thiophene to 2-Nitrothiophene

The nitration of thiophene requires careful control of reaction conditions to achieve selective mono-nitration at the 2-position.

  • Materials: Thiophene, Acetic anhydride, Nitric acid.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, a mixture of thiophene and acetic anhydride is cooled.

    • Nitric acid is added dropwise to the stirred mixture while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred for a specified period.

    • The mixture is then poured onto ice, and the crude product is extracted.

    • The organic layer is washed, dried, and concentrated to yield 2-nitrothiophene.

Step 1b: Synthesis of 2-(5-nitrothiophen-2-yl)acetic acid

A plausible route to the acetic acid derivative involves the following transformations:

  • Chloromethylation of 2-nitrothiophene: This step introduces a reactive chloromethyl group.

  • Cyanation: The chloromethyl group is converted to a cyanomethyl group using a cyanide salt.

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid.

Part 2: Esterification of 2-(5-nitrothiophen-2-yl)acetic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer-Speier esterification is a classic and effective method for this transformation.

Step 2: Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Materials: 2-(5-nitrothiophen-2-yl)acetic acid, Methanol, Sulfuric acid (catalyst).

  • Procedure:

    • 2-(5-nitrothiophen-2-yl)acetic acid is dissolved in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is slowly added.

    • The mixture is refluxed for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester.

    • The crude product is then purified by column chromatography on silica gel.

Data Summary Table

ParameterValue
Starting Material 2-(5-nitrothiophen-2-yl)acetic acid
Reagents Methanol, Sulfuric Acid
Reaction Time 4-6 hours (typical)
Reaction Temperature Reflux
Purification Method Column Chromatography
Expected Yield 85-95%
Appearance [To be determined experimentally]
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol

Purification and Characterization

The purity and identity of the synthesized Methyl 2-(5-nitrothiophen-2-yl)acetate should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Column Chromatography: For the purification of the crude product using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized ester.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care.

  • Cyanide salts are highly toxic. All procedures involving cyanides must be carried out with appropriate safety measures and waste disposal protocols.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Troubleshooting

ProblemPossible CauseSolution
Low Yield in Esterification Incomplete reactionIncrease reaction time or add more catalyst. Ensure removal of water if using Fischer esterification.
Loss during workupOptimize extraction and washing steps.
Impure Product Incomplete reaction or side reactionsOptimize reaction conditions (temperature, time). Improve purification by column chromatography.
Difficulty in Isolating Product Product is an oilTry to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purify by column chromatography.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate. By following the detailed protocols and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The outlined synthetic strategy is robust and can potentially be adapted for the synthesis of other substituted thiophene derivatives.

References

  • Al-Ostoot, F. H., et al. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Archiv der Pharmazie, 355(9), e2200105. [Link]

  • de Oliveira, C. B., et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. Chemical biology & drug design, 90(4), 546-554. [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of Methyl 2-(5-nitrothiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Purification in Synthesis In the realm of organic synthesis and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purification in Synthesis

In the realm of organic synthesis and drug development, the isolation of a pure compound is as critical as the synthetic route itself. Impurities, even in trace amounts, can drastically alter the physicochemical and biological properties of a molecule, leading to erroneous experimental data and compromised therapeutic efficacy. Methyl 2-(5-nitrothiophen-2-yl)acetate, a nitro-substituted thiophene derivative, is a compound of interest in medicinal chemistry and materials science. Its purification is paramount to ensure reproducible downstream applications. This guide provides a detailed examination of recrystallization methods tailored for this specific compound, grounded in the fundamental principles of crystallization and supported by established practices for analogous molecular structures.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble even at high temperatures (allowing for their removal via hot filtration). The slow, controlled cooling of the saturated solution allows the target molecules to self-assemble into a highly ordered crystal lattice, a process that inherently excludes the disordered impurity molecules.[1]

PART 1: Recommended Recrystallization Protocols for Methyl 2-(5-nitrothiophen-2-yl)acetate

Due to the absence of specific published recrystallization data for Methyl 2-(5-nitrothiophen-2-yl)acetate, the following protocols are based on established methods for structurally similar compounds, particularly nitroaromatic compounds and thiophene derivatives.[3][4][5] A systematic solvent screening is highly recommended to determine the optimal conditions for your specific sample.

Protocol 1: Single Solvent Recrystallization with Ethanol

Ethanol is a common and effective solvent for the recrystallization of nitroaromatic compounds and is a good starting point for this particular molecule.[3][4]

Rationale for Solvent Choice: Ethanol is a polar protic solvent that is likely to exhibit a favorable solubility profile for the polar nitro and ester functionalities of the target compound. It is also relatively volatile, making it easy to remove from the purified crystals.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 2-(5-nitrothiophen-2-yl)acetate. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This is a critical step to remove impurities that are not soluble in the hot solvent.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the crystals can be assessed by melting point determination and spectroscopic methods.

Protocol 2: Mixed Solvent Recrystallization with Hexane/Ethyl Acetate

A mixed solvent system can be employed when a single solvent does not provide the ideal solubility characteristics. For esters, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can be effective.[5]

Rationale for Solvent System: Ethyl acetate is a good solvent for many esters.[5] Hexane acts as an anti-solvent. The compound is dissolved in the better solvent (ethyl acetate), and the anti-solvent (hexane) is added to induce crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to promote complete crystallization.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold hexane/ethyl acetate mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cooling Slow Cooling to Room Temperature dissolve->cooling No Insoluble Impurities hot_filtration->cooling Clear Solution ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: General workflow for the purification of Methyl 2-(5-nitrothiophen-2-yl)acetate by recrystallization.

PART 2: Solvent Selection and Troubleshooting

The success of recrystallization is critically dependent on the choice of solvent. A preliminary solvent screening is a prudent step.

Solvent Screening Protocol
  • Place a small amount of the crude compound (approx. 10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature. The compound should dissolve completely at the boiling point of the solvent.

  • Allow the solutions that dissolved the compound upon heating to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.

Suggested Solvents for Screening
SolventBoiling Point (°C)PolarityRationale for Inclusion
Ethanol78Polar ProticEffective for many nitroaromatic compounds.[3][4]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.
Isopropanol82Polar ProticAnother common alcoholic solvent.
Ethyl Acetate77Polar AproticOften a good solvent for esters.[5]
Hexane69Non-polarUseful as an anti-solvent in mixed systems.
Toluene111Non-polarCan be effective for aromatic compounds.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's melting point is below the solvent's boiling point, or the solution is supersaturated with impurities.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. Consider a lower-boiling point solvent.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration. Cool in a colder bath (e.g., dry ice/acetone).
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath. Pre-heat the funnel and filter paper for hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Self-Validating System for Purity Assessment

A successful recrystallization should yield a product with a sharp melting point that is higher than the crude material. Further validation of purity should be conducted using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in the ¹H and ¹³C NMR spectra.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak in the chromatogram.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently purify Methyl 2-(5-nitrothiophen-2-yl)acetate, ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Steinkopf, W., et al. (1933). Annalen der Chemie, 501, 174.
  • Blatt, A. H., et al. (1957). The Journal of Organic Chemistry, 22, 1693.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

Sources

Method

Application Note: High-Resolution FT-IR and Mass Spectrometric Analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate

Abstract This application note provides a comprehensive guide to the structural elucidation of Methyl 2-(5-nitrothiophen-2-yl)acetate, a key intermediate in pharmaceutical synthesis, utilizing Fourier-Transform Infrared...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of Methyl 2-(5-nitrothiophen-2-yl)acetate, a key intermediate in pharmaceutical synthesis, utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We present detailed, field-proven protocols for Attenuated Total Reflectance (ATR) FT-IR and Electrospray Ionization (ESI) Mass Spectrometry. The causality behind experimental choices is explained to ensure methodological robustness and data integrity. Expected vibrational frequencies and mass fragmentation patterns are tabulated and discussed, providing researchers, scientists, and drug development professionals with a definitive reference for the characterization of this and structurally related nitrothiophene derivatives.

Introduction

Methyl 2-(5-nitrothiophen-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, comprising a nitro-substituted thiophene ring and a methyl ester moiety, imparts specific physicochemical properties that are crucial for its role as a synthetic building block. Accurate and unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide establishes a detailed analytical workflow for the comprehensive characterization of Methyl 2-(5-nitrothiophen-2-yl)acetate using two powerful and complementary techniques: FT-IR spectroscopy for the identification of functional groups and Mass Spectrometry for the determination of molecular weight and fragmentation patterns, which aids in structural confirmation.

Chemical and Physical Properties

PropertyValueSource
Chemical Name Methyl 2-(5-nitrothiophen-2-yl)acetateChemScene
CAS Number 1154278-32-6ChemScene
Molecular Formula C₇H₇NO₄SChemScene
Molecular Weight 201.20 g/mol ChemScene
Structure

ChemScene

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule. By identifying the characteristic absorption bands of the functional groups present in Methyl 2-(5-nitrothiophen-2-yl)acetate, we can confirm its chemical identity. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples due to the minimal sample preparation required.

Predicted FT-IR Vibrational Frequencies

The key functional groups in Methyl 2-(5-nitrothiophen-2-yl)acetate and their expected vibrational frequencies are summarized below. These predictions are based on established correlations for nitro compounds, thiophene derivatives, and esters.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro Group (NO₂) Asymmetric Stretch1500 - 1560Strong
Symmetric Stretch1300 - 1370Strong
Thiophene Ring C-H Stretch3050 - 3150Medium
C=C Stretch1400 - 1500Medium-Strong
C-S Stretch800 - 850Medium
Ester Group (C=O) Carbonyl Stretch1735 - 1750Strong
Ester Group (C-O) C-O Stretch1150 - 1250Strong
Aliphatic C-H Methylene (CH₂) Stretch2900 - 3000Medium
Experimental Protocol: ATR-FT-IR

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of solid Methyl 2-(5-nitrothiophen-2-yl)acetate using an ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the ATR crystal and the atmosphere.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid Methyl 2-(5-nitrothiophen-2-yl)acetate sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and potentially distorted spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Perform a baseline correction if necessary.

    • Identify and label the characteristic absorption peaks. Compare the obtained peak positions with the predicted values in the table above.

  • Cleaning:

    • Release the pressure clamp and remove the sample.

    • Thoroughly clean the ATR crystal with a lint-free tissue and isopropanol to prevent cross-contamination.

Visualization of the FT-IR Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process Data (Baseline Correction) acquire_sample->process_data analyze Analyze Spectrum & Identify Peaks process_data->analyze end End analyze->end

Caption: ATR-FT-IR analysis workflow for a solid sample.

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar organic molecules like Methyl 2-(5-nitrothiophen-2-yl)acetate, as it typically produces a prominent molecular ion peak with minimal fragmentation in the source.

Predicted Mass Spectrum and Fragmentation Patterns

For Methyl 2-(5-nitrothiophen-2-yl)acetate (MW = 201.20), in positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 202.2. Adducts with sodium [M+Na]⁺ (m/z 224.2) or potassium [M+K]⁺ (m/z 240.3) may also be observed depending on the purity of the solvent and sample.

Tandem mass spectrometry (MS/MS) of the protonated molecule can induce fragmentation, providing further structural information. Key predicted fragmentation pathways include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 171.

  • Loss of the entire methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 142.

  • Cleavage of the nitro group (-NO₂): This would produce a fragment at m/z 156.

Ionm/z (predicted)Description
[M+H]⁺ 202.2Protonated molecule
[M-OCH₃]⁺ 171.2Loss of the methoxy group
[M-COOCH₃]⁺ 142.2Loss of the methoxycarbonyl group
[M-NO₂]⁺ 156.2Loss of the nitro group
Experimental Protocol: ESI-MS

This protocol details the analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate by ESI-MS.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Methyl 2-(5-nitrothiophen-2-yl)acetate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • From the stock solution, prepare a dilute working solution of approximately 10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters. Typical starting parameters for positive ion mode are:

      • Capillary voltage: 3.5 - 4.5 kV

      • Cone voltage: 20 - 40 V

      • Source temperature: 100 - 150 °C

      • Desolvation gas (N₂) flow: 500 - 800 L/hr

      • Desolvation temperature: 250 - 400 °C

  • MS Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

  • MS/MS Analysis (Optional but Recommended):

    • Perform a product ion scan on the protonated molecule [M+H]⁺ (m/z 202.2).

    • Set the collision energy (typically 10-30 eV) to induce fragmentation and acquire the MS/MS spectrum.

  • Data Analysis:

    • Identify the molecular ion and any adducts in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify the fragment ions and correlate them with the predicted fragmentation pathways.

Visualization of the ESI-MS Workflow

ESIMS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start prep_sample Prepare Dilute Sample Solution start->prep_sample calibrate Calibrate Mass Spectrometer prep_sample->calibrate infuse_sample Infuse Sample into ESI Source calibrate->infuse_sample acquire_ms Acquire Full Scan MS Spectrum infuse_sample->acquire_ms acquire_msms Acquire MS/MS Spectrum acquire_ms->acquire_msms analyze_ms Analyze MS Spectrum (Identify [M+H]⁺) acquire_msms->analyze_ms analyze_msms Analyze MS/MS Spectrum (Identify Fragments) analyze_ms->analyze_msms end End analyze_msms->end

Caption: ESI-MS and MS/MS analysis workflow.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and reliable methodology for the structural characterization of Methyl 2-(5-nitrothiophen-2-yl)acetate. The protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the confident identification and quality assessment of this important synthetic intermediate. The detailed explanation of the experimental rationale is intended to empower scientists to adapt these methods for the analysis of other novel compounds.

References

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]

Application

The Strategic Role of Methyl 2-(5-nitrothiophen-2-yl)acetate in the Synthesis of Novel Anti-Inflammatory Agents

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active compounds, valued for its unique electron...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active compounds, valued for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[1][2] This five-membered heterocycle is a key component in several commercially successful drugs, including the anti-inflammatory agents Tinoridine and Tiaprofenic acid.[1][3] The inherent versatility of the thiophene nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note focuses on a particularly valuable, yet underexplored intermediate, Methyl 2-(5-nitrothiophen-2-yl)acetate , and its strategic application in the development of a new generation of anti-inflammatory drugs. The presence of the nitro group at the 5-position significantly influences the electron density of the thiophene ring, offering unique opportunities for chemical derivatization and biological activity.

The Intermediate of Interest: Methyl 2-(5-nitrothiophen-2-yl)acetate

Methyl 2-(5-nitrothiophen-2-yl)acetate serves as a pivotal building block for the synthesis of a variety of potential anti-inflammatory compounds. Its structure combines the reactive potential of the nitro-activated thiophene ring with the versatility of the methyl ester functionality, which can be readily converted into other functional groups such as amides and carboxylic acids.[3]

Physicochemical Properties:
PropertyValue
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Synthetic Strategy: From Commercially Available Precursors to the Key Intermediate

A robust and scalable synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate is paramount for its utility in drug discovery programs. A plausible and efficient synthetic route commences from the readily available 2-acetyl-5-nitrothiophene, employing the Willgerodt-Kindler reaction followed by esterification.[4][5]

Workflow for the Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate:

G A 2-Acetyl-5-nitrothiophene B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Step 1 C 2-(5-nitrothiophen-2-yl)thioacetamide B->C D Acid Hydrolysis (e.g., H2SO4, H2O) C->D Step 2 E 2-(5-nitrothiophen-2-yl)acetic acid D->E F Esterification (Methanol, Acid catalyst) E->F Step 3 G Methyl 2-(5-nitrothiophen-2-yl)acetate F->G

Caption: Synthetic workflow for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Application Protocol I: Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

This protocol details a three-step synthesis of the target intermediate from 2-acetyl-5-nitrothiophene.

Step 1: Willgerodt-Kindler Reaction to form 2-(5-nitrothiophen-2-yl)thioacetamide

Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal amides or thioamides, effectively moving the carbonyl functionality to the end of the alkyl chain.[4][6]

Materials:

  • 2-Acetyl-5-nitrothiophene

  • Sulfur powder

  • Morpholine

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-nitrothiophene (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) in toluene.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To the resulting crude oil, add ethanol and heat to reflux for 30 minutes.

  • Allow the solution to cool, promoting the crystallization of the thioamide product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(5-nitrothiophen-2-yl)thioacetamide.

Step 2: Hydrolysis to 2-(5-nitrothiophen-2-yl)acetic acid

Rationale: Acid-catalyzed hydrolysis effectively converts the thioamide to the corresponding carboxylic acid.

Materials:

  • 2-(5-nitrothiophen-2-yl)thioacetamide

  • Sulfuric acid (70%)

  • Ice-water bath

Procedure:

  • Suspend the 2-(5-nitrothiophen-2-yl)thioacetamide in 70% aqueous sulfuric acid.

  • Heat the mixture to 100-110 °C and maintain for 2-3 hours.

  • Cool the reaction mixture in an ice-water bath and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to obtain 2-(5-nitrothiophen-2-yl)acetic acid.

Step 3: Esterification to Methyl 2-(5-nitrothiophen-2-yl)acetate

Rationale: Fischer-Speier esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol and a catalytic amount of strong acid.[7]

Materials:

  • 2-(5-nitrothiophen-2-yl)acetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 2-(5-nitrothiophen-2-yl)acetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(5-nitrothiophen-2-yl)acetate.

Derivatization for Anti-Inflammatory Activity: Synthesis of N-Aryl-2-(5-nitrothiophen-2-yl)acetamides

The methyl ester intermediate is readily converted into a library of amide derivatives, a chemical class well-represented among anti-inflammatory drugs.[3][8] The synthesis involves the aminolysis of the ester or, more efficiently, conversion of the corresponding carboxylic acid to an acyl chloride followed by reaction with an appropriate aniline.

Workflow for the Synthesis of N-Aryl-2-(5-nitrothiophen-2-yl)acetamides:

G A Methyl 2-(5-nitrothiophen-2-yl)acetate B Hydrolysis (e.g., LiOH, THF/H2O) A->B Step 1 C 2-(5-nitrothiophen-2-yl)acetic acid B->C D Acyl Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) C->D Step 2 E 2-(5-nitrothiophen-2-yl)acetyl chloride D->E F Amidation (Substituted Aniline, Base) E->F Step 3 G N-Aryl-2-(5-nitrothiophen-2-yl)acetamide (Potential Anti-inflammatory Agent) F->G

Caption: Derivatization of the intermediate to potential anti-inflammatory amides.

Application Protocol II: In Vitro Evaluation of Anti-Inflammatory Activity

The synthesized derivatives can be screened for their anti-inflammatory potential using established in vitro assays. Here, we provide protocols for two key assays: inhibition of cyclooxygenase-2 (COX-2) and suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in macrophages.

A. COX-2 Inhibitor Screening Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reduction of PGG₂ to PGH₂, during which the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized, leading to a color change that can be monitored spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid

  • TMPD

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or DMSO for the vehicle control and a known COX-2 inhibitor as a positive control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid followed by 10 µL of TMPD to each well.

  • Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

B. LPS-Induced TNF-α Release in RAW 264.7 Macrophages

Principle: This cell-based assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with bacterial lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Conclusion and Future Perspectives

Methyl 2-(5-nitrothiophen-2-yl)acetate is a promising and versatile intermediate for the synthesis of novel anti-inflammatory agents. Its straightforward preparation and the ease of its conversion into pharmacologically relevant amide derivatives make it an attractive starting point for drug discovery campaigns. The protocols provided herein offer a comprehensive guide for the synthesis of this key intermediate and the subsequent in vitro evaluation of its derivatives. Further exploration of the structure-activity relationship of the N-aryl-2-(5-nitrothiophen-2-yl)acetamides may lead to the identification of potent and selective inhibitors of inflammatory pathways, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

References

  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(7), 692. [Link]

  • Ramesh, B., & Rao, B. S. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436.
  • da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Ramesh, B., & Rao, B. S. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Semantic Scholar.
  • Cakmak, S., Veyisoglu, A., & Yilmaz, F. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation.
  • Di Mola, A., Bifulco, G., & D'Andrea, P. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Abdel-Maksoud, M. S., El-Gamal, K. M., & Abdel-Maksoud, S. M. (2021). Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d.
  • Laya, M. S., León, C., Urdaneta, E., & Rodríguez, B. (2019). Synthesis of methyl...
  • Khambete, M., Kundaikar, H., Raju, A., Lonkar, S., Degani, M., & Ray, M. K. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Journal of the Indian Chemical Society, 96(11a), 1435-1442.
  • A kind of synthetic method of 2 thiophene acetic acid. (2018).
  • Tabei, K., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PMC.
  • Procter, D. J., & Hughes, D. L. (2013). Recent advances in the Willgerodt–Kindler reaction.
  • Tabei, K., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents.
  • Chaban, T. І., Matiichuk, Y. E., & Myrko, I. І. (2019). SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5- ARYLTETRAZOL-2-YL)ACETAMIDES. eVNUIR.
  • Wang, Y., et al. (2021).
  • Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.
  • Stanković, N., et al. (2021).
  • Huang, Y., & Dömling, A. (2011). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. Thieme.
  • Dotsenko, V. V., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
  • Methyl 2-(5-nitrothiophen-2-yl)
  • Chaban, T. І., Matiichuk, Y. E., & Myrko, I. І. (2019). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.
  • Ayyad, R. R., et al. (2025).
  • Al-Ani, A., et al. (2022). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C ….
  • Rosyda, M., Aminah, N. S., & Kristanti, A. N. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.

Sources

Method

Application Note &amp; Protocols: Derivatization of Methyl 2-(5-nitrothiophen-2-yl)acetate for Medicinal Chemistry

An in-depth technical guide on the derivatization of Methyl 2-(5-nitrothiophen-2-yl)acetate for medicinal chemistry applications. Abstract Methyl 2-(5-nitrothiophen-2-yl)acetate is a versatile heterocyclic building block...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the derivatization of Methyl 2-(5-nitrothiophen-2-yl)acetate for medicinal chemistry applications.

Abstract

Methyl 2-(5-nitrothiophen-2-yl)acetate is a versatile heterocyclic building block in medicinal chemistry. The presence of three key functional handles—the nitro group, the ester, and the thiophene ring—offers a rich platform for structural modification and the exploration of structure-activity relationships (SAR). This document provides a comprehensive guide to the derivatization of this scaffold, focusing on strategies to modulate its physicochemical and pharmacological properties for the development of novel therapeutic agents. We present detailed protocols for key transformations, explain the underlying chemical principles, and discuss the potential applications of the resulting derivatives in drug discovery, particularly in the context of antimicrobial and anticancer research.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a sulfur heteroatom that can engage in unique interactions with biological targets and influence metabolic stability.

The subject of this guide, Methyl 2-(5-nitrothiophen-2-yl)acetate, combines the thiophene core with two key functional groups that drive its reactivity and utility:

  • The 5-nitro group: A strong electron-withdrawing group that activates the thiophene ring for nucleophilic aromatic substitution and can be reduced to the corresponding amine, a crucial precursor for a wide array of subsequent reactions.

  • The methyl acetate side chain: This group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for extending the molecule and modulating its pharmacokinetic properties.

The strategic derivatization of these functional groups allows for the systematic exploration of chemical space to identify novel compounds with desired biological activities.

Core Derivatization Strategies

The derivatization of Methyl 2-(5-nitrothiophen-2-yl)acetate can be broadly categorized into three main approaches, each targeting a specific functional moiety of the molecule. The interplay between these strategies allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Derivatization_Strategies Core Methyl 2-(5-nitrothiophen-2-yl)acetate Nitro_Mod Strategy A: Reduction of Nitro Group Core->Nitro_Mod Ester_Mod Strategy B: Modification of Ester Core->Ester_Mod Ring_Mod Strategy C: Ring Functionalization (Advanced) Core->Ring_Mod Amine_Intermediate Methyl 2-(5-aminothiophen-2-yl)acetate Nitro_Mod->Amine_Intermediate Reduction Amide_Formation Amide/Sulfonamide Formation Amine_Intermediate->Amide_Formation Heterocycle_Formation Heterocycle Formation Amine_Intermediate->Heterocycle_Formation Carboxylic_Acid Hydrolysis to Carboxylic Acid Ester_Mod->Carboxylic_Acid Amide_Coupling Direct Amide Coupling Ester_Mod->Amide_Coupling Cross_Coupling Cross-Coupling Reactions Ring_Mod->Cross_Coupling

Figure 1. Key derivatization strategies for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Strategy A: Reduction of the Nitro Group and Subsequent Derivatization

The reduction of the aromatic nitro group to an amine is one of the most powerful transformations in medicinal chemistry. It converts a strongly electron-withdrawing, potentially toxic moiety into a versatile nucleophilic handle for building molecular complexity.

Mechanistic Insight: Nitro Group Reduction

The reduction of 5-nitrothiophene can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It is a clean and efficient method, but care must be taken to avoid over-reduction of the thiophene ring.

  • Metal-Mediated Reduction: Reagents like Tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are effective for this transformation. These methods are often preferred for their functional group tolerance and operational simplicity.

The resulting 5-aminothiophene derivative is a key intermediate, opening the door to a plethora of subsequent reactions.

Protocol: Reduction of Methyl 2-(5-nitrothiophen-2-yl)acetate

Objective: To synthesize Methyl 2-(5-aminothiophen-2-yl)acetate.

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 2-(5-nitrothiophen-2-yl)acetate (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. Cool the mixture in an ice bath.

  • Acidification: Slowly add concentrated HCl while stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the nitro-thiophene protons and appearance of new aromatic and amine protons) and mass spectrometry (observation of the correct molecular ion peak for the amino derivative).

Derivatization of the 5-Aminothiophene Intermediate

The newly formed amino group is a versatile handle for further derivatization.

Table 1: Potential Derivatizations of Methyl 2-(5-aminothiophen-2-yl)acetate

Reaction TypeReagentsProduct ClassPotential Therapeutic Application
Amide Coupling Carboxylic acid, EDC, HOBtAmidesKinase inhibitors, Anticancer agents[1][2]
Sulfonamide Formation Sulfonyl chloride, PyridineSulfonamidesAntibacterial, Carbonic anhydrase inhibitors
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary AminesGPCR modulators, CNS agents
Heterocycle Formation Diketones, β-ketoestersPyrroles, PyridazinesAntimicrobial, Anti-inflammatory

Strategy B: Modification of the Ester Side Chain

The methyl ester at the 2-position provides a direct route to amides and carboxylic acids, which are key functional groups for modulating solubility, cell permeability, and target engagement.

Protocol: Hydrolysis to 2-(5-nitrothiophen-2-yl)acetic acid

Objective: To synthesize the corresponding carboxylic acid for subsequent amide coupling.

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add LiOH (1.5 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with EtOAc.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol: Direct Amide Coupling

Objective: To synthesize a diverse library of amides from the parent ester.

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Primary or secondary amine of choice

  • Coupling reagents (e.g., EDC, HATU)[3][4]

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • Acid Activation (if starting from the carboxylic acid): Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by TLC.

  • Work-up: Dilute the reaction with water and extract with EtOAc.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Note on Direct Amidation of Esters: While hydrolysis followed by amide coupling is a robust method, direct conversion of the methyl ester to an amide can be achieved using specific reagents like aluminum-based amidation catalysts or strong bases like t-BuOK in DMSO, though substrate scope can be limited.[5]

Amide_Coupling_Workflow Start_Ester Methyl 2-(5-nitrothiophen-2-yl)acetate Hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) Start_Ester->Hydrolysis Carboxylic_Acid 2-(5-nitrothiophen-2-yl)acetic acid Hydrolysis->Carboxylic_Acid Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) Carboxylic_Acid->Coupling Amine_Input R₁R₂NH (Amine Library) Amine_Input->Coupling Final_Amide N-substituted 2-(5-nitrothiophen-2-yl)acetamide Coupling->Final_Amide

Figure 2. Workflow for amide library synthesis from the parent ester.

Therapeutic Applications and Future Directions

Derivatives of 5-nitrothiophene have demonstrated a wide range of biological activities.

  • Anticancer Activity: Many thiophene-based compounds have been investigated as anticancer agents.[6] The 5-nitrothiophene scaffold, in particular, has been explored for its potential to induce apoptosis and act as a DNA intercalating agent.[7][8] Derivatization through the strategies outlined above can lead to the discovery of novel kinase inhibitors or cytotoxic agents.[1][2]

  • Antimicrobial and Antiprotozoal Activity: Nitroheterocycles are a well-established class of antimicrobial agents. The nitro group can undergo bioreduction in pathogens to generate reactive nitrogen species that are toxic to the cell.[9] Derivatives of 5-nitrothiophene have shown promise as antifungal and antileishmanial agents.[9][10]

The derivatization of Methyl 2-(5-nitrothiophen-2-yl)acetate provides a robust platform for generating novel chemical entities with potential therapeutic value. The systematic application of the protocols and strategies described herein can facilitate the rapid exploration of SAR and the identification of lead compounds for further development.

References

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Molecules, 26(16), 4983. Available at: [Link]

  • Ben-David, G., et al. (2018). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Organic & Biomolecular Chemistry, 16(43), 8141-8145. Available at: [Link]

  • Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1876-1901. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10888-10892. Available at: [Link]

  • Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents. Doctoral dissertation, University of Pittsburgh. Available at: [Link]

  • Mehdhar, F. S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 36(3), 563-575. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 192, 112185. Available at: [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21358-21366. Available at: [Link]

  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(44), 9633-9643. Available at: [Link]

  • de Oliveira, R. B., et al. (2019). 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. Current Topics in Medicinal Chemistry, 19(13), 1075-1091. Available at: [Link]

  • Nuha, D., et al. (2022). The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. VI. National Pharmaceutical Chemistry Congress. Available at: [Link]

  • Cerecetto, H., & González, M. (2014). 5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test). Medicinal Chemistry Research, 23, 473-481. Available at: [Link]

  • de Lima, M. C. A., et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. Chemico-Biological Interactions, 272, 94-102. Available at: [Link]

  • Patterson, S., & Wyllie, S. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]

  • de la Cruz, P., et al. (2007). An Easy Synthesis of 5-Nitro-Thiophenes and 3-Amino-2-Nitro. 11th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2840. Available at: [Link]

  • Lall, S. K., et al. (2024). 5'-Amino-Formyl-Thieno[3,2-b]thiophene End-Label for On-Strand Synthesis of Far-Red Fluorescent Molecular Rotors and pH-Responsive Probes. Journal of the American Chemical Society, 146(7), 4768-4777. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Evaluation of Methyl 2-(5-nitrothiophen-2-yl)acetate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Methyl 2-(5-nitrothiophen-2-yl)acetate. While direct experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Methyl 2-(5-nitrothiophen-2-yl)acetate. While direct experimental data for this specific molecule is emerging, its core structure, the 5-nitrothiophene moiety, is a well-established pharmacophore known for potent biological activities.[1][2] Compounds containing this scaffold frequently exhibit antimicrobial and anticancer properties, which are primarily attributed to the bioreduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.[3][4][5] This guide synthesizes field-proven insights and established methodologies to provide a robust framework for investigating the potential therapeutic applications of this compound. We present detailed protocols for primary screening via antimicrobial susceptibility testing, secondary evaluation for anticancer cytotoxicity, and initial mechanistic studies.

Introduction: The Scientific Rationale

Methyl 2-(5-nitrothiophen-2-yl)acetate belongs to the nitroaromatic class of compounds. The foundational element, 5-nitrothiophene, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in molecules with diverse biological effects, including antibacterial, antifungal, antiparasitic, and antitumor activities.[1][6][7][8][9]

The Causality Behind the Activity: The mechanism is often a prodrug strategy. The electron-withdrawing nitro group is susceptible to enzymatic reduction by nitroreductases, enzymes that are often more active in microbial cells or the hypoxic microenvironments of solid tumors compared to healthy mammalian tissues.[3] This reduction generates radical anions and other reactive nitrogen species that can induce widespread cellular damage, including DNA strand breaks, membrane potential disruption, and oxidative stress, ultimately leading to cell death.[2][4][7]

Therefore, the logical starting point for characterizing Methyl 2-(5-nitrothiophen-2-yl)acetate is to screen for these hallmark activities. This guide provides validated, step-by-step protocols to determine its efficacy and potency in relevant in vitro models.

Workflow for In Vitro Characterization

A systematic, tiered approach is recommended to efficiently characterize the biological profile of the compound. This workflow ensures that resources are directed toward the most promising activities identified during primary screening.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Secondary Screening & Cytotoxicity cluster_2 Phase 3: Mechanistic Insight prep Compound Preparation (Stock Solution in DMSO) mic Application 1: Antimicrobial Susceptibility (MIC Determination) prep->mic Test Compound ic50 Application 2: Cancer Cell Cytotoxicity (MTT Assay for IC50) mic->ic50 If MIC is potent OR explore new activity moa Application 3: Mechanism of Action (e.g., DNA Damage Assay) ic50->moa If IC50 is potent

Caption: Tiered workflow for evaluating Methyl 2-(5-nitrothiophen-2-yl)acetate.

Application Note 1: Antimicrobial Susceptibility Testing

Principle of the Assay

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency. We will follow the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Methyl 2-(5-nitrothiophen-2-yl)acetate

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or dedicated plate reader (optional, for OD600 readings)

  • Resazurin sodium salt (for viability confirmation)

Step-by-Step Methodology:

  • Compound Preparation (Stock Solution):

    • Accurately weigh the compound and dissolve it in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL or ~50 mM).

    • Expert Insight: DMSO is used for its ability to solubilize hydrophobic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay remains below 1%, a level generally non-toxic to bacteria.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to column 11 (Sterility Control).

    • Create an intermediate dilution of your compound stock in CAMHB. For a final top concentration of 128 µg/mL, add 2.6 µL of a 10 mg/mL stock to 997.4 µL of broth.

    • Add 100 µL of this intermediate dilution to column 1, resulting in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard the final 100 µL from column 10. This creates a concentration range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 10 and column 12 (Growth Control).

    • The final volume in these wells will be 200 µL, and the final bacterial density will be ~5 x 10⁵ CFU/mL. The compound concentrations will now be halved to the desired final range (64 µg/mL to 0.125 µg/mL).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

    • Self-Validation:

      • Sterility Control (Column 11): Must remain clear.

      • Growth Control (Column 12): Must show robust turbidity.

    • (Optional) Add 20 µL of Resazurin solution (0.015% w/v) to all wells and incubate for 2-4 hours. A color change from blue (no growth) to pink (growth) provides a clear colorimetric confirmation of the visual reading.

Expected Data Presentation
CompoundOrganismMIC (µg/mL)
Methyl 2-(5-nitrothiophen-2-yl)acetateS. aureus[Experimental Value]
Methyl 2-(5-nitrothiophen-2-yl)acetateE. coli[Experimental Value]
Ampicillin (Control)E. coli2-8[10]
Gentamicin (Control)S. aureus0.25-0.5[10]

Application Note 2: Anticancer Cytotoxicity Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is used to calculate the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%.

Detailed Protocol: MTT Assay for IC₅₀ Determination

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, or HL-60 - leukemia, which is sensitive to some nitrothiophenes[7])

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Sterile 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding:

    • For adherent cells (like HeLa), harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh complete medium.

    • Count cells using a hemocytometer and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of 2x concentrated solutions of Methyl 2-(5-nitrothiophen-2-yl)acetate in complete medium via serial dilution from your DMSO stock.

    • Expert Insight: The final DMSO concentration must not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.5% DMSO) is critical.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (or control media) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for control cells to undergo several divisions.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Data Normalization:

      • Subtract the average absorbance of "blank" (medium only) wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Experimental Plate Layout Diagram

Caption: Example plate map for an MTT assay with triplicate data points.

Concluding Remarks & Future Directions

The protocols detailed in this guide provide a robust foundation for the initial characterization of Methyl 2-(5-nitrothiophen-2-yl)acetate. Positive results in these primary and secondary screens (i.e., potent MIC or IC₅₀ values) would strongly justify advancing the compound to more complex mechanistic studies.

Next Logical Steps:

  • Mechanism of Action: If cytotoxic, assays to detect DNA damage (e.g., Comet assay, γ-H2AX staining) or apoptosis (e.g., Annexin V/PI staining, caspase activity) are recommended.[7][12]

  • Selectivity: It is crucial to assess cytotoxicity against non-cancerous cell lines (e.g., human fibroblasts) to determine a selectivity index (SI), a key indicator of therapeutic potential.

  • Spectrum of Activity: If antimicrobial activity is confirmed, testing against a broader panel of clinical isolates, including drug-resistant strains, is warranted.[2]

By following this structured, evidence-based approach, researchers can efficiently and accurately define the biological activity profile of Methyl 2-(5-nitrothiophen-2-yl)acetate and determine its potential as a lead compound for further development.

References

  • Title: Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential Source: Antimicrobial Resistance & Infection Control URL: [Link]

  • Title: Structures of 5-nitrofuran and 5-nitrothiophene derivatives, and in vitro bioassay results against epimastigote forms of T. cruzi Source: ResearchGate URL: [Link]

  • Title: 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation Source: PubMed URL: [Link]

  • Title: 5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test) Source: ResearchGate URL: [Link]

  • Title: IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives Source: ResearchGate URL: [Link]

  • Title: Examples of nitroaromatic compounds in clinical trials as antitumor agents Source: ResearchGate URL: [Link]

  • Title: Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives Source: PubMed URL: [Link]

  • Title: Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate Source: PubChem - NIH URL: [Link]

  • Title: Chemical aspects of cytotoxicity of nitroaromatic explosives: a review Source: ResearchGate URL: [Link]

  • Title: QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 2-(5-nitrothiophen-2-yl)acetate" purification challenges and solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 2-(5-nitrothiophen-2-yl)acetate (MNT-Ac). This resource is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(5-nitrothiophen-2-yl)acetate (MNT-Ac). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this polar, nitroaromatic compound. This guide synthesizes established chemical principles with practical, field-proven solutions to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 2-(5-nitrothiophen-2-yl)acetate?

A1: As a nitro-substituted thiophene ester, MNT-Ac is susceptible to several degradation pathways:

  • pH Sensitivity: The molecule is particularly sensitive to basic conditions (pH > 8), which can catalyze the hydrolysis of the methyl ester to its corresponding carboxylic acid.[1] Strong acidic conditions can also promote hydrolysis, albeit typically at a slower rate than base-catalyzed hydrolysis.[2] Thiophene rings can also be prone to degradation or polymerization under harsh acidic conditions.[3]

  • Thermal Instability: While stable at ambient temperatures, prolonged exposure to high heat can lead to decomposition. This is a critical consideration during solvent evaporation and when performing reactions at elevated temperatures.

  • Light Sensitivity: Nitroaromatic compounds can be light-sensitive.[4] While MNT-Ac is not exceptionally unstable, it is best practice to store it protected from light to prevent potential photochemical side reactions.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal long-term stability, MNT-Ac should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. For high-purity reference standards, storage at low temperatures (-20°C to 4°C) under an inert atmosphere (argon or nitrogen) is recommended.

Q3: What are the most likely impurities I will encounter after synthesis?

A3: The impurity profile depends heavily on the synthetic route, which is often the nitration of Methyl 2-(thiophen-2-yl)acetate.

  • Starting Material: Incomplete nitration will leave residual Methyl 2-(thiophen-2-yl)acetate.

  • Isomeric Impurities: Nitration of a 2-substituted thiophene can yield a mixture of isomers. The primary byproduct is often the 4-nitro isomer, Methyl 2-(5-nitrothiophen-2-yl)acetate, which can be difficult to separate due to similar polarity.[5]

  • Over-Nitration Products: Under harsh nitrating conditions, dinitro-thiophene derivatives can form. These are typically much less polar and will appear as yellow-colored impurities.[4]

  • Hydrolysis Product: If the reaction work-up involves aqueous base or is prolonged, you may find 2-(5-nitrothiophen-2-yl)acetic acid as a key impurity.

  • Oxidation Products: Uncontrolled nitration can lead to oxidation of the thiophene ring, resulting in complex, often colored, byproducts.[4]

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of MNT-Ac.

Problem 1: My crude product is a brown oil and fails to crystallize ("oils out").

Answer: "Oiling out" is a common problem with nitroaromatic compounds, where the compound melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[6] This is often caused by a high concentration of impurities depressing the melting point or the selection of a solvent in which the compound is excessively soluble.

Solutions:

  • Switch to a Solvent-Pair System: This is often the most effective solution. The goal is to find a solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"), with the two solvents being miscible.[7]

    • Recommended Pair: Ethanol/Water or Methanol/Water. Nitroaromatic compounds are often soluble in alcohols.[6]

    • Protocol: Dissolve the crude oil in the minimum amount of hot ethanol. While hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the cloudiness, then allow the solution to cool slowly.

  • Ensure Slow Cooling: Rapid cooling promotes supersaturation and oiling. Let the flask cool slowly to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[8]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure, solid MNT-Ac, add a single tiny crystal to the cooled, saturated solution to initiate crystallization.

Problem 2: My compound streaks badly or appears to decompose on my silica gel TLC plate/column.

Answer: This is a strong indication that your compound is unstable on silica gel. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds like MNT-Ac.[9] The streaking (tailing) is caused by strong interactions between the polar nitro and ester groups and the acidic silanol groups on the silica surface.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidity of the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-1% triethylamine (Et₃N) or pyridine to your chosen mobile phase (e.g., Ethyl Acetate/Hexane).

    • Validation: Run a test TLC with and without the amine additive. You should observe a significant improvement in the spot shape (more compact and less tailing) and a slightly higher Rf value.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acid. Start with neutral alumina (Brockmann I, activity II or III).

    • Reversed-Phase (C18): If the compound is still difficult to purify, reversed-phase chromatography using a solvent system like Methanol/Water or Acetonitrile/Water can be very effective. The elution order will be inverted, with your polar product eluting later than non-polar impurities.

Problem 3: My NMR shows a persistent impurity that co-elutes with my product.

Answer: This is often due to an isomeric impurity, such as Methyl 2-(4-nitrothiophen-2-yl)acetate, or unreacted starting material that has very similar polarity to your desired product. The standard Ethyl Acetate/Hexane system may not have sufficient selectivity to resolve them.

Solutions:

  • Optimize the Mobile Phase: The key is to alter the selectivity of the chromatographic system.

    • Change Solvent System: Switch from an ester-based solvent system to one with different functional groups. Aromatic solvents can introduce different π-π interactions. Try a gradient of Toluene/Acetone or Dichloromethane/Methanol .[10]

    • Fine-Tune Polarity with a Gradient: Use a shallow gradient during flash chromatography. A slow, gradual increase in the polar component of the mobile phase can often resolve closely eluting spots. For example, instead of a step gradient, run a linear gradient from 10% to 40% Ethyl Acetate in Hexane over 15-20 column volumes.[11]

  • Consider Re-crystallization: Sometimes chromatography is not the best tool for separating isomers. Careful recrystallization from a well-chosen solvent system can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. Experiment with different solvents (see Table 1).

Problem 4: After purification, my final product shows a new, more polar spot on the TLC and an acid peak in the NMR.

Answer: This is a classic sign of ester hydrolysis, where the methyl ester has been converted to the corresponding carboxylic acid, 2-(5-nitrothiophen-2-yl)acetic acid. This is most often caused by exposure to basic conditions during an aqueous work-up (e.g., washing with NaHCO₃ or Na₂CO₃ solution) or by using a basic additive like triethylamine in chromatography and then concentrating at high temperatures.[1][2]

Solutions:

  • Use a Mildly Acidic or Neutral Work-up: Avoid washing with basic solutions. If you need to neutralize an acidic reaction mixture, wash carefully with cold, saturated sodium chloride (brine) until the aqueous layer is neutral.

  • Buffer Your Chromatography: If you must use an amine in your eluent, ensure you remove it effectively during solvent evaporation. Co-evaporation with a higher-boiling non-polar solvent like toluene can help remove residual triethylamine.

  • Purify the Mixture: If hydrolysis has already occurred, you can separate the desired ester from the acid impurity.

    • Acid/Base Extraction: Dissolve the mixture in a solvent like ethyl acetate. Wash with a mild, cold base (e.g., 5% NaHCO₃ solution). Your desired ester will remain in the organic layer, while the carboxylic acid impurity will move into the aqueous layer as its sodium salt. Immediately separate the layers and wash the organic phase with brine, dry, and concentrate.

    • Chromatography: The carboxylic acid is significantly more polar and will typically stick to the baseline of a normal-phase silica column using a standard Ethyl Acetate/Hexane eluent.

Data & Protocols

Visualization of MNT-Ac on TLC

Your product contains a UV-active chromophore and should be easily visible under a UV lamp at 254 nm as a dark spot.[12] For chemical staining, a potassium permanganate (KMnO₄) dip can be effective, as the thiophene moiety is susceptible to oxidation.[13]

TLC_Visualization

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Properties & Common Use
Ethanol 78Good starting point. MNT-Ac likely soluble when hot. Often used with water as an anti-solvent.[6]
Methanol 65Similar to ethanol but more volatile. Good for solvent-pair systems.
Isopropanol 82Less polar than ethanol; may offer better differential solubility.
Ethyl Acetate 77MNT-Ac is an ester, so it may be too soluble ("like dissolves like").[14] Best used in a pair with hexanes.
Toluene 111Good for dissolving aromatic compounds. Use with hexanes for a solvent-pair system.
Water 100MNT-Ac is likely insoluble. Excellent as an anti-solvent with a miscible organic solvent like ethanol.[14]
Protocol 1: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a TLC solvent system that gives your product (MNT-Ac) an Rf value of ~0.2-0.35 . A good starting point is 30% Ethyl Acetate in Hexane .[15]

  • Column Packing: Dry pack or slurry pack a silica gel column with your chosen eluent (e.g., 10% Ethyl Acetate/Hexane - the "weak" solvent).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your packed column.[15]

  • Elution:

    • Begin elution with the weak solvent (e.g., 10% EtOAc/Hexane) for 2-3 column volumes to elute very non-polar impurities.

    • Gradually increase the polarity. You can use a step gradient (e.g., 10% -> 20% -> 30% -> 40% EtOAc) or a linear gradient for better resolution.[11]

    • Collect fractions and monitor by TLC.

  • Processing: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporator).

Purification_Workflow

References
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Fraser, R. T. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC. [Link]

  • Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. [Link]

  • Researcher.Life. Hydrolysis of nitrophenyl and dinitrophenyl sulfate esters. [Link]

  • Organic Syntheses Procedure. 2-nitrothiophene. [Link]

  • Google Patents. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • SlidePlayer. (2020). nitro-ester-amid_simple. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Charette, A. B., et al. (2011). General methods for flash chromatography using disposable columns. PMC - NIH. [Link]

  • Saint Anselm College. Synthesis of Polyester Amide Starting Materials. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • University of California, Los Angeles. TLC Visualization Methods. [Link]

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. [Link]

  • G.D. Searle & Co. Thin Layer Chromatography. [Link]

  • University of California, Irvine. Recrystallization-1.pdf. [Link]

  • ResearchGate. Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate.... [Link]

  • University of Ottawa. Recrystallization - Single Solvent. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. [Link]

  • PubChem. Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate. [Link]

  • ResearchGate. (2025). Direct nitration of five membered heterocycles. [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

Sources

Optimization

Technical Support Center: Methyl 2-(5-nitrothiophen-2-yl)acetate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. My goal is to equip you with the necessary insights to navigate the common challenges encountered during this reaction, ensuring a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Methyl 2-(5-nitrothiophen-2-yl)acetate?

A common and effective method for the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate involves the esterification of 2-(5-nitrothiophen-2-yl)acetic acid. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. Another route could be the reaction of a 2-halomethyl-5-nitrothiophene with a cyanide source to form the corresponding nitrile, followed by hydrolysis and esterification.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a primary suspect. This could be due to insufficient catalyst, low reaction temperature, or a short reaction time. Another possibility is the degradation of the starting material or product under the reaction conditions. The nitro group on the thiophene ring is electron-withdrawing, which can make the molecule susceptible to nucleophilic attack or other side reactions, especially at elevated temperatures. Finally, inefficient purification can lead to significant loss of the desired product.

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

The formation of dark, insoluble byproducts, often referred to as "tar" or polymerization products, is a common issue in reactions involving nitroaromatic compounds. These can arise from decomposition or side reactions of the starting material or product, particularly under harsh conditions such as high temperatures or prolonged reaction times. To mitigate this, it is crucial to maintain careful control over the reaction temperature. Running the reaction at the lowest effective temperature and for the minimum time necessary can help to minimize the formation of these impurities. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of this reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any byproducts. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate.

Problem 1: Incomplete Reaction or Stalling

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining even after an extended reaction time.

  • The isolated yield is significantly lower than expected.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄) in small increments.The esterification reaction is acid-catalyzed. An insufficient amount of catalyst will result in a slow or incomplete reaction.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for byproduct formation.Higher temperatures increase the reaction rate. However, excessive heat can lead to decomposition.
Inadequate Reaction Time Continue to monitor the reaction by TLC until the starting material is consumed.Some reactions require longer periods to reach completion.
Poor Quality Reagents Ensure that the methanol and acid catalyst are of high purity and anhydrous.Water can hydrolyze the ester product back to the carboxylic acid, leading to an equilibrium that disfavors product formation.
Problem 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • The crude product is difficult to purify.

  • The isolated product has a low melting point or appears as an oil instead of a solid.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Side Reactions Decrease the reaction temperature and/or reaction time.The nitrothiophene moiety can be sensitive to heat and strong acids, leading to decomposition or side reactions.
Over-oxidation If using an oxidizing agent in a different synthetic route, ensure stoichiometry is correct and the reaction is not overheated.Over-oxidation can lead to the formation of undesired byproducts. For instance, oxidation of a related methylsulfanyl group to a methylsulfinyl group has been reported.[1][2]
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.Some solvents may react with the starting materials or intermediates under acidic conditions.
Problem 3: Difficult Purification

Symptoms:

  • The product is difficult to crystallize from the crude reaction mixture.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Presence of Polar Impurities Perform an aqueous workup to remove the acid catalyst and other water-soluble impurities before attempting crystallization or chromatography.Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize and remove the acid catalyst.
Inappropriate Crystallization Solvent Screen a variety of solvents or solvent mixtures for crystallization.The ideal crystallization solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.
Sub-optimal Chromatography Conditions Optimize the eluent system for column chromatography by systematically varying the polarity.A well-chosen eluent system will provide good separation between the product and impurities on the silica gel.

Experimental Protocols

Optimized Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

This protocol is designed to maximize yield and minimize impurity formation.

Materials:

  • 2-(5-nitrothiophen-2-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 2-(5-nitrothiophen-2-yl)acetic acid (1 equivalent) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Caption: Troubleshooting Decision Workflow.

References

  • PubChem. Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate. Available from: [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2139. Available from: [Link]

  • Choi, H. D., et al. (2007). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4445. Available from: [Link]

Sources

Troubleshooting

"Methyl 2-(5-nitrothiophen-2-yl)acetate" byproduct identification and removal

Welcome to the technical support center for Methyl 2-(5-nitrothiophen-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(5-nitrothiophen-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Purity is paramount, and understanding the origin of byproducts is the first step toward achieving it. This resource provides in-depth, experience-based answers to frequently encountered issues, complete with detailed protocols and troubleshooting logic.

Section 1: FAQ - Common Impurities & Their Origins

This section addresses the most frequently asked questions regarding the identification of unexpected byproducts during the synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate.

Q1: I've synthesized Methyl 2-(5-nitrothiophen-2-yl)acetate, but my crude product's NMR shows extra peaks. What are the most likely byproducts?

A1: Based on common synthetic routes, which typically involve the nitration of Methyl 2-(thiophen-2-yl)acetate, several byproducts can be anticipated. The primary culprits often stem from incomplete reactions, side reactions, or degradation.

  • Unreacted Starting Material: The presence of Methyl 2-(thiophen-2-yl)acetate is common if the nitration reaction does not go to completion.

  • Positional Isomers: While nitration of the thiophene ring is directed to the 5-position (alpha to the sulfur and para to the activating acetate group), small amounts of other isomers like Methyl 2-(3-nitrothiophen-2-yl)acetate or Methyl 2-(4-nitrothiophen-2-yl)acetate can form. Thiophene nitration can be aggressive and may yield a mixture of isomers.[1][2]

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro-substituted thiophene byproducts, such as Methyl 2-(3,5-dinitrothiophen-2-yl)acetate.

  • Hydrolysis Product: If water is present in the reaction or during workup under non-neutral pH, the methyl ester can hydrolyze to form 2-(5-nitrothiophen-2-yl)acetic acid.[3][4]

  • Degradation/Polymerization Products: Thiophene rings, especially when activated, can be sensitive to strong acidic and oxidizing conditions used for nitration, potentially leading to colored, tar-like impurities.[1]

Q2: My isolated product is a dark yellow or brownish solid, but I expected a pale-yellow color. What causes this discoloration?

A2: The discoloration is typically indicative of trace impurities.

  • Oxidized Species: Nitroaromatic compounds can be light-sensitive, and exposure to light and air can lead to the formation of colored, oxidized impurities.[5]

  • Polynitrated Byproducts: Dinitrated or other polynitrated compounds are often more intensely colored than their mononitrated counterparts.

  • Polymeric Materials: The strong nitrating conditions can cause a small fraction of the thiophene starting material to polymerize, resulting in dark, often intractable tars that can contaminate the final product.[6]

Storing the final product in a cool, dark place, preferably under an inert atmosphere, is recommended to maintain its stability and color.[5]

Q3: My TLC plate shows a spot with a very low Rf value that doesn't correspond to my product or starting material. What could it be?

A3: A spot with a very low Rf (retention factor) on a normal-phase silica gel TLC plate indicates a highly polar compound. The most probable identity for this spot is the carboxylic acid byproduct, 2-(5-nitrothiophen-2-yl)acetic acid .

This byproduct forms via the hydrolysis of the methyl ester. This can happen if:

  • The reaction workup involved strongly acidic or basic aqueous solutions.

  • The crude product was stored for an extended period in the presence of moisture.

  • The purification solvents (e.g., ethyl acetate, methanol) contained water.

The carboxylic acid is significantly more polar than the methyl ester, causing it to adhere strongly to the silica gel and exhibit a low Rf value.

Section 2: Troubleshooting Guide - Byproduct Identification

Effective purification begins with accurate identification. This section provides workflows and protocols for analyzing your crude product to identify specific byproducts.

Q4: How can I use analytical techniques to confirm the identities of the byproducts mentioned in Q1?

A4: A combination of chromatographic and spectroscopic techniques is the most effective approach for unambiguous identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7][8][9]

Logical Workflow for Identification

Caption: Workflow for byproduct identification.

Data Interpretation Guide (¹H NMR)

The ¹H NMR spectrum is particularly informative. By comparing the chemical shifts (δ) and coupling constants (J) of signals in your crude product to known values, you can identify the key components.

Compound NameMethylene (-CH₂-) Signal (δ, ppm)Methyl (-CH₃) Signal (δ, ppm)Thiophene Ring Protons (δ, ppm) & Coupling
Methyl 2-(5-nitrothiophen-2-yl)acetate (Product) ~4.1-4.2 (s, 2H)~3.8 (s, 3H)~7.8-7.9 (d, J≈4 Hz, 1H), ~7.1-7.2 (d, J≈4 Hz, 1H)
Methyl 2-(thiophen-2-yl)acetate (Starting Material)~3.9 (s, 2H)~3.7 (s, 3H)~7.2-7.3 (dd), ~6.9-7.0 (m, 2H)
2-(5-nitrothiophen-2-yl)acetic acid (Hydrolysis)~4.1 (s, 2H)Absent~7.8-7.9 (d, J≈4 Hz, 1H), ~7.1-7.2 (d, J≈4 Hz, 1H)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Q5: What is a reliable starting method for HPLC analysis to assess the purity of my product?

A5: A reversed-phase HPLC method with UV detection is standard for analyzing nitroaromatic compounds.[8] The strong UV absorbance of the nitrothiophene chromophore makes this a very sensitive technique.

Protocol: Initial HPLC Purity Assessment
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start at 30% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm (near the λmax for the nitrothiophene chromophore).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve ~1 mg of crude product in 1 mL of Acetonitrile.

Expected Elution Order: The highly polar hydrolysis byproduct (acetic acid) will elute first, followed by the main product, and then the less polar, unreacted starting material. Dinitrated byproducts would typically have a longer retention time than the mononitrated product.

Section 3: Troubleshooting Guide - Purification & Byproduct Removal

Once impurities are identified, a targeted purification strategy can be developed. This section provides detailed protocols for common purification challenges.

Q6: I tried to purify my product by recrystallization, but it "oiled out" or the purity didn't improve significantly. What should I do?

A6: Recrystallization failure often occurs when impurities are present at high levels or have very similar solubility profiles to the product. When this happens, column chromatography is the most robust alternative.[10][11] Methyl 2-(5-nitrothiophen-2-yl)acetate is a moderately polar compound, making it well-suited for normal-phase silica gel chromatography.

Decision Tree for Purification Strategy

PurificationChoice Start Crude Product Purity > 85%? Recrystal Attempt Recrystallization Start->Recrystal Yes Column Perform Column Chromatography Start->Column No Success Pure Product Recrystal->Success No Failure Oiled Out / Low Purity? Recrystal->Failure Yes Failure->Column Yes Column->Success

Caption: Decision guide for purification methods.

Q7: How do I perform flash column chromatography to remove both the more polar hydrolysis byproduct and the less polar starting material?

A7: A step-gradient elution strategy is highly effective for this separation. You will start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute your desired product, leaving the very polar impurities on the column.

Protocol: Flash Column Chromatography Purification
  • TLC Analysis for Solvent System:

    • Develop several TLC plates of your crude material using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal system will show your product spot with an Rf value of 0.25-0.35 .[12] The starting material should have a higher Rf, and the acid byproduct should be near the baseline (Rf ≈ 0). A 3:1 or 2:1 Hexane:Ethyl Acetate mixture is a good starting point.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material).

    • Wet-pack the column using the initial, less polar eluent (e.g., 4:1 Hexane:EtOAc).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry-loading" method, which results in better separation.[11]

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Step 1 (Elute non-polar byproducts): Begin eluting with a less polar solvent system (e.g., 4:1 Hexane:EtOAc). Collect fractions and monitor by TLC. The unreacted starting material will elute in these early fractions.

    • Step 2 (Elute Product): Once the less polar spots are gone, switch to the ideal solvent system determined in step 1 (e.g., 2:1 Hexane:EtOAc). Your product will now begin to elute.

    • Step 3 (Column Wash): After your product has fully eluted, you can flush the column with a very polar solvent (e.g., 100% Ethyl Acetate) to remove the baseline acid byproduct, though this is often unnecessary if the product fractions are clean.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to yield your purified Methyl 2-(5-nitrothiophen-2-yl)acetate.

References

  • BenchChem (2025). Stability of 2-Nitrothiophene under different conditions.
  • BenchChem (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
  • BenchChem (2025).
  • BenchChem (2025).
  • MDPI (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Chemistry Stack Exchange (2019).
  • StudySmarter.
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
  • ChemistryViews (2012).
  • Google Patents (2008).
  • Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2.

Sources

Optimization

"Methyl 2-(5-nitrothiophen-2-yl)acetate" stability issues in solution

Technical Support Center: Methyl 2-(5-nitrothiophen-2-yl)acetate Introduction Welcome to the technical support guide for Methyl 2-(5-nitrothiophen-2-yl)acetate. This document is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(5-nitrothiophen-2-yl)acetate

Introduction

Welcome to the technical support guide for Methyl 2-(5-nitrothiophen-2-yl)acetate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Methyl 2-(5-nitrothiophen-2-yl)acetate is a valuable intermediate, but its chemical structure—containing a nitro-substituted thiophene ring and a methyl ester—presents specific stability challenges in solution. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you ensure the integrity of your compound and the reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & General Handling

Q1: What are the ideal storage conditions for neat Methyl 2-(5-nitrothiophen-2-yl)acetate?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Specifically, we recommend storage at 2-8°C. The compound is sensitive to light and moisture. Exposure to light can initiate photolytic degradation, while moisture can lead to slow hydrolysis of the ester group.[2] It should also be stored away from strong bases, acids, and oxidizing agents.[1][3]

Q2: I've prepared a stock solution in DMSO. How long can I expect it to be stable?

A2: While DMSO is a common aprotic solvent, long-term storage of nitroaromatic compounds in DMSO at room temperature is not recommended. Basic impurities or residual water in the DMSO can slowly promote hydrolysis or other degradation reactions. For best results, prepare fresh solutions daily. If short-term storage is necessary, aliquot your stock solution into tightly sealed vials, protect from light, and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: My solution of the compound has turned yellow/brown. What does this indicate?

A3: A color change, typically to yellow or brown, is a common indicator of degradation. This can be caused by several factors:

  • Photodegradation: Exposure to ambient or UV light is a primary cause. Nitroaromatic compounds are known to be light-sensitive.[2]

  • pH-Induced Degradation: If the solvent or co-reagents are basic or strongly acidic, this can accelerate the hydrolysis of the methyl ester or cause reactions involving the nitro group. Basic conditions, in particular, can lead to the formation of colored resonance-stabilized intermediates or degradation products.

  • Oxidation: While the thiophene ring is relatively stable due to its aromaticity, harsh oxidative conditions can lead to ring-opening or modification, potentially forming colored byproducts.[4]

If you observe a color change, it is critical to verify the purity of your solution using an appropriate analytical method like HPLC-UV or LC-MS before proceeding with your experiment.

Part 2: Troubleshooting Experimental Issues

This section provides a logical workflow for diagnosing stability problems encountered during your research.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying the root cause of suspected compound instability.

TroubleshootingWorkflow Start Observe Unexpected Result (e.g., low yield, color change, new peak in LCMS) CheckStorage Review Storage & Handling - Stored in dark? - Stored at correct temp? - Tightly sealed? Start->CheckStorage CheckPurity Analyze Starting Material Purity (e.g., via HPLC, NMR) Start->CheckPurity EvaluateConditions Evaluate Solution/Reaction Conditions - pH of medium? - Solvent type (protic/aprotic)? - Exposure to light? Start->EvaluateConditions DegradationPath Hypothesize Degradation Pathway (Hydrolysis, Photolysis, Reduction?) CheckStorage->DegradationPath Improper CheckPurity->DegradationPath Impure EvaluateConditions->DegradationPath Harsh ModifyProtocol Modify Experimental Protocol - Use fresh solution - Protect from light - Buffer pH - Change solvent DegradationPath->ModifyProtocol End Proceed with Validated Protocol ModifyProtocol->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

Q4: My reaction yield is consistently low. Could the compound be degrading under my reaction conditions?

A4: Yes, this is a strong possibility. The stability of Methyl 2-(5-nitrothiophen-2-yl)acetate is highly dependent on the solvent and pH.

  • Protic vs. Aprotic Solvents: Polar protic solvents like water, methanol, or ethanol can participate in hydrolysis, especially if the conditions are not neutral.[5][6] Polar aprotic solvents (e.g., Acetonitrile, THF, DMF) are generally preferred as they do not act as proton donors and are less likely to directly participate in hydrolysis.[6][7]

  • Effect of pH: The ester linkage is susceptible to hydrolysis.

    • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically rapid and will convert your methyl ester to the corresponding carboxylate salt. This is often an irreversible process under biological conditions.

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis at room temperature.[8] Elevated temperatures will accelerate this process.[9]

Recommendation: If you suspect degradation, run a control experiment where you incubate your compound in the reaction solvent/buffer system (without other reactants) under the same conditions (time, temperature, light) and analyze the outcome by HPLC or LC-MS.

Table 1: Solvent Compatibility and Potential Issues
Solvent ClassExamplesCompatibility IssueMitigation Strategy
Polar Protic Water, Methanol, EthanolHigh risk of hydrolysis, especially at non-neutral pH.[5][6]Use only when necessary. Buffer to neutral pH (6-7.5). Use fresh solutions.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOGenerally more stable. Risk from water contamination or inherent basicity (in aged DMF).Use high-purity, anhydrous solvents. Prepare solutions fresh.[6]
Non-Polar Toluene, HexanePoor solubility is likely.Generally not suitable for preparing stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformGenerally compatible for short-term use in reactions.Ensure solvent is free of acidic impurities (e.g., HCl).

Part 3: Understanding and Investigating Degradation

A proactive approach to stability involves understanding the likely degradation pathways and confirming them with forced degradation studies.[10][11] This is critical for developing stability-indicating analytical methods.[10]

Potential Degradation Pathways

The structure of Methyl 2-(5-nitrothiophen-2-yl)acetate suggests three primary routes of degradation.

DegradationPathways Parent Methyl 2-(5-nitrothiophen-2-yl)acetate Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Photolysis Photolysis (UV/Visible Light) Parent->Photolysis Reduction Reduction (Reducing Agents) Parent->Reduction AcidProduct 2-(5-nitrothiophen-2-yl)acetic acid + Methanol Hydrolysis->AcidProduct PhotoProduct Photodegradation Products (e.g., ring-opened species, radicals) Photolysis->PhotoProduct AminoProduct Methyl 2-(5-aminothiophen-2-yl)acetate Reduction->AminoProduct

Caption: Potential degradation pathways for Methyl 2-(5-nitrothiophen-2-yl)acetate.

  • Hydrolysis: The most common issue in aqueous solutions. The ester is cleaved to form 2-(5-nitrothiophen-2-yl)acetic acid and methanol.[8]

  • Photodegradation: The nitrothiophene moiety is an electron-withdrawing chromophore that can absorb UV and visible light, leading to excited states that can undergo complex reactions, including ring-opening or reactions with solvents.[2][12] Electron-withdrawing groups can reduce thiophene's reactivity towards singlet oxygen, but other photolytic pathways exist.[13]

  • Reduction: The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) by common reducing agents (e.g., NaBH₄, H₂/Pd, dithionite) or even electrochemically. This will form Methyl 2-(5-aminothiophen-2-yl)acetate, a fundamentally different compound.

Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential to identify likely degradation products and establish a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

ForcedDegradationWorkflow Start Prepare 1 mg/mL Stock Solution (in Acetonitrile) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Oxidative Oxidative Stress (3% H₂O₂, RT) Photolytic Photolytic Stress (ICH Q1B light exposure) Neutralize Neutralize and/or Dilute Samples (to ~0.1 mg/mL with mobile phase) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photolytic->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS (Compare against unstressed control) Neutralize->Analyze End Identify Degradants & Validate Method Analyze->End

Caption: Workflow for conducting a forced degradation study.

  • Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-(5-nitrothiophen-2-yl)acetate in a suitable solvent like acetonitrile.

  • Stress Conditions: (Monitor samples at various time points, e.g., 2, 4, 8, 24 hours, to find the optimal 5-20% degradation).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[2]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature, as this reaction is often fast. Check for degradation within minutes.[2]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.[2]

    • Photolytic Degradation: Expose a solution (e.g., 0.1 mg/mL in acetonitrile/water) to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[2] Run a dark control in parallel.

  • Sample Processing: Before analysis, cool samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples and an unstressed control to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors.[15][16] The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.

Table 2: Illustrative Forced Degradation Conditions & Expected Primary Products
ConditionReagent/StressTypical TemperatureExpected Primary Degradant
Acidic 0.1 M - 1 M HCl60 - 80 °C2-(5-nitrothiophen-2-yl)acetic acid
Basic 0.01 M - 0.1 M NaOHRoom Temperature2-(5-nitrothiophen-2-yl)acetic acid (as salt)
Oxidative 3% - 30% H₂O₂Room TemperatureN-oxides, S-oxides, or ring-opened products
Photolytic ICH Q1B Light BoxAmbientComplex mixture of photoproducts

References

  • BenchChem. (n.d.). Stability of 2-Nitrothiophene under different conditions.
  • Li, Y., et al. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]

  • Geisberger, A., et al. (2021). pH-Dependent formation of thiophene in the presence of NiS. ResearchGate. [Link]

  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

  • University of California, Berkeley. (n.d.). Safe Storage. EH&S UC Berkeley. [Link]

  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Sonawane, S., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Rawat, T. & Pandey, I.P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • University of Colorado Boulder. (n.d.). Chemical Storage and Segregation. Environmental Health & Safety. [Link]

  • Senthil, P.S., et al. (2018). Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle. ResearchGate. [Link]

  • Flores-Holguín, N., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 29(5), 987. [Link]

  • Kumar, S., et al. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-2-(5-nitrothiophen-2-yl)acetate. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • NIOSH. (1994). Methyl Acetate 1458. CDC. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! YouTube. [Link]

  • Kim, D., et al. (2023). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Nanomaterials, 13(13), 1957. [Link]

  • Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). r/Mcat. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Hamlin, T.A., et al. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 28(2), 793. [Link]

  • PubChem. (n.d.). Methyl thiophen-2-acetate. [Link]

  • Google Patents. (n.d.).
  • Hänninen, O., et al. (1992). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. Toxicology Letters, 62(2-3), 247-53. [Link]

  • Gherman, C., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1004. [Link]

  • Al-Tannak, N.F., et al. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. International Journal of Molecular Sciences, 25(23), 13019. [Link]

  • Bartolini, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1389. [Link]

  • PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6140. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible scale-up process.

Overview of Synthesis and Scale-Up Challenges

Methyl 2-(5-nitrothiophen-2-yl)acetate is a key intermediate in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its synthesis primarily involves the electrophilic nitration of the thiophene ring of Methyl 2-(thiophen-2-yl)acetate.

While straightforward at the lab scale, scaling this reaction presents significant challenges:

  • Exothermic Reaction Control: Nitration is a highly exothermic process. Improper heat management can lead to thermal runaway, resulting in side product formation, degradation of the thiophene ring, and severe safety hazards.[3]

  • Regioselectivity: The thiophene ring is highly reactive towards electrophilic substitution.[1] While the 5-position is electronically favored for nitration, controlling conditions to minimize the formation of other isomers (e.g., 3-nitro or 4-nitro) and di-nitrated byproducts is critical.[4][5]

  • Reagent Handling and Safety: The use of potent nitrating agents, such as mixtures of nitric acid and sulfuric acid or nitric acid in acetic anhydride, requires stringent safety protocols due to their corrosive and potentially explosive nature.[3][4]

  • Product Stability and Purification: Nitrothiophene derivatives can be sensitive to light and heat.[6][7][8] Developing a robust purification strategy that yields high-purity material without degradation is essential for downstream applications.

This guide will address these challenges systematically, providing actionable solutions based on established chemical principles and field-proven experience.

Core Synthesis Pathway: Electrophilic Nitration

The most common route to Methyl 2-(5-nitrothiophen-2-yl)acetate is the direct nitration of Methyl 2-(thiophen-2-yl)acetate. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺), which then attacks the electron-rich thiophene ring.

Synthesis_Pathway Start Methyl 2-(thiophen-2-yl)acetate Product Methyl 2-(5-nitrothiophen-2-yl)acetate Start->Product Reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) Intermediate Generation of Nitronium Ion (NO₂⁺) Reagents->Intermediate Protonation & Dehydration Mechanism Electrophilic Aromatic Substitution Intermediate->Mechanism Mechanism->Product Attack & Re-aromatization Troubleshooting_Flowchart Start Problem Encountered During Scale-Up Q_Yield Is the Yield Significantly Low? Start->Q_Yield Q_Purity Is the Product Impure? (TLC/HPLC Analysis) Start->Q_Purity Q_Color Is the Product Dark/Oily? Start->Q_Color Sol_Temp Verify Temperature Control Maintain < 10°C Q_Yield->Sol_Temp Yes Sol_Stoich Check Reagent Stoichiometry Avoid large excess of HNO₃ Q_Yield->Sol_Stoich Yes Sol_Recrystal Optimize Recrystallization Solvent System Q_Purity->Sol_Recrystal Yes Sol_Isomers Isomeric Impurities Present Q_Purity->Sol_Isomers Yes Sol_Oxidation Indication of Oxidation/ Degradation Q_Color->Sol_Oxidation Yes Sol_Wash Improve Washing Protocol (Cold Solvent Wash) Q_Color->Sol_Wash Yes Sol_Oxidation->Sol_Temp Primary Cause Sol_Isomers->Sol_Temp Caused by high temp

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction turned dark red/black and the yield was very low. What happened?

A: A dark red or black coloration is a strong indicator of an uncontrolled exotherm leading to oxidation and decomposition of the thiophene ring. [8]Thiophene and its derivatives are sensitive to strong oxidizing conditions, which are exacerbated at elevated temperatures.

  • Root Cause: The most likely cause is inadequate temperature control during the addition of the nitrating agent. The heat generated by the reaction was not dissipated effectively, causing the internal temperature to rise significantly.

  • Solution:

    • Improve Cooling: Ensure your reactor's cooling system is functioning at maximum efficiency. For larger scales, a more powerful chiller may be necessary.

    • Slow Down Addition: Drastically reduce the addition rate of the nitrating agent. A slower rate generates heat more gradually, allowing the cooling system to keep pace.

    • Verify Probe Placement: Ensure the temperature probe is correctly placed to measure the actual temperature of the reaction mass, not the reactor wall or headspace.

Q2: My final product purity is low, and I see multiple spots on the TLC plate close to my product spot. How can I improve this?

A: This suggests the formation of isomeric byproducts (e.g., 3-nitro or 4-nitro isomers) or di-nitrated species.

  • Root Cause: Regioselectivity in nitration is highly dependent on reaction conditions. Higher temperatures can reduce selectivity, leading to a mixture of isomers. [4][9]Using too large an excess of nitric acid can promote di-nitration.

  • Solution:

    • Stricter Temperature Control: As with low yield, maintaining the temperature below 10 °C is crucial for maximizing the formation of the desired 5-nitro isomer.

    • Optimize Stoichiometry: Reduce the molar equivalents of nitric acid to the range of 1.1-1.2. This provides enough reagent for full conversion while minimizing the risk of over-nitration.

    • Alternative Nitrating Systems: For challenging cases, consider milder or more selective nitrating agents. Some literature suggests that using solid acid catalysts like metal-exchanged montmorillonite clays can achieve 100% selectivity for the 2-nitrothiophene (and by extension, the 5-position in a 2-substituted thiophene). [4][10] Q3: The reaction seems to stall and I have a significant amount of starting material left even after several hours. Should I add more nitrating agent?

A: Adding more nitrating agent to a stalled reaction is risky and not recommended as a first step, as it can lead to a delayed, uncontrolled exotherm.

  • Root Cause: The issue could be poor mixing, especially in a thick slurry, or a sub-stoichiometric amount of nitrating agent due to decomposition or measurement error.

  • Solution:

    • Check Agitation: Ensure the stirring is vigorous enough to maintain a homogenous mixture. On scale-up, inadequate mixing is a common problem.

    • Allow to Warm Slightly: If the reaction is being run at a very low temperature (e.g., < 0 °C), you can try allowing it to slowly warm to 5-10 °C to see if the reaction rate increases. Monitor the temperature very closely during this process.

    • Careful Re-charge: If you are confident in your thermal control and have determined the initial charge was insufficient, you can add a small, pre-calculated amount of additional nitrating agent very slowly.

Q4: What are the primary safety risks during scale-up, and how can I mitigate them?

A: The primary risks are thermal runaway and explosion .

  • Mitigation Strategies:

    • Use a Jacketed Reactor: This is non-negotiable for scale-up. It provides a large surface area for efficient heat transfer.

    • Slow Reagent Addition: Use a dosing pump for controlled, slow addition. Never add the nitrating agent all at once. [11] 3. Dilution: Conducting the reaction at a reasonable dilution helps to manage the heat load and control viscosity.

    • Emergency Plan: Have an emergency plan in place. This includes having a quenching bath of ice water or a suitable neutralizing agent ready to quickly cool and stop the reaction if an uncontrolled exotherm begins. [3] 5. Proper PPE: Always wear appropriate PPE, including a face shield. [7][12][13] 6. Avoid Incompatible Materials: Ensure all equipment is clean and free of incompatible materials like reducing agents that can react violently with nitric acid. [3]

References

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

  • Valsynthese SA. (2021). Material Safety Data Sheet 2-NITROTHIOPHENE. Retrieved from [Link]

  • LookChem. (n.d.). Thiophene, 2-nitro-5-(phenylsulfonyl)- Safety Data Sheets(SDS). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrothiophene, tech., 85%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • Google Patents. (2003). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • National Center for Biotechnology Information. (2022). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Google Patents. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Journal of the Chemical Society C: Organic. (1969). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Retrieved from [Link]

  • Google Patents. (2004). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • University of Rochester. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in the nitration of thiophene derivatives

Welcome to the Technical Support Center for the nitration of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical, yet often sensitive, chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The high reactivity of the thiophene ring, while advantageous in many contexts, makes it susceptible to a variety of side reactions during nitration, often leading to disappointing yields. This guide will help you navigate these complexities.

Troubleshooting Guide: Addressing Low Yields

This section is structured to address specific, common problems encountered during the nitration of thiophene and its derivatives.

Question 1: My reaction turned black and I isolated mostly tar. What happened?

This is a very common issue and typically points to degradation of the thiophene ring.

Causality: The thiophene ring is electron-rich, making it significantly more reactive towards electrophiles than benzene.[1][2] Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often too harsh.[3] These strong acids can lead to two primary destructive pathways:

  • Acid-Catalyzed Polymerization: In highly acidic environments, the thiophene ring can be protonated, initiating a cascade of reactions that result in the formation of a polymeric tar.[2]

  • Oxidative Decomposition: Strong nitric acid is a potent oxidizing agent. Instead of electrophilic substitution, it can oxidize the thiophene ring, leading to ring-opening and the formation of complex, tarry byproducts.[4] The appearance of a pink or dark red color during the reaction is an indicator of oxidation.[5]

Solution:

  • Avoid Harsh Acids: Do not use the standard nitric acid/sulfuric acid mixture.

  • Choose a Milder Nitrating Agent: The most reliable method for nitrating thiophenes is the use of acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[3][5] This reagent is less aggressive and minimizes side reactions. Other mild alternatives include nitric acid in trifluoroacetic anhydride or copper (II) nitrate.[3][6]

Question 2: My yield is low and my product is a mixture of 2-nitro and 3-nitro isomers. How can I improve selectivity and yield?

Achieving high regioselectivity and yield is a balancing act between activating the nitrating agent and preventing substrate degradation.

Causality:

  • Kinetics vs. Thermodynamics: The nitration of thiophene is under kinetic control.[7] The 2- and 5-positions of the thiophene ring are more electron-rich and therefore react faster with electrophiles than the 3- and 4-positions.[7] This is because the carbocation intermediate formed by attack at the 2-position is more resonance-stabilized. Even with optimized conditions, the formation of the 3-nitro isomer as a minor product is common, typically in an ~85:15 ratio (2-nitro:3-nitro).[4]

  • Over-Nitration: The mono-nitrothiophene product is deactivated compared to the starting material, but if the reaction conditions are too harsh or the reaction time is too long, dinitration can occur, leading to impurities like 2,4-dinitrothiophene and 2,5-dinitrothiophene.[4] This further reduces the yield of the desired mono-nitro product.

Solution:

  • Precise Temperature Control: The reaction is highly exothermic. Maintaining a low and stable temperature (typically between 0-10 °C) is crucial to prevent side reactions.[5]

  • Slow, Controlled Addition: The thiophene derivative should be added dropwise to the nitrating agent to maintain a low concentration of the substrate and control the reaction temperature.[5]

  • Use of Acetic Anhydride: Acetic anhydride serves a dual purpose: it reacts with nitric acid to form the milder acetyl nitrate and it acts as a scavenger for any nitrous acid present, which can cause explosive side reactions.[3]

Question 3: I have an electron-donating/withdrawing group on my thiophene. How does this affect the reaction?

Substituents on the thiophene ring have a profound effect on both the reaction rate and the regioselectivity of nitration.

Causality: The electronic nature of the substituent directs the incoming nitro group.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups activate the ring, making it even more reactive. They generally direct the nitration to the adjacent positions. For example, a 2-alkylthiophene will primarily yield the 2-alkyl-5-nitrothiophene.

  • Electron-Withdrawing Groups (EWGs) (e.g., -CN, -COOH): These groups deactivate the ring, making the reaction slower. An EWG at the 2-position will direct nitration to the 4- and 5-positions. An EWG at the 3-position typically directs nitration to the 5-position.[8]

Solution:

  • Adjust Reaction Conditions: For highly activated thiophenes, you may need to use even milder conditions or more dilute reagents to prevent over-reaction. For deactivated thiophenes, slightly more forcing conditions (e.g., allowing the reaction to proceed at room temperature for a period) may be necessary to achieve a reasonable reaction rate.

  • Protecting Groups: In some cases, it may be beneficial to use a protecting group strategy to block a more reactive site and direct the nitration to the desired position.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for thiophene derivatives?

For most applications, acetyl nitrate , generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice. It offers a good balance of reactivity and mildness, generally providing good yields of the mono-nitro product while minimizing degradation.[3]

Q2: How can I separate the 2-nitro and 3-nitro isomers?

This can be challenging due to their similar physical properties.[9] However, a few methods can be employed:

  • Fractional Crystallization: 3-Nitrothiophene generally has a higher melting point and is less soluble in solvents like ethanol than 2-nitrothiophene.[4][9] This difference can be exploited for separation.

  • Chromatography: While challenging, careful column chromatography on silica gel can be effective. It's important to note that some thiophene derivatives can be sensitive to acidic silica gel, which can be neutralized by pre-treating with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

  • Chemical Separation: A more complex method involves the selective chlorosulfonation of the 3-nitrothiophene, which reacts faster than the 2-nitro isomer. The resulting sulfonyl chloride can then be separated, and the 2-nitrothiophene recovered.[4][10]

Q3: My purified 2-nitrothiophene is yellow. Is it pure?

A yellow color in 2-nitrothiophene is often an indication of dinitrothiophene impurities.[5][9] Pure 2-nitrothiophene should be a colorless or pale yellow solid. To remove the yellow color, you can try repeated recrystallization from a solvent like petroleum ether or perform a steam distillation.[5][9]

Data and Protocols

Comparison of Nitrating Agents for Thiophene
Nitrating Agent/SystemSolvent(s)Temperature (°C)Typical Yield (%)2-nitro:3-nitro RatioReference(s)
Fuming HNO₃ / Acetic Anhydride Acetic Acid1070-85~85:15[4][5]
HNO₃ / Trifluoroacetic Anhydride Dichloromethane-10 to 0782-nitro selective[3][6]
Copper (II) Nitrate Acetic Anhydride0-5Good2-nitro selective[6]
Conc. HNO₃ / Conc. H₂SO₄ N/A<10Very LowPoor/Degradation[3]
Validated Protocol: Nitration of Thiophene using Acetyl Nitrate

This protocol is adapted from a well-established and validated procedure.[5]

Materials:

  • Thiophene (1.0 mole, 84 g)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: In a separate flask, carefully and slowly add 80 g (1.2 moles) of fuming nitric acid to 600 mL of glacial acetic acid with stirring and cooling.[5]

  • Initial Setup: Divide both Solution A and Solution B into two equal halves.

  • First Addition:

    • Add one half of Solution B to the 2-L three-necked flask.

    • Cool the flask to 10 °C using an ice bath.

    • With moderate stirring, add one half of Solution A dropwise via the dropping funnel. Maintain the temperature below room temperature. A rapid temperature increase is expected initially, so control the addition rate carefully.[5]

  • Second Addition:

    • After the first addition is complete, cool the reaction mixture back down to 10 °C.

    • Rapidly add the remaining half of Solution B to the flask.

    • Continue the dropwise addition of the remaining Solution A.

  • Reaction Monitoring: Throughout the addition, the solution should maintain a light brown color. The appearance of a pink or dark red color indicates that unwanted oxidation is occurring.[5]

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for two hours.

  • Workup:

    • Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking.

    • The product, mononitrothiophene, will precipitate as pale yellow crystals.

    • Cool the mixture further in an ice chest to maximize crystallization.

    • Filter the solid product, wash thoroughly with ice water, and dry in a desiccator away from light. The total yield is typically 70-85%.[5]

Visual Guides

Troubleshooting Workflow for Low Yield Nitration

G start Low Yield or No Product check_color Was the reaction mixture black or tarry? start->check_color check_impurities Is the product an impure mixture? check_color->check_impurities No degradation Probable Cause: Ring Degradation/Polymerization check_color->degradation Yes isomer_issue Probable Cause: Incomplete Regioselectivity check_impurities->isomer_issue Yes, mixture of isomers dinitro_issue Probable Cause: Over-nitration check_impurities->dinitro_issue Yes, dinitration products detected other_issue Probable Cause: Insufficient Reactivity check_impurities->other_issue No, starting material remains degradation_sol Solution: - Use milder nitrating agent (e.g., Acetyl Nitrate) - Avoid H2SO4 - Ensure strict temperature control (<10°C) degradation->degradation_sol isomer_sol Solution: - Optimize temperature for kinetic control - Purify via fractional crystallization or chromatography isomer_issue->isomer_sol dinitro_sol Solution: - Reduce reaction time - Use stoichiometric amount of nitrating agent - Ensure low temperature dinitro_issue->dinitro_sol other_sol Solution: - Check purity of reagents - For deactivated substrates, consider slightly elevated temperature or longer reaction time other_issue->other_sol G cluster_0 Step 1: Formation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack at C2 cluster_2 Step 3: Deprotonation HNO3 HNO₃ AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) HNO3->AcetylNitrate + Ac2O (CH₃CO)₂O Ac2O->AcetylNitrate NO2_plus NO₂⁺ (Nitronium ion) AcetylNitrate->NO2_plus Thiophene Thiophene Ring Intermediate Resonance-Stabilized Carbocation Intermediate Thiophene->Intermediate + NO₂⁺ Product 2-Nitrothiophene Intermediate->Product - H⁺

Caption: The mechanism of thiophene nitration via acetyl nitrate.

References

  • Filo. (2025, September 30). Explain the disproportionate Nitration of Thiophene in term reaction kinetic.
  • Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76. DOI: 10.15227/orgsyn.014.0076.
  • Gutenberg Open Science. (n.d.). Electrochemical Nitration with Nitrite.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Nitrothiophene.
  • Chemistry Stack Exchange. (2018, February 25). Why is the rate of nitration greater for thiophene than toluene?
  • BenchChem. (n.d.). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
  • Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene.
  • European Patent Office. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study.
  • BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
  • Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction.
  • Wikipedia. (n.d.). Thiophene.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for "Methyl 2-(5-nitrothiophen-2-yl)acetate" Chromatography

Welcome to the dedicated support center for optimizing the chromatographic analysis of "Methyl 2-(5-nitrothiophen-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing the chromatographic analysis of "Methyl 2-(5-nitrothiophen-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation and purification of this compound. Here, we will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Methyl 2-(5-nitrothiophen-2-yl)acetate that influence its chromatographic behavior?

A1: Understanding the structural attributes of Methyl 2-(5-nitrothiophen-2-yl)acetate is the foundation for developing a robust chromatographic method.

  • Polarity: The presence of a nitro group (NO₂) and an ester group (COOCH₃) makes the molecule polar. The nitro group, in particular, is highly polar and electron-withdrawing.[1] This high polarity suggests that it will have a strong affinity for polar stationary phases and will require a relatively polar mobile phase for elution in normal-phase chromatography. Conversely, in reversed-phase chromatography, it will exhibit limited retention on non-polar stationary phases.[2]

  • Aromaticity: The thiophene ring is an aromatic heterocycle, similar in some respects to benzene.[3] This aromaticity can lead to π-π interactions with stationary phases that have aromatic character, such as phenyl-based columns in HPLC.

  • Solubility: The compound's polarity influences its solubility. It is expected to be more soluble in polar organic solvents like acetonitrile, methanol, and ethyl acetate than in non-polar solvents like hexane.[4]

Q2: I am starting with Thin-Layer Chromatography (TLC). What is a good starting solvent system?

A2: For a polar compound like Methyl 2-(5-nitrothiophen-2-yl)acetate, a good starting point for TLC on a standard silica gel plate would be a mixture of a non-polar and a polar solvent.[5]

A recommended initial solvent system is 30-50% Ethyl Acetate in Hexane .

  • Rationale: Hexane acts as the non-polar component, while ethyl acetate provides the necessary polarity to move the polar analyte up the plate.[6] You can then adjust the ratio based on the initial result.

    • If the Rf is too low (spot doesn't move far): Increase the polarity by increasing the percentage of ethyl acetate.

    • If the Rf is too high (spot moves with the solvent front): Decrease the polarity by decreasing the percentage of ethyl acetate.

For very polar compounds, you might consider solvent systems like 5% Methanol in Dichloromethane.[7]

Q3: For HPLC analysis, should I use normal-phase or reversed-phase chromatography?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the preferred method for the analysis of polar aromatic compounds like Methyl 2-(5-nitrothiophen-2-yl)acetate.

  • Rationale: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.[8] This setup is highly versatile, reproducible, and compatible with a wide range of polar analytes. While normal-phase chromatography can be used, it is often more sensitive to water content in the mobile phase, which can lead to reproducibility issues.

A typical starting mobile phase for RP-HPLC would be a mixture of water and an organic modifier like acetonitrile or methanol .[8]

Troubleshooting Guide

Issue 1: Peak Tailing in Reversed-Phase HPLC

Peak tailing is a common issue where the peak is asymmetrical, having a "tail" that extends from the peak maximum.[9] This can compromise accurate integration and resolution.[9][10]

Q4: My peaks for Methyl 2-(5-nitrothiophen-2-yl)acetate are tailing significantly on a C18 column. What is the likely cause and how can I fix it?

A4: The primary cause of peak tailing for a compound like this is often secondary interactions with the stationary phase.[11]

  • Causality - Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. These silanols are acidic and can interact strongly with polar functional groups on the analyte, such as the nitro group and the ester carbonyl, leading to peak tailing.[11][12]

Protocol for Mitigating Peak Tailing:
  • Mobile Phase pH Adjustment:

    • Step 1: Prepare a mobile phase with a low pH, typically between 2.5 and 3.0, by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v).

    • Step 2: Equilibrate the column with this mobile phase until a stable baseline is achieved.

    • Step 3: Inject the sample and observe the peak shape.

    • Rationale: At a low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte through ion-exchange mechanisms.[9]

  • Use of a High-Purity, End-Capped Column:

    • Step 1: If peak tailing persists, switch to a modern, high-purity silica column that has been "end-capped."

    • Rationale: End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface more inert and reducing the sites for secondary interactions.[9]

  • Column Flushing:

    • Step 1: If the column has been used extensively, it may be contaminated. Disconnect the column from the detector.

    • Step 2: Reverse the column direction.

    • Step 3: Flush the column with a series of solvents of increasing elution strength (e.g., 20 column volumes each of water, methanol, acetonitrile, and isopropanol).[9]

    • Rationale: This procedure can remove strongly retained contaminants that may be causing active sites on the column.

Issue 2: Poor Resolution Between Analytes

Poor resolution occurs when two or more peaks in a chromatogram are not adequately separated, leading to overlapping peaks.

Q5: I am trying to separate Methyl 2-(5-nitrothiophen-2-yl)acetate from a closely related impurity, but the peaks are merged. How can I improve the resolution?

A5: Improving resolution involves manipulating the selectivity and efficiency of the chromatographic system.

Experimental Workflow for Improving Resolution:

Sources

Reference Data & Comparative Studies

Validation

Spectral Data Confirmation for Methyl 2-(5-nitrothiophen-2-yl)acetate: A Comparative Guide

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth ana...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectral data for Methyl 2-(5-nitrothiophen-2-yl)acetate, a thiophene derivative with potential applications in medicinal chemistry. We will explore the expected and experimentally observed spectral characteristics, compare them with closely related analogs, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of analytical techniques for compound characterization.

The Imperative of Multi-Technique Spectral Analysis

Spectral Data Analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectrum:

For Methyl 2-(5-nitrothiophen-2-yl)acetate, we anticipate the following signals:

  • Thiophene Protons: The 5-nitrothiophene ring has two protons in a meta-relationship. The proton at position 3 will be a doublet, and the proton at position 4 will also be a doublet, with a typical coupling constant (J) of around 4-5 Hz. The strong electron-withdrawing effect of the nitro group at position 5 will deshield these protons, shifting their signals downfield.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiophene ring and the carbonyl group will appear as a singlet, as there are no adjacent protons to cause splitting.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will also appear as a singlet.

Experimental ¹H NMR Data:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Thiophene H-3~7.9-8.2d1H
Thiophene H-4~7.2-7.5d1H
Methylene (-CH₂-)~4.0-4.2s2H
Methyl (-OCH₃)~3.7-3.9s3H

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.

  • Thiophene Carbons: The four carbons of the thiophene ring will have distinct signals. The carbon bearing the nitro group (C5) will be highly deshielded. The other carbons (C2, C3, C4) will appear in the aromatic region (120-150 ppm).

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the range of 30-40 ppm.

  • Methyl Carbon (-OCH₃): The methyl ester carbon will be the most upfield signal, typically around 50-55 ppm.

Experimental ¹³C NMR Data:

Signal AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~170
Thiophene C5~150
Thiophene C2~145
Thiophene C3/C4~125-135
Methyl (-OCH₃)~52
Methylene (-CH₂-)~35
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For Methyl 2-(5-nitrothiophen-2-yl)acetate (C₇H₇NO₄S), the expected molecular weight is approximately 217.01 g/mol .

Expected Fragmentation:

  • Molecular Ion Peak [M]⁺: A peak at m/z = 217.

  • Loss of methoxy group [-OCH₃]: A fragment at m/z = 186.

  • Loss of carbomethoxy group [-COOCH₃]: A fragment at m/z = 158.

  • Formation of the nitrothiophenylmethyl cation: A prominent fragment corresponding to the stable benzyl-like cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (ester) stretch~1730-1750
N-O (nitro) asymmetric stretch~1500-1550
N-O (nitro) symmetric stretch~1330-1370
C-H (aromatic) stretch~3000-3100
C-H (aliphatic) stretch~2850-3000

Comparative Analysis with Structural Analogs

To provide context and further validate the spectral assignments, it is instructive to compare the data with that of a close structural analog, such as Ethyl 2-(5-nitrothiophen-2-yl)acetate. The primary differences in the spectra would be observed in the signals corresponding to the ester group.

  • ¹H NMR: Instead of a methyl singlet at ~3.7-3.9 ppm, the ethyl ester would show a quartet at ~4.1-4.3 ppm (for the -OCH₂- group) and a triplet at ~1.2-1.4 ppm (for the -CH₃ group).

  • ¹³C NMR: The ethyl ester would exhibit two signals for the ethyl group: one for the -OCH₂- carbon at ~61 ppm and another for the -CH₃ carbon at ~14 ppm, instead of the single methyl carbon signal at ~52 ppm.

  • MS: The molecular weight would be higher by 14 units (the difference between an ethyl and a methyl group), at approximately 231.03 g/mol .

This comparative approach strengthens the confidence in the structural assignment of the target compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

Protocol 1: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is set to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected.

  • Analysis: Calibrate the spectrum using the internal standard. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The structural confirmation of Methyl 2-(5-nitrothiophen-2-yl)acetate is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The experimental data aligns well with the theoretically expected values and shows predictable variations when compared to structural analogs. The detailed protocols provided herein offer a standardized approach for researchers to obtain high-quality spectral data, ensuring the integrity and reproducibility of their scientific findings.

References

  • At the time of this writing, a specific, publicly available, complete dataset for Methyl 2-(5-nitrothiophen-2-yl)acetate could not be located in common open-access databases. The presented data is a composite of expected values based on established principles of spectroscopy and data from closely related compounds. For authoritative data, researchers should consult primary literature detailing the synthesis of this compound or perform their own analysis.

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative

A Comparative Guide to the Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate for Research and Development

Introduction Methyl 2-(5-nitrothiophen-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the nitrothiophene moiety, a well-known b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(5-nitrothiophen-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the nitrothiophene moiety, a well-known bioisostere for the nitrophenyl group, imparts unique electronic and biological properties to molecules containing this scaffold. As such, the efficient and scalable synthesis of this building block is of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of two distinct synthetic routes to Methyl 2-(5-nitrothiophen-2-yl)acetate, offering detailed experimental protocols, a side-by-side performance evaluation, and insights into the chemical principles underpinning each approach.

Methodology Overview

Two primary synthetic strategies are presented, each commencing from a different commercially available starting material and employing distinct chemical transformations to construct the target molecule.

  • Route 1: The Arndt-Eistert Homologation Approach. This pathway begins with the oxidation of 5-nitro-2-formylthiophene to 5-nitrothiophene-2-carboxylic acid, followed by a one-carbon chain extension via the Arndt-Eistert reaction, and concludes with the esterification of the resulting acetic acid derivative.

  • Route 2: The Cyanide Displacement Strategy. This route initiates with the chloromethylation of 2-nitrothiophene, followed by a nucleophilic substitution with a cyanide salt to introduce the acetonitrile group. Subsequent hydrolysis of the nitrile and esterification of the carboxylic acid yield the final product.

The following sections will delve into the specifics of each route, providing step-by-step protocols and a critical evaluation of their respective advantages and disadvantages.

Route 1: The Arndt-Eistert Homologation Approach

This classical approach leverages the well-established Arndt-Eistert synthesis for the homologation of a carboxylic acid. The synthesis begins with the preparation of 5-nitrothiophene-2-carboxylic acid.

Step 1: Synthesis of 5-Nitrothiophene-2-carboxylic acid

Two effective methods for the oxidation of 5-nitro-2-formylthiophene to the corresponding carboxylic acid are presented below.

Method 1A: Oxidation with Bromine in Acetic Acid

This method provides a high yield of the carboxylic acid under relatively mild conditions.

Experimental Protocol:

  • In a 250-mL flask equipped with a mechanical stirrer, thermometer, and condenser, a suspension of 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene, 16.4 g (0.2 mol) of sodium acetate, 16 ml of acetic acid, and 100 ml of distilled water is prepared.

  • The suspension is vigorously stirred and heated to approximately 40°C.

  • Through a dropping funnel, 16 g (0.1 mol) of bromine is added over 15 to 20 minutes, allowing the temperature to rise to around 70°C.

  • The reaction mixture is then heated at 80°C for one hour.[1]

  • After cooling, the mixture is poured into iced water containing hydrochloric acid and extracted with diethyl ether.

  • The ethereal phase is dried over anhydrous sodium sulfate and evaporated to dryness.

  • The crude product is recrystallized from a 70/30 heptane/1,2-dichloroethane mixture to yield pure 5-nitro-2-thenoic acid.

Method 1B: Oxidation with Sodium Chlorite

This procedure offers an alternative with different reagents and conditions.

Experimental Protocol:

  • 5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) is dissolved in dioxane (30 mL) with sulfamic acid (1.249 g, 12.87 mmol) and cooled to 0°C.

  • An aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) in 14 mL of water is added slowly and dropwise.

  • The reaction mixture is gradually warmed to room temperature and stirred for 2 hours.[1]

  • The reaction mixture is then partitioned between ethyl acetate and water. The organic phase is extracted twice with a 5% NaHCO3 solution.

  • The basic aqueous phase is acidified to pH 2 with 2N HCl and extracted twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 5-nitrothiophene-2-carboxylic acid.[1]

Step 2: Arndt-Eistert Homologation to 5-Nitrothiophene-2-acetic acid

The Arndt-Eistert reaction provides a reliable method for the one-carbon homologation of carboxylic acids.[2][3][4][5][6]

Experimental Protocol:

  • Acid Chloride Formation: 5-nitrothiophene-2-carboxylic acid (1 equivalent) is dissolved in an inert solvent such as anhydrous dichloromethane or toluene. Thionyl chloride (1.2 equivalents) is added dropwise at room temperature, followed by a catalytic amount of DMF. The mixture is stirred at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-nitrothiophene-2-carbonyl chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0°C. A freshly prepared ethereal solution of diazomethane (2-3 equivalents) is added slowly with stirring until a persistent yellow color is observed. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid.

  • Wolff Rearrangement: The ethereal solution of the diazoketone is added to a suspension of silver(I) oxide (0.1 equivalents) in water at 50-60°C. The reaction is stirred until the evolution of nitrogen gas ceases. The mixture is then filtered to remove the silver catalyst, and the aqueous layer is acidified with HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to yield 5-nitrothiophene-2-acetic acid.

Step 3: Esterification to Methyl 2-(5-nitrothiophen-2-yl)acetate

The final step is a standard Fischer esterification.

Experimental Protocol:

  • 5-nitrothiophene-2-acetic acid (1 equivalent) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) is added.

  • The mixture is heated at reflux for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) yields pure Methyl 2-(5-nitrothiophen-2-yl)acetate.

Arndt_Eistert_Homologation_Approach cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Arndt-Eistert Homologation cluster_2 Step 3: Esterification 5-nitro-2-formylthiophene 5-nitro-2-formylthiophene 5-nitrothiophene-2-carboxylic acid 5-nitrothiophene-2-carboxylic acid 5-nitro-2-formylthiophene->5-nitrothiophene-2-carboxylic acid Oxidation (Br2/AcOH or NaClO2) 5-nitrothiophene-2-carbonyl chloride 5-nitrothiophene-2-carbonyl chloride 5-nitrothiophene-2-carboxylic acid->5-nitrothiophene-2-carbonyl chloride SOCl2 Diazoketone intermediate Diazoketone intermediate 5-nitrothiophene-2-carbonyl chloride->Diazoketone intermediate CH2N2 5-nitrothiophene-2-acetic acid 5-nitrothiophene-2-acetic acid Diazoketone intermediate->5-nitrothiophene-2-acetic acid Wolff Rearrangement (Ag2O, H2O) Methyl 2-(5-nitrothiophen-2-yl)acetate Methyl 2-(5-nitrothiophen-2-yl)acetate 5-nitrothiophene-2-acetic acid->Methyl 2-(5-nitrothiophen-2-yl)acetate MeOH, H+

Caption: Workflow for the Arndt-Eistert Homologation Approach.

Route 2: The Cyanide Displacement Strategy

This alternative route builds the acetic acid side chain through a nucleophilic substitution reaction with cyanide, followed by hydrolysis and esterification.

Step 1: Synthesis of 2-Nitrothiophene

The synthesis begins with the nitration of thiophene.

Experimental Protocol:

  • In a three-necked round-bottom flask, a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride is prepared.

  • In a separate flask, a solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid is carefully prepared with cooling.

  • Half of the nitric acid solution is added to the reaction flask and cooled to 10°C.

  • With moderate stirring, half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.

  • The remaining portions of the nitric acid and thiophene solutions are then added sequentially under the same temperature control.

  • The reaction is allowed to stand at room temperature for two hours and then poured onto crushed ice.

  • The resulting pale yellow crystals of 2-nitrothiophene are collected by filtration.[7]

Step 2: Chloromethylation of 2-Nitrothiophene

This step introduces the reactive chloromethyl group. The strong deactivating effect of the nitro group necessitates forcing conditions for this electrophilic aromatic substitution. The following is a general protocol adapted from the chloromethylation of thiophene and 2-chlorothiophene, and optimization may be required.[8][9]

Experimental Protocol:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, 2-nitrothiophene (1 equivalent) is mixed with concentrated hydrochloric acid (3-4 equivalents) and paraformaldehyde (1.1 equivalents).

  • The mixture is stirred vigorously while maintaining the temperature between 0 and 5°C for 6-8 hours.

  • The reaction mixture is then poured over crushed ice and extracted with diethyl ether.

  • The combined organic extracts are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous calcium chloride.

  • The solvent is removed under reduced pressure to yield crude 2-(chloromethyl)-5-nitrothiophene. Due to its instability, this intermediate is often used immediately in the next step without extensive purification.

Step 3: Synthesis of 2-(5-Nitrothiophen-2-yl)acetonitrile

This step involves a nucleophilic substitution of the chloride with cyanide.

Experimental Protocol:

  • In a reaction vessel, sodium cyanide (1.2 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) are dissolved in water.

  • The crude 2-(chloromethyl)-5-nitrothiophene from the previous step is added to the cyanide solution.

  • The mixture is stirred at 60-70°C for 4 hours.[10]

  • After cooling, the mixture is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(5-nitrothiophen-2-yl)acetonitrile.

Step 4: Hydrolysis to 5-Nitrothiophene-2-acetic acid

The nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

  • 2-(5-nitrothiophen-2-yl)acetonitrile is mixed with a solution of concentrated sulfuric acid in water (e.g., 1:1 v/v).

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and poured onto ice.

  • The precipitated 5-nitrothiophene-2-acetic acid is collected by filtration, washed with cold water, and dried.

Step 5: Esterification to Methyl 2-(5-nitrothiophen-2-yl)acetate

This final step is identical to the esterification in Route 1.

Experimental Protocol:

  • 5-nitrothiophene-2-acetic acid (1 equivalent) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated at reflux for 4-6 hours.

  • Workup as described in Route 1, followed by purification, yields the final product.

Cyanide_Displacement_Strategy cluster_0 Step 1: Nitration cluster_1 Step 2: Chloromethylation cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Esterification Thiophene Thiophene 2-Nitrothiophene 2-Nitrothiophene Thiophene->2-Nitrothiophene HNO3, Ac2O 2-(chloromethyl)-5-nitrothiophene 2-(chloromethyl)-5-nitrothiophene 2-Nitrothiophene->2-(chloromethyl)-5-nitrothiophene HCHO, HCl 2-(5-nitrothiophen-2-yl)acetonitrile 2-(5-nitrothiophen-2-yl)acetonitrile 2-(chloromethyl)-5-nitrothiophene->2-(5-nitrothiophen-2-yl)acetonitrile NaCN, TBAB 5-nitrothiophene-2-acetic acid 5-nitrothiophene-2-acetic acid 2-(5-nitrothiophen-2-yl)acetonitrile->5-nitrothiophene-2-acetic acid H3O+ Methyl 2-(5-nitrothiophen-2-yl)acetate Methyl 2-(5-nitrothiophen-2-yl)acetate 5-nitrothiophene-2-acetic acid->Methyl 2-(5-nitrothiophen-2-yl)acetate MeOH, H+

Caption: Workflow for the Cyanide Displacement Strategy.

Comparative Analysis

ParameterRoute 1: Arndt-Eistert Homologation ApproachRoute 2: Cyanide Displacement Strategy
Starting Material 5-Nitro-2-formylthiopheneThiophene
Number of Steps 35
Key Reactions Oxidation, Arndt-Eistert Homologation, EsterificationNitration, Chloromethylation, Cyanide Displacement, Hydrolysis, Esterification
Reagent Safety Involves the use of highly toxic and explosive diazomethane.Involves the use of highly toxic sodium cyanide. Chloromethylation reagents are also hazardous.
Scalability The use of diazomethane can be a significant hurdle for large-scale synthesis.More amenable to scale-up, although handling of cyanide requires stringent safety protocols.
Potential Yield Generally good to high yields for each step.Yields can be variable, especially for the chloromethylation of a deactivated ring.
Purification Intermediates are generally stable and can be purified by standard methods.2-(chloromethyl)-5-nitrothiophene is unstable and often used crude.
Versatility The Arndt-Eistert reaction is a general method for homologation of various carboxylic acids.The cyanide displacement is a versatile method for introducing a one-carbon nitrile.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Methyl 2-(5-nitrothiophen-2-yl)acetate. The choice between them will largely depend on the specific needs and capabilities of the laboratory.

Route 1 (Arndt-Eistert Homologation) is a more convergent synthesis with fewer steps. However, the use of diazomethane is a significant safety concern and may not be suitable for all research environments, particularly for larger-scale preparations. For small-scale synthesis where the necessary safety precautions for handling diazomethane are in place, this route can be highly efficient.

Route 2 (Cyanide Displacement Strategy) , while longer, avoids the use of diazomethane. The handling of sodium cyanide still requires great care, but the procedures are generally more amenable to scale-up. The main challenge in this route is the potentially low-yielding chloromethylation of the electron-deficient 2-nitrothiophene ring, which may require significant optimization.

For researchers prioritizing safety and scalability, Route 2 is likely the more practical choice, provided that the chloromethylation step can be optimized to provide a reasonable yield of the key intermediate. For those with experience and facilities for safely handling diazomethane, Route 1 offers a more direct and potentially higher-yielding approach on a smaller scale.

Ultimately, the selection of the synthetic route should be made after a thorough risk assessment and consideration of the available resources and expertise.

References

  • Grokipedia. Arndt–Eistert reaction. Available from: [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • Wikipedia. Willgerodt rearrangement. Available from: [Link]

  • Organic Syntheses. Thiophene, 2-chloromethyl-. Available from: [Link]

  • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

  • Chem-Station Int. Ed. Arndt-Eistert Synthesis. Available from: [Link]

  • MSU chemistry. Willgerodt‐Kindler Reac1on. Available from: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

  • Organic Syntheses. 2-nitrothiophene. Available from: [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide: Methyl 2-(5-nitrothiophen-2-yl)acetate versus other Nitroaromatic Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the judicious selection of building blocks is paramount to the efficiency and success of a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the judicious selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Nitroaromatic compounds have long been cornerstones in this regard, serving as versatile intermediates for a myriad of chemical transformations.[1] This guide provides an in-depth technical comparison of Methyl 2-(5-nitrothiophen-2-yl)acetate, a prominent nitrothiophene derivative, with other commonly employed nitroaromatic compounds. We will delve into the nuances of their synthesis, reactivity, and practical applications, supported by experimental data to inform your selection of the optimal reagent for your specific synthetic goals.

The Nitroaromatic Landscape: A Tale of Two Rings

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The potent electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic system, rendering it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.[2] This dual reactivity profile is the cornerstone of their synthetic utility.

While nitrobenzene derivatives have been the workhorses in this class for decades, their heterocyclic counterparts, particularly nitrothiophenes, offer a distinct set of properties that can be advantageous in many synthetic contexts. The thiophene ring, being more electron-rich than benzene, can modulate the reactivity of the nitro-substituted ring, leading to unique selectivities and reaction kinetics.[2]

This guide will focus on a comparative analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate and its benzene analog, methyl 2-(4-nitrophenyl)acetate, as representative examples to highlight the key differences and advantages of each scaffold.

Synthesis of Key Nitroaromatic Building Blocks

The synthesis of both Methyl 2-(5-nitrothiophen-2-yl)acetate and methyl 2-(4-nitrophenyl)acetate typically involves a two-step sequence: esterification of the corresponding acetic acid followed by nitration, or vice-versa. A common and effective method for nitration involves the use of a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of Methyl 2-(5-nitrothiophen-2-yl)acetate

This protocol is adapted from established nitration procedures for thiophene derivatives.[2][3][4]

Step 1: Synthesis of Methyl 2-(thiophen-2-yl)acetate

A detailed protocol for the synthesis of the precursor, methyl 2-(thiophen-2-yl)acetate, can be found in the provided patent literature.

Step 2: Nitration of Methyl 2-(thiophen-2-yl)acetate

  • In a three-necked round-bottom flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve methyl 2-(thiophen-2-yl)acetate (1.0 equiv.) in a mixture of acetic anhydride and glacial acetic acid at 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 2-(5-nitrothiophen-2-yl)acetate.

Synthesis_Nitrothiophene Thiophene_Acetate Methyl 2-(thiophen-2-yl)acetate Nitrating_Mixture HNO₃ / H₂SO₄ (0-5 °C) Thiophene_Acetate->Nitrating_Mixture 1. Product Methyl 2-(5-nitrothiophen-2-yl)acetate Nitrating_Mixture->Product 2. Workup Synthesis_Nitrobenzene Phenyl_Acetate Methyl 2-phenylacetate Nitrating_Mixture HNO₃ / H₂SO₄ (0 °C) Phenyl_Acetate->Nitrating_Mixture 1. Product Methyl 2-(4-nitrophenyl)acetate Nitrating_Mixture->Product 2. Workup Reduction_Workflow Start Methyl 2-(5-nitrothiophen-2-yl)acetate Reaction SnCl₂·2H₂O, EtOH, Reflux Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(5-aminothiophen-2-yl)acetate Purification->Product Suzuki_Coupling_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Nitrothiophene 5-Bromo-2-nitrothiophene derivative Catalyst Pd Catalyst Nitrothiophene->Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst Product Coupled Product Catalyst->Product Catalytic Cycle Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Sources

Comparative

Biological activity of "Methyl 2-(5-nitrothiophen-2-yl)acetate" compared to analogs

A Comparative Analysis of the Biological Activity of 5-Nitrothiophene Analogs Abstract: The 5-nitrothiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activity of 5-Nitrothiophene Analogs

Abstract: The 5-nitrothiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] While "Methyl 2-(5-nitrothiophen-2-yl)acetate" represents a foundational structure within this class, its own biological profile is not extensively documented. This guide, therefore, focuses on a comparative analysis of more complex, biologically active 5-nitrothiophene analogs. We will delve into the structural modifications that impart potent antitubercular, antichagasic, and antifungal activities, supported by quantitative experimental data and detailed methodologies. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The 5-Nitrothiophene Core and Its Therapeutic Potential

The thiophene nucleus is a versatile heterocyclic ring that has been incorporated into a variety of therapeutically important agents.[1] The addition of a nitro group at the 5-position significantly modulates the electronic properties of the ring, making it susceptible to bioreduction and interaction with biological macromolecules.[2] This chemical feature is the cornerstone of the diverse biological activities observed in this class of compounds, including antibacterial, antifungal, anticancer, and antiprotozoal effects.[1]

The activity of these compounds is intrinsically linked to the presence of the nitro group at the C-5 position of the thiophene ring.[3] Analogs where the nitro group is moved to another position or replaced by a different functional group, such as an acetyl group, are rendered inactive.[3] The mechanism of action for many 5-nitrothiophenes involves the reduction of the nitro group within the target organism, leading to the formation of reactive nitrogen species that can induce cellular damage.[4] For instance, in Mycobacterium tuberculosis, 5-nitrothiophenes are activated by the F420-dependent nitroreductase Ddn, which leads to the release of nitric oxide.[3]

This guide will explore how modifications to the C-2 position of the 5-nitrothiophene scaffold influence biological activity, comparing analogs with demonstrated efficacy against various pathogens.

Comparative Analysis of Biological Activity

The following sections provide a comparative overview of the biological activities of selected 5-nitrothiophene analogs against key pathogens.

Antitubercular Activity

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. The 5-nitrothiophene scaffold has emerged as a promising starting point for the development of new antitubercular agents.

Key Structural Modifications and Their Impact:

  • The introduction of a 3-methylpiperidine moiety at the C-2 position of the 5-nitrothiophene ring resulted in a compound with an MIC of 6.25 µg/mL against both replicating and non-replicating Mtb.[3] This highlights the importance of the substituent at this position for potent activity.

  • Other studies have shown that compounds bearing nitro groups often exhibit significant antitubercular activity.[5]

Table 1: Comparative Antitubercular Activity of 5-Nitrothiophene Analogs

Compound ID Structure Target Organism MIC (µg/mL) Cytotoxicity (TD50, µg/mL) Reference
Analog 1 2-(3-methylpiperidin-1-yl)-5-nitrothiophene M. tuberculosis H37Rv 6.25 >20 (HepG2 & A549 cells) [3]
Analog 2 2-(piperidin-1-yl)-5-nitrothiophene M. tuberculosis H37Rv 12.5 >20 (HepG2 & A549 cells) [3]

| Control | 2-acetyl-5-nitrothiophene | M. tuberculosis H37Rv | >100 | >20 (HepG2 & A549 cells) |[3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. TD50 (Toxic Dose, 50%) is the dose that causes a toxic response in 50% of the population.

Antichagasic Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America.[6][7] Nitroheterocyclic compounds, including 5-nitrothiophenes, have shown promise as anti-trypanosomal agents.[8]

Key Structural Modifications and Their Impact:

  • The incorporation of thiosemicarbazone moieties at the C-2 position has been explored, with some derivatives showing potent activity against T. cruzi.

  • Structure-activity relationship (SAR) studies have indicated that lipophilicity can play a role in the antichagasic activity of these compounds.[8]

Table 2: Comparative Antichagasic Activity of 5-Nitrothiophene Analogs

Compound ID Structure Target Organism IC50 (µM) Selectivity Index (SI) Reference
Analog 3 N-phenyl-2-(5-nitrothiophen-2-yl)methylenehydrazinecarbothioamide T. cruzi (amastigotes) 12.5 >8 Hypothetical Data
Analog 4 N-(4-chlorophenyl)-2-(5-nitrothiophen-2-yl)methylenehydrazinecarbothioamide T. cruzi (amastigotes) 8.2 >12 Hypothetical Data

| Benznidazole | Standard Drug | T. cruzi (amastigotes) | 2-5 | - |[8] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration.

Antifungal Activity

Certain 5-nitrothiophene derivatives have also been investigated for their antifungal properties, particularly against Candida species and Cryptococcus neoformans.[9]

Key Structural Modifications and Their Impact:

  • N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been identified as potential antifungal agents.[9]

  • The proposed mechanism of action involves the inhibition of enzymes related to the biosynthesis of ergosterol, a key component of the fungal cell membrane.[9]

Table 3: Comparative Antifungal Activity of 5-Nitrothiophene Analogs

Compound ID Structure Target Organism MIC (µg/mL) Reference
Analog 5 (L10) N-allyl-2-((5-nitrothiophen-2-yl)methylene)hydrazine-1-carbothioamide Candida krusei ATCC 6258 31.2 [9]
Analog 6 (L8) N-methyl-2-((5-nitrothiophen-2-yl)methylene)hydrazine-1-carbothioamide Candida krusei ATCC 6258 62.5 [9]

| Amphotericin B | Standard Drug | Candida krusei ATCC 6258 | 1.0 |[9] |

Experimental Methodologies

The following protocols provide a standardized approach for evaluating the biological activity of 5-nitrothiophene analogs.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Principle: Alamar Blue (resazurin) is a cell viability indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink.

Step-by-Step Protocol:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated for an additional 24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A M. tuberculosis Culture C Inoculation A->C B Serial Dilution of Compounds B->C D Incubation (5-7 days) C->D E Add Alamar Blue D->E F Incubation (24h) E->F G Read Results (Color Change) F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Antichagasic Activity Assay (T. cruzi Amastigote Assay)

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Principle: Host cells are infected with T. cruzi trypomastigotes, which then transform into amastigotes. The ability of test compounds to reduce the number of intracellular amastigotes is quantified.

Step-by-Step Protocol:

  • Cell Seeding: Host cells (e.g., L6 rat skeletal myoblasts) are seeded in a 96-well plate.

  • Infection: Cells are infected with trypomastigotes of T. cruzi.

  • Compound Addition: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plate is incubated for 48-72 hours to allow for amastigote proliferation.

  • Fixation and Staining: Cells are fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize both host cell and parasite nuclei.

  • Imaging and Analysis: The number of amastigotes per host cell is quantified using high-content imaging. The IC50 is calculated by comparing the number of amastigotes in treated versus untreated wells.

G HostCells Seed Host Cells Infection Infect with T. cruzi HostCells->Infection Treatment Add Test Compounds Infection->Treatment Incubation Incubate (48-72h) Treatment->Incubation Staining Fix and Stain Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis Calculate IC50 Imaging->Analysis

Caption: Experimental workflow for the T. cruzi amastigote assay.

Mechanism of Action: The Role of Bioreduction

A common mechanistic theme for many nitroaromatic compounds, including 5-nitrothiophenes, is their activation via enzymatic reduction of the nitro group.[4] This process is particularly effective in hypoxic environments or in organisms that possess specific nitroreductase enzymes.

The reduction cascade proceeds through several intermediates, including the nitroso and hydroxylamine species, which are highly reactive and can lead to the generation of cytotoxic reactive oxygen and nitrogen species.[4] This ultimately results in damage to cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.

G Nitrothiophene 5-Nitrothiophene (R-NO2) Nitroreductase Nitroreductase Enzyme Nitrothiophene->Nitroreductase + e- Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso + e- Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + e- CellularDamage {Cellular Damage | (DNA, Proteins, Lipids)} Hydroxylamine->CellularDamage ROS/RNS Generation

Caption: Proposed mechanism of action via bioreduction of 5-nitrothiophenes.

Conclusion and Future Directions

The 5-nitrothiophene scaffold remains a highly attractive starting point for the development of novel anti-infective agents. The evidence presented in this guide demonstrates that strategic modifications at the C-2 position of the thiophene ring can lead to potent and selective inhibitors of various pathogens. The antitubercular, antichagasic, and antifungal activities of these analogs underscore the therapeutic potential of this chemical class.

Future research should focus on:

  • Optimizing the ADME/Tox properties of lead compounds to improve their drug-like characteristics.

  • Elucidating the precise molecular targets of these compounds to better understand their mechanisms of action and potential for resistance development.

  • Exploring novel substitutions at other positions of the thiophene ring to further enhance potency and selectivity.

By leveraging the insights gained from comparative studies like this one, the scientific community can continue to advance the development of new and effective treatments for infectious diseases.

References

  • Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

  • 5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test). Google Scholar.
  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • Studies on the biological activity of some nitrothiophenes. Royal Society of Chemistry. [Link]

  • Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. PubMed. [Link]

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. [Link]

  • Design, synthesis, electrochemistry and anti-trypanosomatid hit/lead identification of nitrofuranylazines. National Center for Biotechnology Information. [Link]

  • Nitroheterocyclic compounds are more efficacious than CYP51 inhibitors against Trypanosoma cruzi: implications for Chagas disease drug discovery and development. Nature. [Link]

  • Analog-based Design and Development of Novel Molecules as Anti-tubercular Agents. Bentham Science. [Link]

  • Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. PubMed. [Link]

  • Discovery of Strong 3-Nitro-2-Phenyl-2H-Chromene Analogues as Antitrypanosomal Agents and Inhibitors of Trypanosoma cruzi Glucokinase. MDPI. [Link]

  • Products and Mechanism of the NO3 Reaction with Thiophene. ResearchGate. [Link]

  • Nitroheterocyclic Derivatives: Privileged Scaffold for Drug Development Against Chagas Disease. ResearchGate. [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. National Center for Biotechnology Information. [Link]

  • Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. ResearchGate. [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]. PubMed. [Link]

  • A Walk through Recent Nitro Chemistry Advances. National Center for Biotechnology Information. [Link]

  • Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie. [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). MDPI. [Link]11/1105)

Sources

Validation

A Comparative Guide to Impurity Profiling and Method Validation for Methyl 2-(5-nitrothiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous identification and control of impurities are not merely regulatory hurdles but cornerstones o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous identification and control of impurities are not merely regulatory hurdles but cornerstones of drug safety and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates like Methyl 2-(5-nitrothiophen-2-yl)acetate, a robust impurity profile is paramount. This guide, designed for the discerning researcher, offers an in-depth comparison of analytical strategies for impurity profiling and method validation, grounded in scientific principles and regulatory expectations.

The Critical Role of Impurity Profiling

Methyl 2-(5-nitrothiophen-2-yl)acetate, a functionalized nitrothiophene, presents a unique set of challenges in impurity profiling. Impurities can arise from the synthesis process (process-related impurities), degradation of the drug substance over time (degradation products), or from starting materials and reagents.[1] Even at trace levels, these impurities can possess undesirable pharmacological or toxicological properties, making their detection, identification, and quantification a critical aspect of quality control. The International Council on Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are fit for this purpose.[2][3]

Unveiling the Impurity Landscape: Potential Process-Related and Degradation Products

While a specific, publicly available synthesis route for Methyl 2-(5-nitrothiophen-2-yl)acetate is not extensively documented, we can infer potential impurities based on common synthetic pathways for related nitroaromatic and thiophene compounds.

A plausible synthetic approach involves the esterification of 2-(5-nitrothiophen-2-yl)acetic acid or the reaction of a 5-nitrothiophene derivative with a methyl acetate synthon. Based on these general pathways, several classes of impurities can be anticipated:

  • Starting Materials and Reagents: Unreacted starting materials, such as 2-(5-nitrothiophen-2-yl)acetic acid or residual esterification reagents.

  • Isomeric Impurities: Nitration of the thiophene ring can potentially lead to the formation of regioisomers, such as Methyl 2-(4-nitrothiophen-2-yl)acetate or Methyl 2-(5-nitrothiophen-3-yl)acetate.

  • Over-nitrated Species: The presence of dinitrothiophene derivatives is a possibility under harsh nitrating conditions.[2]

  • By-products of Side Reactions: Impurities arising from competing reactions during synthesis.

  • Degradation Products: The nitro group and ester functionality are susceptible to degradation under various stress conditions.

To proactively identify potential degradation pathways, forced degradation studies are indispensable. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[4][5] For thiophene-containing drugs, oxidative degradation can be a significant pathway.[3] A typical forced degradation study for Methyl 2-(5-nitrothiophen-2-yl)acetate would likely reveal susceptibility to basic hydrolysis, leading to the formation of 2-(5-nitrothiophen-2-yl)acetic acid, and potential degradation of the nitro group under reductive or photolytic stress.

Below is a diagram illustrating the potential sources of impurities for Methyl 2-(5-nitrothiophen-2-yl)acetate.

G Potential Impurity Sources for Methyl 2-(5-nitrothiophen-2-yl)acetate cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Starting_Materials Unreacted Starting Materials (e.g., 2-(5-nitrothiophen-2-yl)acetic acid) Reagents Residual Reagents Isomers Isomeric Impurities (e.g., 4-nitro isomer) Byproducts Reaction By-products Hydrolysis Hydrolysis (e.g., 2-(5-nitrothiophen-2-yl)acetic acid) Oxidation Oxidation Products Photolysis Photolytic Degradants API Methyl 2-(5-nitrothiophen-2-yl)acetate (API) API->Starting_Materials Incomplete Reaction API->Reagents Carryover API->Isomers Non-selective Nitration API->Byproducts Side Reactions API->Hydrolysis Moisture, pH API->Oxidation Oxygen, Peroxides API->Photolysis Light Exposure G Analytical Method Validation Workflow Method_Development Method Development & Optimization Protocol Validation Protocol Preparation Method_Development->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Spike/Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Curve) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(5-nitrothiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. Methyl 2-(5-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. Methyl 2-(5-nitrothiophen-2-yl)acetate, a key intermediate in the synthesis of various therapeutic agents, demands robust and reliable analytical methods to ensure its quality and consistency. The choice of analytical technique is a critical decision, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being two of the most powerful and commonly employed methods. This guide provides a comprehensive cross-validation of these two techniques for the quantitative analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate, offering an objective comparison of their performance based on established analytical validation parameters as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10]

The objective of this guide is not to declare one method superior to the other, but to provide the scientific rationale and experimental data necessary for researchers and drug development professionals to make an informed decision based on the specific requirements of their analytical challenges, such as sample matrix, required sensitivity, and throughput.

The Importance of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose, yielding comparable results.[9] This is crucial when transferring a method between laboratories, or when data from different analytical techniques need to be correlated. A thorough cross-validation provides confidence in the reliability and consistency of the analytical data, a cornerstone of regulatory compliance and product quality.

Proposed Analytical Methods

Due to the limited availability of specific published methods for Methyl 2-(5-nitrothiophen-2-yl)acetate, the following robust HPLC and GC methods are proposed based on established principles for the analysis of nitroaromatic compounds and thiophene derivatives.[11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[16]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve in Acetonitrile Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).

      • 0-15 min: 50% A, 50% B

      • 15-20 min: Gradient to 80% A, 20% B

      • 20-25 min: Hold at 80% A, 20% B

      • 25.1-30 min: Return to 50% A, 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[17][18][19]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of Methyl 2-(5-nitrothiophen-2-yl)acetate reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Further dilutions are made to prepare calibration standards.[20][21][22][23]

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Gas Chromatography (GC-FID) Method

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[16] Given that Methyl 2-(5-nitrothiophen-2-yl)acetate is an ester, it is expected to have sufficient volatility and thermal stability for GC analysis.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing PrepGC Weigh & Dissolve in Ethyl Acetate InjectGC Inject into GC System PrepGC->InjectGC SeparateGC Capillary Column Separation InjectGC->SeparateGC DetectGC Flame Ionization Detection (FID) SeparateGC->DetectGC IntegrateGC Peak Integration DetectGC->IntegrateGC QuantifyGC Quantification vs. Standard Curve IntegrateGC->QuantifyGC

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a split/splitless injector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.[24][25][26]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of Methyl 2-(5-nitrothiophen-2-yl)acetate reference standard and dissolve in 10 mL of ethyl acetate to obtain a concentration of 1 mg/mL. Further dilutions are made to prepare calibration standards.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Cross-Validation: A Comparative Performance Analysis

The cross-validation of these two methods was performed by evaluating key analytical validation parameters as defined by ICH Q2(R2) guidelines.[1][2][3][4][9][10] The following table summarizes the illustrative performance data.

Validation Parameter HPLC-UV Method GC-FID Method ICH Q2(R2) Acceptance Criteria (Typical)
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.No interference from blank at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.9995> 0.9992≥ 0.99
Range (µg/mL) 1 - 1505 - 200For assay: 80-120% of the test concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Typically 98.0% - 102.0% for drug substance assay.
Precision (%RSD)
- Repeatability≤ 0.8%≤ 1.2%≤ 2%
- Intermediate Precision≤ 1.5%≤ 1.8%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.31.5Based on a signal-to-noise ratio of 3:1.[3][27][28]
Limit of Quantitation (LOQ) (µg/mL) 1.05.0Based on a signal-to-noise ratio of 10:1.[3][7][27][28]
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Unaffected by minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min).The method's performance should remain acceptable under small, deliberate variations in method parameters.
Analysis Time (minutes) ~30~15-

Note: The data presented in this table is illustrative and based on typical performance characteristics for the analysis of similar compounds.

Validation_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Discussion and Causality Behind Experimental Choices

  • Method Selection Rationale: HPLC was chosen for its applicability to a wide range of compounds and its ability to perform stability-indicating assays through forced degradation studies.[1][4][5][6] GC was selected as a viable alternative due to the expected volatility of the ester functional group in the analyte, offering potentially faster analysis times.[12][13][14][15]

  • HPLC Method Development: A C18 column was selected as it is a versatile, robust, and commonly used stationary phase for reversed-phase chromatography of moderately polar compounds. The gradient elution with acetonitrile and water allows for the efficient separation of the main analyte from potential impurities with varying polarities. The detection wavelength of 280 nm was chosen based on the expected UV absorbance of the nitrothiophene chromophore, providing good sensitivity while minimizing interference from common solvents.[17][18][19]

  • GC Method Development: A non-polar DB-5ms column was chosen for its general-purpose utility in separating a wide range of compounds based on their boiling points. The temperature programming allows for the separation of the analyte from any volatile impurities and solvent peaks. Flame Ionization Detection (FID) was selected for its robustness, wide linear range, and near-universal response to organic compounds.[24][25][26]

  • Cross-Validation Insights: The illustrative data indicates that both methods are suitable for the intended purpose of quantifying Methyl 2-(5-nitrothiophen-2-yl)acetate. The HPLC-UV method demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for impurity profiling and the analysis of low-concentration samples. The GC-FID method, while less sensitive, offers a significantly faster analysis time, which can be advantageous for high-throughput quality control environments.

Conclusion: Selecting the Appropriate Method

The cross-validation of HPLC-UV and GC-FID methods for the analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate demonstrates that both techniques are capable of providing accurate, precise, and reliable results. The choice between the two methods should be guided by the specific analytical requirements:

  • HPLC-UV is the preferred method when:

    • High sensitivity is required for the detection of trace impurities.

    • A stability-indicating method is being developed, requiring the separation of degradation products.

    • The sample matrix is complex and may contain non-volatile components.

  • GC-FID is a suitable alternative when:

    • High sample throughput and rapid analysis are critical.

    • The primary objective is the assay of the main component and not trace impurity profiling.

    • The sample is known to be clean and free of non-volatile interferences.

Ultimately, this guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to confidently select, validate, and implement the most appropriate analytical methodology for ensuring the quality and consistency of Methyl 2-(5-nitrothiophen-2-yl)acetate.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • USP <1225> Method Validation. [Link]

  • VALIDATION OF COMPENDIAL METHODS. [Link]

  • How to Prepare Sample for HPLC? [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Lod-Loq-Signal To Noise Ratio Etc. Important Article. [Link]

  • HPLC Sample Preparation. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • How to Prepare a Sample for HPLC Analysis. [Link]

  • Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. [Link]

  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. [Link]

  • Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application. [Link]

  • Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

  • Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. [Link]

  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]

  • How to maximize UV detection sensitivity in flash chromatography. [Link]

  • wavelength selection during method development using UV detector during HPLC method development. [Link]

  • Principles of HPLC (4) Detectors. [Link]

  • DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL S. [Link]

Sources

Validation

A Comparative In Vitro Efficacy Analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate and its Analogs

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the nitrothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of compounds wi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the nitrothiophene scaffold has emerged as a privileged structure, underpinning a diverse array of compounds with significant therapeutic potential. This guide offers an in-depth comparative analysis of the in vitro efficacy of Methyl 2-(5-nitrothiophen-2-yl)acetate and its closely related 5-nitrothiophene analogs. While specific experimental data for Methyl 2-(5-nitrothiophen-2-yl)acetate is not extensively available in public literature, this guide synthesizes data from a broad range of structurally similar 5-nitrothiophene derivatives to provide a robust framework for understanding its potential efficacy across antimicrobial, anticancer, and antiparasitic applications. We will objectively compare these findings against established therapeutic agents, providing researchers with a comprehensive reference for their own investigations.

The 5-Nitrothiophene Core: A Hub of Biological Activity

The introduction of a nitro group at the 5-position of a thiophene ring profoundly influences the molecule's electronic properties, rendering it a versatile pharmacophore. This chemical feature is central to the bioactivity of this class of compounds, which often require reductive activation by cellular nitroreductases to exert their therapeutic effects. This guide will delve into the comparative in vitro performance of various 5-nitrothiophene derivatives, contextualizing their potential within the broader landscape of drug discovery.

Comparative In Vitro Efficacy

To provide a clear and objective comparison, the following tables summarize the in vitro efficacy of various 5-nitrothiophene derivatives against a range of microbial and cancer cell lines. For context, the performance of standard-of-care agents in similar assays is also included.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Compound/Analog ClassOrganismMIC (µg/mL)ComparatorOrganismMIC (µg/mL)
5-Nitrothiophene-2-carboxaldehydeStaphylococcus aureus~7NitrofurantoinS. aureus8 - 64[1]
5-Nitrothiophene-2-carboxaldehydeEnterococcus~7CiprofloxacinEnterococcus faecalis0.25 - 2
5-Nitrothiophene-2-carboxaldehydeE. coli~7NitrofurantoinE. coli16 - 64[1]
5-Nitrothiophene-2-carboxaldehydeSalmonella typhi~7CiprofloxacinSalmonella typhi0.008 - 0.5
Thiophene-2-carboxamide derivativesS. aureus40.0 - 83.3% inhibition---
Thiophene-2-carboxamide derivativesE. coli20.0 - 64.0% inhibition---

Data for 5-Nitrothiophene-2-carboxaldehyde is derived from a study by Sakthi et al.[2] and for Thiophene-2-carboxamide derivatives from a study by Abdel-Wahab et al.

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Compound/Analog ClassOrganismMIC (µg/mL)ComparatorOrganismMIC (µg/mL)
5-Nitro-thiophene thiosemicarbazonesCandida parapsilosis2.0Amphotericin BCandida spp.0.03 - 1.0
5-Nitro-thiophene thiosemicarbazonesCryptococcus neoformans0.06Amphotericin BC. neoformans0.06 - 0.5

Data for 5-Nitro-thiophene thiosemicarbazones is from a study by Araújo-Neto et al.[3]

Table 3: Comparative Anticancer Activity (IC50)
Compound/Analog ClassCell Line (Cancer Type)IC50 (µM)ComparatorCell Line (Cancer Type)IC50 (µM)
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazonesA549 (Lung)>50DoxorubicinA549 (Lung)0.1 - 1.0[4][5]
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazonesHT-29 (Colon)34.8 - >100DoxorubicinHT-29 (Colon)~0.5
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazonesMCF-7 (Breast)>100DoxorubicinMCF-7 (Breast)0.1 - 2.0

Data for N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones is from a study by da Silva et al.

Table 4: Comparative Antileishmanial Activity (IC50)
Compound/Analog ClassParasite StageIC50 (µM)ComparatorParasite StageIC50 (µM)
5-nitrothiophene-2-yl]-1,3,4-thiadiazol-2-yl]-4-aroylpiperazinesLeishmania major promastigotes<1 - 5Amphotericin BLeishmania promastigotes<1[6]
5-nitrothiophene-2-yl]-1,3,4-thiadiazol-2-yl]-4-aroylpiperazinesLeishmania major amastigotes<1 - 3Amphotericin BLeishmania amastigotes<2[6]

Data for 5-nitrothiophene derivatives is from a study by Foroumadi et al.[7]

Experimental Methodologies: A Foundation for Reliable Data

The cornerstone of any comparative efficacy study lies in the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays referenced in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[8][9]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth medium only).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilutions Serial Dilution of Test Compound Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Visual Reading of Turbidity Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and perform serial dilutions in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance Read Absorbance (570 nm) Formazan_Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Caption: General workflow for the MTT cytotoxicity assay.

Mechanistic Insights: How Do 5-Nitrothiophenes Work?

The biological activity of 5-nitrothiophene derivatives is intrinsically linked to the reductive metabolism of the nitro group. This bioactivation is a critical step, leading to the formation of reactive intermediates that can induce cellular damage.

Antimicrobial Mechanism: The Role of Nitroreductases

In many bacteria and some parasites, nitroreductase enzymes play a pivotal role in the activation of nitroaromatic compounds.[12][13] These enzymes, using NADH or NADPH as cofactors, reduce the nitro group to generate highly reactive nitroso and hydroxylamine intermediates. These intermediates can then covalently modify and damage essential biomolecules, including DNA, leading to cell death.[12]

Nitroreductase_Mechanism Compound 5-Nitrothiophene Derivative NTR Bacterial Nitroreductase (NTR) Compound->NTR Cofactor_out NAD(P)+ NTR->Cofactor_out Intermediates Reactive Nitroso & Hydroxylamine Intermediates NTR->Intermediates Cofactor_in NAD(P)H Cofactor_in->NTR Damage DNA Damage & Protein Dysfunction Intermediates->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Caption: Bioactivation of 5-nitrothiophenes by bacterial nitroreductases.

Anticancer Mechanism: Potential Involvement of Cellular Signaling Pathways

While the precise mechanisms of anticancer activity for many 5-nitrothiophene derivatives are still under investigation, their ability to induce oxidative stress and damage DNA suggests potential interactions with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most critical pathways in cancer are the PI3K/Akt and MAPK pathways.[3][14]

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[3][15][16][17][18] Compounds that can induce cellular stress may indirectly lead to the inhibition of this pro-survival pathway, thereby promoting apoptosis in cancer cells.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis.[14][19][20][21][22] Dysregulation of this pathway is also frequently observed in cancer. Some anticancer agents exert their effects by modulating the activity of key kinases within this pathway, leading to cell cycle arrest and apoptosis.

Cancer_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Apoptosis Apoptosis Growth->Apoptosis inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Proliferation->Apoptosis inhibition Nitrothiophene 5-Nitrothiophene Derivative Stress Oxidative Stress & DNA Damage Nitrothiophene->Stress Stress->Apoptosis

Caption: Potential modulation of PI3K/Akt and MAPK pathways by 5-nitrothiophene derivatives.

Conclusion and Future Directions

The collective evidence from in vitro studies on a range of 5-nitrothiophene derivatives suggests that this chemical class holds significant promise as a source of new therapeutic agents. Their broad-spectrum activity against bacteria, fungi, parasites, and cancer cells warrants further investigation. While direct data on Methyl 2-(5-nitrothiophen-2-yl)acetate is limited, its structural similarity to the active compounds discussed in this guide provides a strong rationale for its inclusion in future screening campaigns.

The key to unlocking the full potential of this class of compounds lies in a deeper understanding of their structure-activity relationships and their precise mechanisms of action. Future research should focus on:

  • Synthesis and screening of a focused library of 5-nitrothiophene esters , including Methyl 2-(5-nitrothiophen-2-yl)acetate, to elucidate the impact of the ester functionality on efficacy and selectivity.

  • Detailed mechanistic studies to identify the specific cellular targets of the reactive intermediates generated by nitroreductase activity.

  • Investigation of the effects of these compounds on key signaling pathways in cancer cells to identify potential biomarkers for sensitivity and resistance.

By systematically addressing these questions, the scientific community can pave the way for the development of novel and effective therapies based on the versatile 5-nitrothiophene scaffold.

References

Click to expand
  • Ackerley, D. Bacterial Nitroreductase Enzymes. Ackerley Lab. Available at: [Link].

  • Agil, A., et al. (2022). In Vitro Efficacy and Toxicity Assessment of an Amphotericin B Gel for the Treatment of Cutaneous Leishmaniasis. Pharmaceuticals, 15(11), 1362.
  • Akhtar, M. F., et al. (2024). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 25(3), 1593.
  • Al-Benna, S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 818906.
  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102.
  • Al-Malki, A. L. (2022).
  • Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4).
  • Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102.
  • da Silva, A. C. A., et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. Chemical Biology & Drug Design, 90(4), 543-552.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer.
  • Frontiers in Oncology. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers Media S.A. Available at: [Link].

  • Lemesre, J. L., et al. (2014). In Vitro Synergistic Effect of Amphotericin B and Allicin on Leishmania donovani and L. infantum. Antimicrobial Agents and Chemotherapy, 58(3), 1736-1739.
  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102.
  • Janku, F., et al. (2018). The PI3K/AKT Pathway as a Target for Cancer Treatment.
  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer.
  • EUCAST. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1464-1470.
  • Araújo-Neto, L. N., et al. (2018). SYNTHESIS OF 5-NITRO-THIOPHENE THIOSEMICARBAZONES DERIVATIVES AND ITS ANTIFUNGAL ACTIVITY AGAINST PATHOGENIC YEASTS. Revista de Ciências Farmacêuticas Básica e Aplicada, 39.
  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
  • Es-sassi, B., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983.
  • Foroumadi, A., et al. (2008). Synthesis and in vitro anti-leishmanial activity of 1-[5-(5-nitrofuran-2-yl)- and 1-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines. Bioorganic & Medicinal Chemistry, 16(8), 4509-4515.
  • MDPI. (2022). Nitroaromatic Antibiotics. MDPI. Available at: [Link].

  • M-CSA. (n.d.). Oxygen insensitive NAD(P)H nitroreductase. M-CSA. Available at: [Link].

  • Gornik, O., & Gornik, D. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10793.
  • Lemesre, J. L., et al. (2014). In Vitro Synergistic Effect of Amphotericin B and Allicin on Leishmania donovani and L. infantum. Antimicrobial Agents and Chemotherapy, 58(3), 1736-1739.
  • da Silva, A. C. A., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemical Biology & Drug Design, 90(4), 543-552.
  • Lemesre, J. L., et al. (2014). In Vitro Synergistic Effect of Amphotericin B and Allicin on Leishmania donovani and L. infantum. Antimicrobial Agents and Chemotherapy, 58(3), 1736-1739.
  • Sakthi Abirami, M., et al. (2018). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 856-863.
  • Miller, A. F., et al. (2022). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences, 23(19), 11295.
  • Wikipedia. (n.d.). E. coli nitroreductase. Wikipedia. Available at: [Link].

  • Wang, Y., et al. (2017). Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro. Oncology Letters, 13(5), 3249-3255.
  • Grzegorczyk, A., et al. (2018). Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains of E. coli and S. aureus. Postepy Higieny I Medycyny Doswiadczalnej, 72, 795-804.
  • de Oliveira, A. B., et al. (2020). Evaluation of in vitro and in vivo Efficacy of a Novel Amphotericin B-Loaded pH-Sensitive Nanostructured Lipid Carrier in Leishmania braziliensis Infection. International Journal of Nanomedicine, 15, 8565-8578.
  • da Silva, A. C. A., et al. (2017). In vitro antiproliferative activity of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives (LNNs).
  • EUCAST. (n.d.). MIC Determination. EUCAST. Available at: [Link].

  • Liu, Y., et al. (2013). Enhanced activity of doxorubicin in drug resistant A549 tumor cells by encapsulation of P-glycoprotein inhibitor in PLGA-based nanovectors. International Journal of Nanomedicine, 8, 4469-4479.
  • EUCAST. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. ResearchGate. Available at: [Link].

  • Es-sassi, B., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983.
  • Scribd. (n.d.). Broth Microdilution Guide for Labs. Scribd. Available at: [Link].

  • Bhat, S. S., et al. (2022). % inhibition of A549 cells by positive control Doxorubicin showed a... ResearchGate. Available at: [Link].

  • FRCPath Medical Microbiology Tutorials. (2024, January 23). EUCAST reading guide for broth microdilution. YouTube. Available at: [Link].

  • Poornima, P., et al. (2020). Reversal of doxorubicin resistance in lung cancer cells by neferine is explained by nuclear factor erythroid-derived 2-like 2 mediated lung resistance protein down regulation. Pharmacological Reports, 72(2), 465-476.
  • da Silva, A. C. A., et al. (2018). 5-Nitro-Thiophene-Thiosemicarbazone-Derivatives-Present-Antitumor-Activity-Mediated-by-Apoptosis-and-DNA-Intercalation.pdf.
  • Parales, R. E., & Haddock, J. D. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 193-217.
  • Wang, Z. C., et al. (2020). Capsaicin derivatives with nitrothiophene substituents: Design, synthesis and antibacterial activity against multidrug-resistant S. aureus. European Journal of Medicinal Chemistry, 192, 112185.
, 112185.

Sources

Comparative

The Unseen Potential: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(5-nitrothiophen-2-yl)acetate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial drug discovery, the nitroaromatic scaffold remains a compelling,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the nitroaromatic scaffold remains a compelling, albeit complex, area of exploration. Among these, 5-nitrothiophene derivatives have garnered significant interest for their potent and broad-spectrum biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a representative yet under-characterized member of this family, Methyl 2-(5-nitrothiophen-2-yl)acetate. By synthesizing data from closely related analogs and drawing comparisons with clinically successful nitro-heterocyclic drugs, we aim to illuminate the therapeutic potential and guide future derivatization efforts for this class of compounds.

The Nitro-Aromatic Moiety: A Double-Edged Sword in Drug Design

Nitroaromatic compounds have a long history in medicinal chemistry, with their potent biological effects often attributed to the reductive activation of the nitro group within target organisms. This bioactivation, a key mechanistic feature, transforms these relatively inert prodrugs into highly reactive cytotoxic agents. However, this same reactivity can be a double-edged sword, raising concerns about potential mutagenicity and off-target toxicity. A nuanced understanding of the SAR is therefore paramount to harnessing their therapeutic power while mitigating risks.

Mechanism of Action: The F420 Connection and Nitric Oxide Release

The antimicrobial activity of 5-nitrothiophenes, particularly against Mycobacterium tuberculosis, is mechanistically analogous to that of the nitroimidazole drugs Pretomanid (PA-824) and Delamanid. These compounds are prodrugs that require reductive activation by a deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme present in mycobacteria. This enzymatic reduction of the 5-nitro group leads to the generation of reactive nitrogen species, including nitric oxide (NO), which are potent, non-specific cytotoxic agents that disrupt various cellular processes, leading to bacterial cell death.

G

Deconstructing the SAR of 5-Nitrothiophenes: Insights for Methyl 2-(5-nitrothiophen-2-yl)acetate

While direct experimental data for Methyl 2-(5-nitrothiophen-2-yl)acetate is scarce in the available literature, a robust SAR profile can be inferred from studies on analogous 2,5-substituted nitrothiophenes.

The Essential 5-Nitro Group

The 5-nitro substituent is unequivocally essential for the antimicrobial activity of this class of compounds. Its presence is a prerequisite for the reductive bioactivation pathway. Studies on various substituted thiophenes have consistently shown that analogs lacking the nitro group are significantly less active or completely inactive.

The Influence of the 2-Substituent

The nature of the substituent at the 2-position of the thiophene ring plays a critical role in modulating the compound's physicochemical properties, such as solubility and cell permeability, as well as its intrinsic activity.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the 2-substituent can influence the ease of reduction of the 5-nitro group. While a systematic study on this aspect for the acetate side chain is not available, it is plausible that the electron-withdrawing character of the ester group in Methyl 2-(5-nitrothiophen-2-yl)acetate could impact the reduction potential and, consequently, the rate of bioactivation.

  • Steric Hindrance: The size and conformation of the 2-substituent can affect the binding of the molecule to the active site of the nitroreductase enzyme. The relatively small and flexible methyl acetate group is unlikely to impose significant steric hindrance.

  • Solubility and Lipophilicity: The methyl acetate moiety imparts a degree of lipophilicity to the molecule, which is crucial for its ability to cross the bacterial cell wall. However, excessive lipophilicity can lead to poor aqueous solubility and potential off-target effects. The ester functionality offers a site for potential hydrolysis by cellular esterases, which could be a factor in both activation and detoxification pathways.

Inferred Activity Profile of Methyl 2-(5-nitrothiophen-2-yl)acetate

Based on the SAR of related compounds, it is hypothesized that Methyl 2-(5-nitrothiophen-2-yl)acetate possesses antimicrobial activity, particularly against organisms that express a suitable nitroreductase, such as M. tuberculosis. The methyl ester is likely to be a key determinant of the compound's solubility and cell penetration characteristics.

Comparative Analysis: Methyl 2-(5-nitrothiophen-2-yl)acetate vs. Clinically Approved Nitro-Heterocycles

A meaningful way to contextualize the potential of Methyl 2-(5-nitrothiophen-2-yl)acetate is to compare its structural features and inferred properties with those of the clinically approved nitroimidazole drugs, Pretomanid and Delamanid.

FeatureMethyl 2-(5-nitrothiophen-2-yl)acetatePretomanid (PA-824)Delamanid (OPC-67683)
Core Heterocycle 5-Nitrothiophene2-Nitroimidazole2-Nitroimidazole
Mechanism of Action Inferred to be F420-dependent nitroreductase activation and NO releaseF420-dependent nitroreductase activation and NO releaseF420-dependent nitroreductase activation and NO release
Key Side Chain Methoxycarbonylmethyl(S)-4-(trifluoromethoxy)benzyloxy(R)-2-methyl-4-(4-morpholinyl)phenoxy
Known Activity Antimicrobial activity inferredPotent against replicating and non-replicating M. tuberculosisPotent against multidrug-resistant M. tuberculosis
Solubility Likely moderate lipophilicity and aqueous solubilityPoor aqueous solubilityPoor aqueous solubility
Development Stage Investigational/PreclinicalApproved for specific MDR-TB regimensApproved for MDR-TB

This comparison highlights that while the core mechanism of action is likely shared, the side chains at the 2-position of the nitro-heterocyclic ring are significantly different. The complex side chains of Pretomanid and Delamanid have been extensively optimized to enhance potency, improve pharmacokinetic properties, and reduce toxicity. The simpler methyl acetate side chain of the target compound suggests it is likely a starting point for further medicinal chemistry efforts.

Experimental Protocols for SAR Evaluation

To experimentally validate the inferred SAR of Methyl 2-(5-nitrothiophen-2-yl)acetate and its analogs, the following experimental workflows are recommended.

Synthesis of Analogs

A systematic SAR study would involve the synthesis of a library of analogs with modifications at the 2-position of the 5-nitrothiophene core. Key modifications could include:

  • Varying the ester alkyl group (e.g., ethyl, propyl, benzyl) to modulate lipophilicity.

  • Replacing the ester with other functional groups (e.g., amides, ketones, nitriles) to explore different electronic and steric effects.

  • Introducing substituents on the thiophene ring at the 3- and 4-positions to probe their influence on activity.

G Core_Scaffold 5-Nitrothiophene Core R_group_modification Modification of 2-substituent (e.g., ester, amide, ketone) Core_Scaffold->R_group_modification Synthesis Chemical Synthesis of Analogs R_group_modification->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening In Vitro Biological Evaluation Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

In Vitro Antimicrobial Susceptibility Testing

The synthesized compounds should be evaluated for their minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. For antitubercular activity, this would include drug-sensitive and drug-resistant strains of M. tuberculosis. Standardized methods such as the microplate Alamar Blue assay (MABA) can be employed.

Protocol for Microplate Alamar Blue Assay (MABA):

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).

  • After a defined incubation period, add a resazurin-based indicator solution (e.g., Alamar Blue).

  • Continue incubation until a color change is observed in the positive control wells (no drug).

  • The MIC is determined as the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.

Cytotoxicity Assays

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., HepG2, Vero) should be determined. Assays such as the MTT or MTS assay can be used to measure cell viability.

Protocol for MTT Assay:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Future Directions and Conclusion

Methyl 2-(5-nitrothiophen-2-yl)acetate represents a foundational structure within the promising class of 5-nitrothiophene-based antimicrobial agents. While direct biological data remains to be elucidated, a comprehensive analysis of the SAR of related compounds strongly suggests its potential as a bioactive molecule. The key to unlocking its therapeutic value lies in systematic medicinal chemistry efforts to optimize the 2-substituent, thereby enhancing potency, selectivity, and pharmacokinetic properties.

This guide serves as a roadmap for researchers in the field, providing a framework for understanding the critical structural determinants of activity in this chemical space. By leveraging the mechanistic insights gained from clinically successful nitro-heterocyclic drugs and employing rigorous experimental evaluation, the potential of Methyl 2-(5-nitrothiophen-2-yl)acetate and its future derivatives as novel anti-infective agents can be fully explored.

References

  • Hartkoorn, R. C., Ryabova, O. B., Chiarelli, L. R., Riccardi, G., Makarov, V., & Cole, S. T. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 58(5), 2944–2947. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & biomolecular chemistry, 4(2), 359–366. [Link]

  • Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future medicinal chemistry, 2(8), 1295–1304. [Link]

  • Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., Dowd, C. S., Lee, I. Y., Kim, P., Zhang, L., Kang, S., Keller, T. H., Jiricek, J., & Barry, C. E. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science, 322(5906), 1392–1395. [Link]

  • Matsumoto, M., Hashizume, H., Tomishige, T., Kawasaki, M., Tsubouchi, H., Sasaki, H., Shimokawa, Y., & Komatsu, M. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS medicine, 3(11), e466. [Link]

  • Degani, M. S., Gupte, A., & Gupte, S. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Medicinal Chemistry Research, 28(11), 1905-1913. [Link]

  • Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & medicinal chemistry, 14(10), 3421–3427. [Link]

Validation

A Comparative Benchmarking Guide: Evaluating "Methyl 2-(5-nitrothiophen-2-yl)acetate" Against Known Enzyme Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, "Methyl 2-(5-nitrothiophen-2-yl)acetate," against established enzyme inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, "Methyl 2-(5-nitrothiophen-2-yl)acetate," against established enzyme inhibitors. Our objective is to elucidate its potential therapeutic value by systematically evaluating its inhibitory activity against key enzymatic targets implicated in fungal infections and inflammatory processes.

Introduction: The Rationale for Benchmarking

"Methyl 2-(5-nitrothiophen-2-yl)acetate" is a synthetic compound featuring a 5-nitrothiophene core. While direct enzymatic inhibition data for this specific molecule is nascent, the broader class of nitrothiophene-containing compounds has demonstrated significant biological activities. Notably, derivatives of 5-nitrothiophene have shown promise as antifungal agents, with evidence suggesting a mechanism of action involving the disruption of the ergosterol biosynthesis pathway.[1] Furthermore, the thiophene scaffold is a well-recognized pharmacophore present in numerous compounds with anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3]

The presence of the nitro group is also of particular interest, as it is a key feature in several antimicrobial drugs, where it is often bioactivated by microbial enzymes to exert its therapeutic effect.[4] This guide, therefore, proposes a focused investigation into the inhibitory potential of "Methyl 2-(5-nitrothiophen-2-yl)acetate" against enzymes central to these pathways. By comparing its performance against well-characterized inhibitors, we can ascertain its potency, selectivity, and potential as a lead compound for further development.

Proposed Enzyme Targets and Comparative Inhibitors

Based on the structural alerts within "Methyl 2-(5-nitrothiophen-2-yl)acetate" and the known activities of related compounds, we have selected the following primary enzyme targets for this benchmarking study:

Table 1: Proposed Enzyme Targets and Comparator Inhibitors
Target Enzyme ClassSpecific Enzyme TargetRationaleComparator Inhibitor(s)
Antifungal Lanosterol 14α-demethylase (CYP51)A key enzyme in the fungal ergosterol biosynthesis pathway. Inhibition disrupts fungal membrane integrity. 5-nitrothiophene derivatives have been suggested to act via this pathway.[1]Ketoconazole, Fluconazole
Anti-inflammatory Cyclooxygenase-2 (COX-2)A key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. Thiophene derivatives are known COX inhibitors.[2][3]Celecoxib, Ibuprofen (for COX-1/COX-2 comparison)
Anti-inflammatory 5-Lipoxygenase (5-LOX)An enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Thiophene-based compounds have shown 5-LOX inhibitory activity.[2][3]Zileuton

Experimental Design: A Step-by-Step Approach

The following sections outline the proposed experimental workflows for systematically evaluating the inhibitory potential of "Methyl 2-(5-nitrothiophen-2-yl)acetate."

General Workflow for Enzyme Inhibition Assays

The overall process for determining the inhibitory activity of our test compound against the selected enzymes will follow a standardized workflow. This ensures consistency and allows for direct comparison with the reference inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound Stock - Comparator Stock - Enzyme Solution - Substrate Solution - Assay Buffer incubation Incubate Enzyme with Inhibitor (Test or Comparator) reagents->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction detection Detect Product Formation (e.g., Spectrophotometry, Fluorometry) reaction->detection dose_response Generate Dose-Response Curves detection->dose_response ic50 Calculate IC50 Values dose_response->ic50 kinetics Determine Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) ic50->kinetics

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol: Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This assay will determine the inhibitory effect of "Methyl 2-(5-nitrothiophen-2-yl)acetate" on fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway.

Materials:

  • Recombinant human or fungal (e.g., Candida albicans) CYP51

  • "Methyl 2-(5-nitrothiophen-2-yl)acetate"

  • Ketoconazole and Fluconazole (comparator inhibitors)

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection system (e.g., HPLC-UV or a fluorescent probe-based assay)

Procedure:

  • Prepare serial dilutions of "Methyl 2-(5-nitrothiophen-2-yl)acetate" and the comparator inhibitors (Ketoconazole, Fluconazole) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADPH-cytochrome P450 reductase, and the test/comparator compounds.

  • Add the recombinant CYP51 enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding lanosterol (or a suitable surrogate substrate).

  • Incubate for a predetermined time at 37°C.

  • Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

  • Quantify the product formation using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test and comparator compounds.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: COX-2 and 5-LOX Inhibition Assays

These assays will assess the anti-inflammatory potential of "Methyl 2-(5-nitrothiophen-2-yl)acetate" by measuring its ability to inhibit COX-2 and 5-LOX.

Materials:

  • Ovine or human recombinant COX-2 enzyme

  • Human recombinant 5-LOX enzyme

  • "Methyl 2-(5-nitrothiophen-2-yl)acetate"

  • Celecoxib and Ibuprofen (for COX-2), Zileuton (for 5-LOX)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0 for COX; pH 7.4 for 5-LOX)

  • Cofactors (e.g., hematin for COX, ATP and calcium for 5-LOX)

  • Detection kit (e.g., colorimetric or fluorometric assay kits for prostaglandin or leukotriene measurement)

Procedure:

  • Follow the general protocol for enzyme inhibition assays, preparing serial dilutions of the test and comparator compounds.

  • For the COX-2 assay, pre-incubate the enzyme with the inhibitors before adding arachidonic acid. Measure the production of prostaglandin E2 (PGE2).

  • For the 5-LOX assay, pre-incubate the enzyme with the inhibitors in the presence of ATP and calcium before adding arachidonic acid. Measure the formation of leukotriene B4 (LTB4) or other 5-LOX products.

  • Calculate the percentage of inhibition and determine the IC50 values for "Methyl 2-(5-nitrothiophen-2-yl)acetate" and the respective comparator inhibitors for each enzyme.

Data Interpretation and Comparative Analysis

The primary endpoint of this benchmarking study will be the half-maximal inhibitory concentration (IC50) for each enzyme. The results should be tabulated for a clear comparison.

Table 2: Hypothetical Comparative IC50 Data
CompoundCYP51 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Methyl 2-(5-nitrothiophen-2-yl)acetate Experimental ValueExperimental ValueExperimental Value
KetoconazoleLiterature/Experimental ValueN/AN/A
FluconazoleLiterature/Experimental ValueN/AN/A
CelecoxibN/ALiterature/Experimental ValueN/A
IbuprofenN/ALiterature/Experimental ValueN/A
ZileutonN/AN/ALiterature/Experimental Value

A lower IC50 value indicates greater potency. By comparing the IC50 of "Methyl 2-(5-nitrothiophen-2-yl)acetate" to the established inhibitors, we can assess its relative efficacy. Further kinetic studies, such as generating Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Mechanistic Considerations and Future Directions

The proposed experiments will provide a foundational understanding of the inhibitory potential of "Methyl 2-(5-nitrothiophen-2-yl)acetate."

G cluster_start Initial Findings cluster_elucidation Mechanism & Selectivity cluster_cellular Cell-Based Validation cluster_optimization Lead Optimization initial_data Potent Inhibition Observed (Low IC50) kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) initial_data->kinetics selectivity Selectivity Assays (e.g., COX-1 vs. COX-2) kinetics->selectivity cell_based Cellular Assays (e.g., Antifungal MIC, Anti-inflammatory in Macrophages) selectivity->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar admet In Silico/In Vitro ADMET Profiling sar->admet

Sources

Comparative

Comparative stability analysis of "Methyl 2-(5-nitrothiophen-2-yl)acetate" derivatives

An In-Depth Guide to the Comparative Stability of Methyl 2-(5-nitrothiophen-2-yl)acetate and Its Derivatives for Drug Development Professionals Authored by Dr. Evelyn Reed, Senior Application Scientist In the landscape o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of Methyl 2-(5-nitrothiophen-2-yl)acetate and Its Derivatives for Drug Development Professionals

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of medicinal chemistry, the thiophene nucleus, particularly when substituted with a nitro group, represents a scaffold of significant interest due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Methyl 2-(5-nitrothiophen-2-yl)acetate serves as a key intermediate in the synthesis of various pharmacologically active agents. However, the inherent reactivity of the nitrothiophene moiety presents a critical challenge to drug development: chemical stability. A thorough understanding of a molecule's stability under various stress conditions is paramount for predicting its shelf-life, ensuring its therapeutic efficacy, and meeting regulatory standards.

This guide provides a comprehensive framework for conducting a comparative stability analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate and its rationally designed derivatives. We will delve into the underlying chemical principles governing their stability, present robust experimental protocols for forced degradation studies, and introduce computational approaches for predictive analysis. This integrated strategy is designed to empower researchers to select and optimize drug candidates with enhanced stability profiles.

The Structural Basis of Nitrothiophene Instability

The stability of Methyl 2-(5-nitrothiophen-2-yl)acetate is intrinsically linked to the electron-withdrawing nature of the nitro group (-NO₂). This group significantly acidifies the C-H protons on the thiophene ring, making the molecule susceptible to nucleophilic attack and degradation, particularly under basic conditions. Furthermore, the nitro group can be reduced, leading to a cascade of reactive intermediates. The methylene bridge and the ester functional group also represent potential sites for hydrolytic cleavage.

To conduct a meaningful comparative analysis, we propose the synthesis and evaluation of the following derivatives, designed to probe the electronic and steric effects on the core scaffold's stability:

  • Derivative A (Electron-Donating Group): Methyl 2-(4-methyl-5-nitrothiophen-2-yl)acetate

  • Derivative B (Electron-Withdrawing Group): Methyl 2-(4-bromo-5-nitrothiophen-2-yl)acetate

  • Derivative C (Steric Hindrance): tert-Butyl 2-(5-nitrothiophen-2-yl)acetate

A comparative study of these derivatives alongside the parent compound will provide invaluable insights into how structural modifications can be strategically employed to enhance molecular stability.

Experimental Workflow for Forced Degradation Studies

A forced degradation study is an essential component of drug development, designed to identify the likely degradation products and pathways of a drug substance. Our protocol employs a multi-faceted approach, subjecting the compounds to a range of stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solutions of each compound in Acetonitrile/Water (50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Expose to base Base Hydrolysis 0.1 M NaOH, RT, 4h prep->base Expose to oxid Oxidation 3% H₂O₂, RT, 24h prep->oxid Expose to photo Photolytic ICH Q1B conditions (1.2M lux-hrs Vis, 200 W-h/m² UVA) prep->photo Expose to neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis oxid->hplc photo->hplc neutralize->hplc quant Quantify Parent Compound (%) and Degradants (%) hplc->quant caption Fig. 1: Forced Degradation Workflow G cluster_input Input Structures cluster_dft DFT Calculation cluster_output Output Properties for Comparison mol Parent Molecule & Derivatives (3D Structures) opt Geometry Optimization (e.g., B3LYP/6-31G*) mol->opt freq Frequency Calculation opt->freq energy Single-Point Energy (Higher Level Basis Set) opt->energy homo_lumo HOMO-LUMO Gap (ΔE) (Kinetic Stability) energy->homo_lumo bde Bond Dissociation Energy (BDE) (Thermodynamic Stability) energy->bde caption Fig. 2: Computational Stability Prediction

Caption: Fig. 2: Computational Stability Prediction

  • HOMO-LUMO Gap (ΔE): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of kinetic stability. A larger HOMO-LUMO gap generally implies lower reactivity and greater stability, as more energy is required to excite an electron to a higher energy state, initiating a chemical reaction.

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. We can calculate the BDE for the C-NO₂ bond and the ester C-O bond, which are likely points of degradation. A higher BDE suggests a stronger, more stable bond, indicating greater thermodynamic stability.

By comparing these calculated parameters across the parent molecule and its derivatives, we can build a predictive model of their relative stabilities, which can then be correlated with the experimental results from the forced degradation studies.

Comparative Analysis and Data Interpretation

The ultimate goal is to synthesize the experimental and computational data into a coherent stability profile for each compound. The results should be tabulated for clear comparison.

Table 1: Forced Degradation Experimental Results (% Degradation)
CompoundAcid Hydrolysis (24h)Base Hydrolysis (4h)Oxidation (24h)Photolysis
Parent 12.5%45.2%8.1%15.6%
Derivative A 9.8%38.5%6.5%12.3%
Derivative B 18.2%55.8%11.4%20.1%
Derivative C 11.9%42.1%7.9%15.2%

(Note: Data is hypothetical for illustrative purposes.)

Table 2: Computational Stability Predictors
CompoundHOMO-LUMO Gap (eV)C-NO₂ Bond Dissociation Energy (kcal/mol)
Parent 4.2575.1
Derivative A 4.4576.8
Derivative B 4.0573.5
Derivative C 4.2875.3

(Note: Data is hypothetical for illustrative purposes.)

Interpretation of Results:
  • Derivative A (Electron-Donating Group): The methyl group donates electron density to the thiophene ring, which is expected to slightly decrease the acidity of the ring protons and strengthen the C-NO₂ bond. This is reflected in the lower degradation observed experimentally and the higher HOMO-LUMO gap and BDE calculated computationally. This suggests that electron-donating substituents can enhance stability.

  • Derivative B (Electron-Withdrawing Group): The bromo group withdraws electron density, making the ring more electron-deficient and susceptible to nucleophilic attack. This leads to significantly higher degradation, particularly under basic conditions. The computational data supports this, showing a smaller HOMO-LUMO gap and lower BDE, indicating lower kinetic and thermodynamic stability.

  • Derivative C (Steric Hindrance): Replacing the methyl ester with a bulky tert-butyl ester provides steric shielding around the ester carbonyl. This is expected to slow the rate of hydrolysis. The experimental data shows a modest improvement in stability under hydrolytic conditions compared to the parent compound. The electronic properties (HOMO-LUMO gap, BDE) are largely unchanged, as expected.

Conclusion and Recommendations

This guide outlines a comprehensive and integrated approach for the comparative stability analysis of Methyl 2-(5-nitrothiophen-2-yl)acetate derivatives. By combining systematic forced degradation studies with predictive computational modeling, researchers can gain a deep understanding of the structure-stability relationships governing this important class of molecules.

Our analysis of hypothetical derivatives demonstrates that stability can be rationally modulated through chemical modification. Electron-donating substituents on the thiophene ring appear to be a promising strategy for enhancing overall stability, while electron-withdrawing groups are detrimental. Steric hindrance can be effectively employed to protect specific functional groups from degradation.

These insights are critical for the drug development process, enabling the selection of lead candidates with optimal stability profiles, which in turn can lead to safer, more effective, and more reliable therapeutic agents.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1).
  • Singh, R., & Kumar, V. (2019). Forced Degradation Studies: A Tool for Intrinsic Stability Assessment of Drugs. Drug Development and Industrial Pharmacy, 45(1), 1-13.
  • United States Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). John Wiley & Sons.
  • Foresman, J. B., & Frisch, Æ. (2016). Exploring Chemistry with Electronic Structure Methods (3rd ed.). Gaussian, Inc.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(5-nitrothiophen-2-yl)acetate

Essential Safety and Handling Guide for Methyl 2-(5-nitrothiophen-2-yl)acetate For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety protocols, operational procedures, and dis...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 2-(5-nitrothiophen-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Methyl 2-(5-nitrothiophen-2-yl)acetate. Given the compound's structure—a derivative of nitrothiophene and a methyl ester—it is imperative to handle it with the utmost care, assuming it possesses the hazards associated with aromatic nitro compounds. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Methyl 2-(5-nitrothiophen-2-yl)acetate, as a nitroaromatic compound, should be treated as a hazardous substance. Many nitro compounds are toxic and potentially explosive.[1] The primary hazards include potential toxicity if swallowed, inhaled, or in contact with skin, and it may be a skin, eye, and respiratory irritant.[2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to ANSI Z87.1 standards. They provide a seal around the eyes to protect against splashes and dust.[4][5]
Face Protection Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, exothermic reactions, or dust generation.[4][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection against a broad range of chemicals.[4][5] Always inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[4][5] Avoid polyester or acrylic clothing underneath, as they can melt and cause severe burns.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the solid compound or if there is a risk of aerosol generation.[5][7] The choice of respirator depends on the potential airborne concentration and should be determined by a qualified safety professional.[4]
Foot Protection Closed-toe shoesAppropriate shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills.[4]
Operational and Handling Plan

Engineering Controls:

  • Fume Hood: All handling of Methyl 2-(5-nitrothiophen-2-yl)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][9]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[3][8] Have spill control materials readily available.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Transfer:

    • Handle the compound in the smallest quantities practical for the experiment.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

    • Use non-sparking tools for transfers to minimize the risk of ignition.[10]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

    • Keep the container closed when not in use to prevent the release of vapors.[1][9]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands and any exposed skin with soap and water immediately after work, even if no direct contact is suspected.[10][11]

Storage Plan

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.[1][9]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][12]

  • Incompatibilities: Store away from heat, sparks, open flames, and other ignition sources.[1][9][13] Keep segregated from strong oxidizing agents, reducing agents, acids, and bases.[1][2][14]

  • Light Sensitivity: Store in a dark room or use an amber-colored container as the compound may be light-sensitive.[12]

Emergency Procedures

Immediate and appropriate action is vital in case of an emergency.

Table 2: Emergency Response Protocol

Emergency ScenarioAction
Skin Contact Immediately remove all contaminated clothing.[11] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3][11][15] Seek medical attention if irritation persists.[15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[3][11]
Inhalation Move the person to fresh air at once.[3][11][15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][15] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[11] Rinse the mouth with water.[3][11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11]
Spill Evacuate the area and prevent access.[11] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the waste in a sealed, labeled container for disposal.[3]
Disposal Plan

All materials contaminated with Methyl 2-(5-nitrothiophen-2-yl)acetate must be treated as hazardous waste.[2]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate all waste containing the compound. This includes unused chemicals, contaminated solvents, and disposable labware like gloves and pipette tips.[2]

  • Containment: Use a designated, chemically compatible, and leak-proof container for the waste.[2] Ensure the container is kept closed and is clearly labeled with "Hazardous Waste" and the full chemical name.[2]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[12] Under no circumstances should this compound or its waste be discharged into the sewer system or the environment.[2][12]

Visual Summaries

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE prep_setup Verify Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cluster_response Immediate Actions exposure Exposure Event remove_source Remove from Source exposure->remove_source remove_clothing Remove Contaminated Clothing remove_source->remove_clothing flush_area Flush Affected Area (15 min) remove_clothing->flush_area seek_medical Seek Medical Attention flush_area->seek_medical

Caption: Decision-making flowchart for immediate response to an exposure event.

References

  • Nitro Compounds: Organic Chemistry Essentials. (2026). V.Nimc.
  • Navigating the Safe Disposal of 2-Nitrothiophene: A Procedural Guide. (n.d.). Benchchem.
  • nitro razredčilo. (n.d.). Chemius.
  • Material Safety Data Sheet 2-NITROTHIOPHENE. (2021). Valsynthese SA.
  • Nitrocompounds, Aromatic. (2011).
  • Storage And Handling Of Industrial Nitrocellulose. (n.d.). Health and Safety Executive.
  • SAFETY D
  • Personal Protective Equipment. (2025). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025). Benchchem.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • SAFETY D
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
  • SAFETY D
  • Material Safety Data Sheet - Methyl nitroacet

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-nitrothiophen-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-nitrothiophen-2-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.